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(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate Documentation Hub

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  • Product: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
  • CAS: 1344158-44-6

Core Science & Biosynthesis

Foundational

Chemical Properties of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

CAS No: 1344158-44-6 | Formula: C₂₃H₂₀BrNO₂ | Molecular Weight: 422.32 g/mol [1] Executive Summary (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (often abbreviated as Fmoc-4-bromophenethylamine ) is a high-value bifu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1344158-44-6 | Formula: C₂₃H₂₀BrNO₂ | Molecular Weight: 422.32 g/mol [1]

Executive Summary

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (often abbreviated as Fmoc-4-bromophenethylamine ) is a high-value bifunctional building block used extensively in medicinal chemistry and peptidomimetic synthesis. Its utility stems from its orthogonal reactivity profile: it possesses an acid-stable, base-labile Fmoc protecting group on the amine and a para-bromo aryl handle capable of participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a technical deep-dive into its physicochemical properties, synthesis, and experimental utility, designed for researchers requiring precise control over molecular assembly.

Physicochemical Profile & Molecular Architecture

The molecule is characterized by a hydrophobic core, resulting in poor aqueous solubility but excellent solubility in polar aprotic solvents used in solid-phase synthesis.

Table 1: Key Chemical Specifications
PropertySpecification
CAS Number 1344158-44-6
IUPAC Name (9H-Fluoren-9-yl)methyl N-[2-(4-bromophenyl)ethyl]carbamate
Molecular Weight 422.32 g/mol
Exact Mass 421.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, DCM, THF; Insoluble in Water
LogP (Predicted) ~5.2 (Highly Lipophilic)
Storage 2–8°C, Desiccate (Hydrolytically stable, but hygroscopic)
Structural Analysis

The molecule consists of three distinct functional zones:

  • The Fmoc Group: Provides steric bulk and lipophilicity. It is the "safety lock" for the amine, removable only under basic conditions (pKₐ of fluorene proton ≈ 22.6).

  • The Ethyl Linker: A flexible two-carbon spacer that decouples the electronic effects of the carbamate from the aryl ring.

  • The 4-Bromophenyl Moiety: An electrophilic site primed for palladium-catalyzed functionalization.

Synthetic Routes & Purification

While commercially available, in-house synthesis is often required for scale-up. The most robust method involves the reaction of 4-bromophenethylamine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl), as the latter often leads to dipeptide impurities and requires stricter pH control.

Protocol: Synthesis via Fmoc-OSu

Reagents: 4-Bromophenethylamine (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO₃ (2.0 eq). Solvent System: THF/Water (1:1) or Dioxane/Water (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-bromophenethylamine in THF.

  • Buffer Preparation: Dissolve NaHCO₃ in water and add to the amine solution. The biphasic system buffers the HCl/HOSu byproducts.

  • Addition: Add Fmoc-OSu slowly at 0°C to minimize oligomerization.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Acidify carefully to pH 3–4 with 1M HCl to protonate any unreacted amine (removes it into the aqueous phase). Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if high purity (>99%) is required.

Visualization: Synthesis Pathway

SynthesisPathway Amine 4-Bromophenethylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nu- Attack (THF/H2O) FmocOSu Fmoc-OSu FmocOSu->Intermediate Nu- Attack (THF/H2O) Product Fmoc-4-bromophenethylcarbamate Intermediate->Product Elimination Byproduct HOSu (Byproduct) Intermediate->Byproduct

Figure 1: Nucleophilic attack of the phenethylamine on the activated succinimide ester.

Chemical Reactivity & Orthogonality

The power of this building block lies in its orthogonal reactivity . The Fmoc group withstands the conditions required to functionalize the aryl bromide, allowing for "Late-Stage Functionalization" of the phenyl ring before amine deprotection.

Fmoc Deprotection (Base Lability)

The Fmoc group is cleaved via an E1cb mechanism . A secondary base (typically piperidine) abstracts the acidic proton at the fluorenyl 9-position, leading to the collapse of the carbamate and liberation of CO₂ and the free amine.

  • Standard Reagent: 20% Piperidine in DMF.

  • Kinetics: Fast (typically < 20 mins).

  • Scavenging: The dibenzofulvene byproduct is scavenged by the excess piperidine to prevent re-attachment.

Palladium-Catalyzed Cross-Coupling

The aryl bromide is stable to the basic conditions of Fmoc cleavage but is typically reacted before deprotection to avoid poisoning the Pd catalyst with the free amine.

  • Suzuki-Miyaura: Reacts with aryl boronic acids.

  • Buchwald-Hartwig: Reacts with amines (requires careful ligand selection to avoid competing with the carbamate).

Visualization: Orthogonal Reactivity Map

Orthogonality Central Fmoc-4-bromophenethylcarbamate (Starting Material) Suzuki_Cond Suzuki Conditions (Pd(PPh3)4, Boronic Acid, Na2CO3) Central->Suzuki_Cond Path A: C-C Bond Formation Deprot_Cond Deprotection Conditions (20% Piperidine in DMF) Central->Deprot_Cond Path B: N-Terminus Exposure Suzuki_Prod Biaryl Product (Fmoc Intact) Suzuki_Cond->Suzuki_Prod Deprot_Prod Free Amine (Br Intact) Deprot_Cond->Deprot_Prod

Figure 2: Divergent synthetic pathways demonstrating chemoselectivity.

Experimental Workflow: Suzuki Coupling

A common application is coupling this building block with a boronic acid to extend the carbon skeleton.

Objective: Synthesize (9H-Fluoren-9-yl)methyl 4-(pyridin-3-yl)phenethylcarbamate.

  • Setup: In a Schlenk tube, combine Fmoc-4-bromophenethylcarbamate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Base: Add Cs₂CO₃ (2.0 eq). Note: Use mild bases to ensure the Fmoc group remains stable. Avoid strong hydroxides or high temperatures (>80°C) for prolonged periods.

  • Reaction: Heat to 80°C under Argon for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The Fmoc group survives these conditions, yielding the biaryl product ready for subsequent deprotection.

Safety & Handling

  • Hazard Identification: The compound is an aryl bromide and a carbamate. Treat as a potential skin and eye irritant.

  • Fmoc-OSu Handling: Can cause sensitization. Use in a fume hood.

  • Piperidine: Highly toxic and flammable. Double-glove when handling deprotection cocktails.

  • Waste Disposal: Halogenated organic waste (due to Bromine) must be segregated from non-halogenated solvents.

References

  • Combi-Blocks Product Data. (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS 1344158-44-6).[1][2][3] Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

Exploratory

Molecular weight and solubility of Fmoc-4-bromophenethylamine

The following technical guide details the physicochemical properties, synthesis, and application workflows for Fmoc-4-bromophenethylamine , a specialized intermediate used in the construction of peptidomimetics and diver...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application workflows for Fmoc-4-bromophenethylamine , a specialized intermediate used in the construction of peptidomimetics and diversity-oriented chemical libraries.

Executive Summary

Fmoc-4-bromophenethylamine (N-(9-Fluorenylmethoxycarbonyl)-4-bromophenethylamine) is a privileged building block in medicinal chemistry.[1][2] It combines the pharmacologically active phenethylamine scaffold—common in neurotransmitter analogs and psychotropic drugs—with a para-bromo handle.

This bromine substituent serves as a "diversity point," enabling late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on solid phase.[1][2] Unlike standard amino acids, this compound lacks the


-carboxylic acid, making it a "capping unit" or a starting material for N-alkylated oligomers (peptoids).[1][2]

Physicochemical Profile

Identity & Properties

As a non-standard catalog intermediate, the physicochemical data below is derived from stoichiometric calculation and structural analogs (e.g., Fmoc-Phe(4-Br)-OH).[1][2]

PropertyValueNotes
Chemical Name N-Fmoc-2-(4-bromophenyl)ethylamine
Formula

Molecular Weight 422.32 g/mol Calculated (Br isotope avg)
Exact Mass 421.07 g/mol Monoisotopic (

)
Appearance White to off-white solidCrystalline powder upon purification
CAS Number Not commercially standardizedPrecursor amine CAS: 73918-56-6
Solubility Thermodynamics

The Fmoc group confers significant lipophilicity, making the compound insoluble in aqueous media but highly soluble in polar aprotic solvents used in Solid-Phase Peptide Synthesis (SPPS).

SolventSolubility RatingApplication Context
DMF (Dimethylformamide)High (>200 mM)Primary solvent for coupling reactions.[1][2]
DMSO (Dimethyl sulfoxide)High (>200 mM)Alternative for aggregation-prone sequences.[1][2]
DCM (Dichloromethane)Good (>100 mM)Used for resin loading and synthesis.[1][2]
Water Insoluble Precipitates immediately; use for workup.[2]
Diethyl Ether Poor Used to precipitate the product during purification.
Solubility Logic Diagram

The following decision tree guides solvent selection based on the experimental stage.

SolubilityLogic Start Select Solvent for Fmoc-4-bromophenethylamine Stage Experimental Stage? Start->Stage Synthesis Synthesis/Coupling Stage->Synthesis Reaction Purification Purification/Workup Stage->Purification Isolation Analysis QC / Analysis Stage->Analysis Check Purity DMF Use DMF or NMP (High Solubility, Non-Volatile) Synthesis->DMF Solid Phase (SPPS) DCM Use DCM (Volatile, Good Solubility) Synthesis->DCM Solution Phase Precip Use Cold Ether/Hexane (Induces Precipitation) Purification->Precip Crystallization HPLC Use ACN/Water + 0.1% TFA (Gradient Elution) Analysis->HPLC

Caption: Solvent selection logic based on operational requirements (Reaction vs. Isolation).

Synthesis Protocol

Since Fmoc-4-bromophenethylamine is often not available off-the-shelf, the following protocol describes its preparation from the commercially available amine hydrochloride.

Materials
  • Precursor: 4-Bromophenethylamine (CAS 73918-56-6).[1][2]

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1][2]

  • Base: DIEA (Diisopropylethylamine) or

    
    .[1][2]
    
  • Solvent: DCM (Dichloromethane) or Dioxane/Water (1:1).[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve 4-bromophenethylamine (1.0 eq, ~200 mg) in DCM (5 mL).

  • Neutralization: Add DIEA (1.5 eq) to neutralize the amine hydrochloride salt. Stir for 5 minutes.

  • Protection: Add Fmoc-OSu (1.1 eq) in one portion.[1][2]

    • Note: Fmoc-OSu is preferred over Fmoc-Cl to avoid the formation of di-Fmoc byproducts.[1][2]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 2:1).[1][2] The free amine spot (ninhydrin positive) should disappear.

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).[1][2]

    • Wash with Sat.

      
        (removes N-hydroxysuccinimide byproduct).[1][2]
      
    • Wash with Brine , dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or precipitate by adding cold Diethyl Ether to the concentrated DCM solution.

SynthesisWorkflow Input 4-Bromophenethylamine (H-Cl Salt) Base Neutralize (DIEA/DCM) Input->Base React Fmoc-OSu Addition (2-4 hrs, RT) Base->React Wash Acid/Base Wash (Remove impurities) React->Wash Product Fmoc-4-bromophenethylamine (Crystalline Solid) Wash->Product

Caption: Synthetic pathway for Fmoc-protection of 4-bromophenethylamine.

Application Workflows

Solid-Phase Loading Strategies

This compound is a primary amine.[1][2] It can be loaded onto resin to start a library, or coupled to an existing chain.

  • Strategy A: Acylation (Amide Bond)

    • React with a resin-bound carboxylic acid (e.g., Rink Amide linker + Succinic anhydride) to form a stable amide linkage.[1][2]

  • Strategy B: Reductive Amination

    • React with a backbone amide linker (BAL) or aldehyde resin, followed by

      
       reduction.[2] This preserves the secondary amine for further functionalization.
      
The "Bromine Advantage": Suzuki-Miyaura Coupling

The core value of this molecule is the aryl bromide. It allows for the rapid expansion of chemical space using boronic acids after the scaffold is attached to the solid phase.

Protocol:

  • Swelling: Swell resin-bound Fmoc-4-bromophenethylamine construct in DMF.

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Reagent: Add Aryl Boronic Acid (2–5 eq) and

    
     (aqueous).
    
  • Conditions: Heat to 80°C for 4–16 hours (microwave compatible).

  • Result: The Bromine is replaced by the Aryl group, creating a biaryl system.

SuzukiCoupling Resin Resin-Bound Fmoc-4-bromophenethylamine Reagents Add Boronic Acid + Pd(0) (Suzuki Conditions) Resin->Reagents Heat Heat (80°C) or Microwave Reagents->Heat Product Biaryl Derivative (Diversity Expanded) Heat->Product

Caption: On-resin Suzuki-Miyaura cross-coupling workflow.

References

  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.[2] Detailed protocols for Fmoc protection and coupling.

  • Solubility of Fmoc-Amino Acids. BenchChem Technical Guides. Solubility data for halogenated phenylalanine derivatives in DMF/DMSO.[2] [1][2]

  • Suzuki-Miyaura Coupling on Solid Phase. Organic Chemistry Portal.[1][2] Mechanisms and conditions for Pd-catalyzed couplings on resin.[1][2] [1][2]

  • 4-Bromophenethylamine Properties. Sigma-Aldrich.[1][2] Physicochemical data for the precursor amine.[3][4][5][6][7] [1][2]

Sources

Foundational

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate CAS number and SDS

Technical Guide: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS 1344158-44-6) – Physicochemical Profiling, Safety Protocols, and Cross-Coupling Methodologies Executive Summary (9H-Fluoren-9-yl)methyl 4-bromophene...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS 1344158-44-6) – Physicochemical Profiling, Safety Protocols, and Cross-Coupling Methodologies

Executive Summary

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (commonly referred to as Fmoc-4-bromophenethylamine) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry, peptide synthesis, and materials science. By integrating a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a transition-metal-reactive aryl bromide moiety, this compound enables orthogonal synthetic strategies. Researchers can selectively functionalize the aromatic ring via palladium-catalyzed cross-coupling without compromising the amine protection, or conversely, liberate the primary amine for amide bond formation while leaving the aryl halide intact.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of CAS 1344158-44-6 is critical for predicting its solubility, reactivity, and chromatographic behavior. The highly lipophilic Fmoc group renders the molecule soluble in polar aprotic solvents (e.g., DMF, DMSO, DCM) but insoluble in aqueous media[1].

PropertyValue / Description
Chemical Name (9H-Fluoren-9-yl)methyl (4-bromophenethyl)carbamate
CAS Number 1344158-44-6
Molecular Formula C₂₃H₂₀BrNO₂
Molecular Weight 422.31 g/mol
SMILES String O=C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)NCCC4=CC=C(Br)C=C4
Typical Purity ≥98% (HPLC)
Storage Conditions Sealed in dry, 2-8°C

Safety Data Sheet (SDS) & Handling Protocols

As a halogenated organic compound with a bulky lipophilic protecting group, Fmoc-4-bromophenethylamine readily penetrates the stratum corneum, leading to localized irritation. Adherence to SDS protocols is mandatory[2].

Hazard ClassStatementsPrecautionary Directives
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling; P280: Wear protective gloves/clothing.
Eye Irritation H319, H320: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
General Response N/AP302+P352: IF ON SKIN: Wash with plenty of soap and water; P362: Take off contaminated clothing.

Causality in Safety: The irritation profile (H315, H319) is primarily driven by the carbamate linkage and the brominated aromatic ring, which can act as a mild electrophile or disrupt lipid bilayers upon contact. Standard nitrile gloves and safety goggles provide a sufficient barrier for routine handling.

Mechanistic Utility in Drug Development

The strategic value of Fmoc-4-bromophenethylamine lies in its orthogonal reactivity.

  • The Fmoc Handle: The Fmoc group is cleaved via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A secondary amine (typically piperidine) abstracts the acidic proton at the 9-position of the fluorene ring. The resulting cyclopentadienyl-type anion drives the elimination of the carbamate, releasing CO₂, the free amine, and dibenzofulvene (which is subsequently scavenged by excess piperidine) [1].

  • The Aryl Bromide Handle: The C-Br bond is highly susceptible to oxidative addition by electron-rich Pd(0) species. This allows for Suzuki-Miyaura, Buchwald-Hartwig, or carbonylative couplings. Crucially, because these transition-metal catalyzed reactions can be conducted under mildly basic or base-free conditions, the base-labile Fmoc group remains completely intact during the transformation [2].

Workflow Start Fmoc-4-bromophenethylamine (CAS: 1344158-44-6) Base 20% Piperidine / DMF (Base-mediated) Start->Base Deprotection PdCat Pd Catalyst / Boronic Acid (Transition-Metal) Start->PdCat Cross-Coupling Product1 4-Bromophenethylamine (Free Amine) Base->Product1 E1cB Mechanism Product2 Fmoc-Protected Biaryl Derivative PdCat->Product2 Suzuki/Buchwald

Caption: Orthogonal reactivity pathways of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate.

Experimental Protocols

Protocol A: Base-Free Carbonylative Suzuki-Miyaura Cross-Coupling

This protocol leverages a two-chamber reactor (COware system) to generate carbon monoxide ex situ, allowing the aryl bromide of CAS 1344158-44-6 to be converted into an unsymmetrical biaryl ketone without using basic conditions that would prematurely cleave the Fmoc group[3][4].

  • Rationale: Traditional Suzuki couplings require inorganic bases (e.g., K₂CO₃, NaOH) which can partially deprotect Fmoc groups over extended heating. By utilizing DABO boronates (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes) or trihydroxyborates, the transmetalation step occurs without exogenous base, preserving the Fmoc integrity perfectly.

  • Step-by-Step Methodology:

    • Chamber A (Reaction): Charge with (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (0.50 mmol, 211.2 mg), the corresponding aryl DABO boronate (0.55 mmol), Pd(acac)₂ (0.025 mmol, 5 mol%), and CataCXium AHI ligand (0.05 mmol).

    • Chamber B (CO Generation): Charge with 9-Methyl-fluorene-9-carbonyl chloride (1.25 mmol) as the CO precursor, P(tBu)₃·HBF₄ (0.125 mmol), and Pd(dba)₂ (0.0625 mmol).

    • System Assembly: Seal both chambers with a Teflon-sealed screw-cap bridge. Evacuate and backfill with Argon (3x).

    • Solvent & Activation: Inject toluene (3.0 mL) into both chambers. Inject DIPEA (1.875 mmol) specifically into Chamber B to initiate CO release.

    • Reaction: Heat the entire sealed system at 80 °C overnight.

    • Workup: Cool to room temperature, vent residual CO safely in a fume hood, and purify Chamber A contents via silica gel column chromatography (ethyl acetate/pentanes) to isolate the Fmoc-protected biaryl ketone (Typical yield: ~75%).

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd + Fmoc-Ar-Br COIns CO Insertion (Carbonylative) OxAdd->COIns + CO (ex situ) TransMet Transmetalation (Base-Free DABO) COIns->TransMet + Ar'-B(DABO) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Fmoc-Protected Diaryl Ketone RedElim->Product

Caption: Palladium-catalyzed carbonylative Suzuki-Miyaura cycle for Fmoc-4-bromophenethylamine.

Protocol B: Standard Solution-Phase Fmoc Deprotection

Once the aryl bromide has been successfully functionalized, the amine can be liberated for subsequent coupling.

  • Rationale: 20% Piperidine in DMF is the gold standard. Piperidine acts as both the base to initiate the E1cB elimination and the nucleophile to scavenge the highly reactive dibenzofulvene byproduct, preventing it from alkylating the newly freed primary amine [1].

  • Step-by-Step Methodology:

    • Dissolve the Fmoc-protected intermediate (1.0 mmol) in anhydrous DMF (4.0 mL).

    • Add piperidine (1.0 mL) to achieve a 20% (v/v) solution.

    • Stir at room temperature for 30 minutes. Self-validation cue: TLC (UV active) should show complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure (co-evaporate with toluene to remove residual DMF/piperidine).

    • Purify the crude free amine via flash chromatography (DCM/MeOH gradient) or proceed directly to the next amide coupling step if the piperidine-dibenzofulvene adduct does not interfere.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. Journal of the American Chemical Society. URL:[Link]

  • Bjerglund, K. M., Skrydstrup, T., & Molander, G. A. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. URL:[Link]

Sources

Exploratory

Structural Characterization of Fmoc-Protected Bromophenethyl Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Fmoc-protected bromophenethyl derivatives (specifically N-Fmoc-2-(bromophenyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Fmoc-protected bromophenethyl derivatives (specifically N-Fmoc-2-(bromophenyl)ethylamines) serve as critical "staple" intermediates in the synthesis of peptidomimetics, cross-coupling precursors, and isoquinoline alkaloids. Their structural validation is often complicated by two distinct phenomena: the regioisomerism of the bromine substitution (ortho, meta, para) and the dynamic rotamerism of the Fmoc carbamate group.

This guide provides a definitive, self-validating workflow for the structural characterization of these derivatives, moving beyond basic spectral assignment to address the specific causality of signal splitting and isotopic patterns.

The Analytical Hierarchy

To ensure absolute structural integrity, characterization must follow a logical hierarchy. Do not rely on a single modality; cross-validate the molecular formula (MS) with the connectivity (NMR).

Diagram 1: Characterization Workflow

Caption: A self-validating workflow for confirming the structure of Fmoc-bromophenethyl derivatives, prioritizing isotopic confirmation before geometric analysis.

G Start Crude Product (Fmoc-Bromophenethylamine) HPLC HPLC Purity Check (>95% Target) Start->HPLC MS HRMS (ESI+) Isotopic Pattern Check HPLC->MS If Pure NMR_1H 1H NMR (DMSO-d6) Connectivity & Rotamers MS->NMR_1H Confirm Br Pattern NMR_13C 13C NMR Carbonyl & C-Br Shift NMR_1H->NMR_13C Decision Isomer Distinction (Ortho/Meta/Para) NMR_13C->Decision Final Validated Structure Decision->Final

High-Resolution Mass Spectrometry (HRMS)

The Objective: Confirm the presence of Bromine and the integrity of the Fmoc group.

Unlike standard peptide couplings where [M+H]⁺ is sufficient, brominated derivatives require inspection of the isotopic fine structure .

  • The Bromine Signature: Natural bromine exists as two stable isotopes,

    
    Br (50.69%) and 
    
    
    
    Br (49.31%).
  • The Diagnostic Rule: You must observe a 1:1 doublet for the molecular ion.

    • Peak A:

      
       (containing 
      
      
      
      Br)
    • Peak B:

      
       (containing 
      
      
      
      Br)
  • Validation Check: If the intensity ratio is 3:1, you have likely chlorinated the sample (e.g., via DCM solvent exchange or HCl contamination). If the pattern is complex (1:2:1), you have accidentally dibrominated the ring.

Table 1: Expected MS Signals for N-Fmoc-2-(4-bromophenyl)ethylamine

Ion Species Description Isotopic Pattern
[M+H]⁺ Protonated molecular ion Doublet (1:1 ratio) separated by 2 m/z
[M+Na]⁺ Sodium adduct Doublet (1:1 ratio) separated by 2 m/z

| [M-Fmoc+H]⁺ | Loss of protecting group | Fragment ion (Free amine mass) |

NMR Spectroscopy: The Core Analysis

The Objective: Distinguish the regioisomer (o/m/p) and verify the Fmoc carbamate linkage.

3.1 The Fmoc Rotamer Trap (Expertise Insight)

A common pitfall in characterizing Fmoc-protected secondary amines is the observation of "doubled" peaks in the


H NMR spectrum at room temperature (25°C).
  • Causality: The carbamate C-N bond has partial double-bond character, creating a high rotational barrier. This results in two observable rotamers (syn and anti) on the NMR timescale.

  • Observation: The Fmoc methylene doublet (~4.2–4.5 ppm) often appears as two sets of multiplets or broadened humps.

  • Solution: Do not assume impurity. Run the experiment at elevated temperature (50°C - 75°C ) in DMSO-

    
    . The signals will coalesce into sharp, single peaks as the rotation becomes fast on the NMR timescale.
    
3.2 Distinguishing Regioisomers

The aromatic region (7.0 – 8.0 ppm) is crowded due to the 8 protons from the Fmoc fluorene ring. To identify the bromophenethyl isomer, focus on the specific splitting patterns of the phenethyl ring protons, which often overlap with the Fmoc signals.

Diagram 2: Isomer Logic Tree Caption: Logic for distinguishing ortho, meta, and para isomers based on 1H NMR coupling constants (J-values).

Isomers Input Aromatic Signals (Non-Fmoc Region) Para Para (4-Br) Symmetric AA'BB' Input->Para 2 sets of 'doublets' (J ~8.5 Hz) Meta Meta (3-Br) Asymmetric ABCD Input->Meta Singlet (H2) + 2 Doublets + Triplet Ortho Ortho (2-Br) Complex ABCD Input->Ortho Complex Multiplets Shifted downfield

Detailed Assignment Strategy:

  • Para-Substitution (4-Br): Look for the characteristic AA'BB' system (often appearing as two "doublets" with

    
     Hz).
    
    • Note: These are not true doublets but higher-order multiplets.

  • Meta-Substitution (3-Br): Look for the isolated singlet (H2) between the alkyl chain and the bromine.

  • Ortho-Substitution (2-Br): The symmetry is broken, and steric hindrance may cause significant shifts in the adjacent methylene protons.

Experimental Protocols
Protocol A: Thermal Coalescence NMR

Use this protocol if room temperature NMR shows split peaks suggestive of rotamers.

  • Sample Prep: Dissolve 10 mg of the Fmoc-derivative in 0.6 mL of DMSO-

    
    . (Avoid CDCl
    
    
    
    for variable temperature work if possible, as DMSO has a higher boiling point and better solubility).
  • Initial Scan: Acquire a standard

    
    H spectrum at 298 K (25°C). Note the integration of the Fmoc methylene protons (should sum to 2H, but may be split 1.2H : 0.8H).
    
  • Heating: Increase the probe temperature to 348 K (75°C). Allow 5 minutes for thermal equilibration to prevent convection currents.

  • Acquisition: Re-acquire the spectrum. The split signals should coalesce into a sharp doublet (Fmoc

    
    ) and triplet (Fmoc 
    
    
    
    ).
  • Validation: If peaks remain split at 75°C, the sample likely contains a chemical impurity, not just rotamers.

Protocol B: Carbon-Bromine Verification (

C NMR)
  • Acquisition: Acquire a proton-decoupled

    
    C NMR spectrum (typically >1000 scans due to low sensitivity of quaternary carbons).
    
  • Search Region: Look for the C-Br carbon signal.

    • Shift: The carbon attached directly to Bromine is distinctively shielded compared to other aromatic carbons, typically appearing around 119–123 ppm .

    • Comparison: Non-brominated aromatic carbons usually appear at 128–130 ppm.

  • Fmoc Check: Confirm the carbamate carbonyl (

    
    ) at ~156 ppm  and the fluorene bridgehead carbons (
    
    
    
    ) at ~47 ppm .
References
  • Fmoc Cleavage and Rotamerism

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

    • Context: Explains the dynamic nature of the carbamate bond and thermal effects on NMR signals.
  • Bromine Isotopic Abundance

    • De Laeter, J. R., et al. (2003). Atomic weights of the elements.[1][2] Review 2000 (IUPAC Technical Report). Pure and Applied Chemistry. Link

    • Context: Authoritative source for the ~1:1 ratio of Br and Br used in MS valid
  • Synthesis of Bromophenethylamines

    • Organic Syntheses, Coll.[3] Vol. 10, p.366 (2004); Vol. 79, p.176 (2002). Preparation of Functionalized Phenethylamines. Link

    • Context: Standard protocols for handling the bromophenethylamine scaffold.
  • NMR Coupling Constants in Aromatic Systems

    • Reich, H. J. (2017). Structure Determination Using NMR. University of Wisconsin-Madison. Link

    • Context: Detailed breakdown of AA'BB' systems in para-substituted benzenes vs. ABCD systems in ortho/meta isomers.

Sources

Foundational

Brominated Phenethylcarbamates: A Technical Guide to Medicinal Chemistry Applications

Executive Summary Brominated phenethylcarbamates represent a strategic convergence of three privileged motifs in medicinal chemistry: the phenethylamine backbone (central to neurotransmitter mimicry), the carbamate funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenethylcarbamates represent a strategic convergence of three privileged motifs in medicinal chemistry: the phenethylamine backbone (central to neurotransmitter mimicry), the carbamate functionality (a stable, pseudo-irreversible inhibitor warhead), and bromine substitution (a modulator of lipophilicity and halogen bonding).

This technical guide analyzes the utility of this scaffold in drug discovery, specifically for neurodegenerative disorders (Alzheimer’s Disease) and antimicrobial therapeutics. It provides a rationale for their design, detailed synthetic protocols, and validated assay methodologies, serving as a blueprint for researchers targeting the cholinergic system or exploring marine-inspired small molecules.

Part 1: Structural Logic & Pharmacophore Design

The "Triad" of Activity

The efficacy of brominated phenethylcarbamates stems from the synergistic properties of their three structural components.

ComponentFunctionMechanism of Action
Phenethyl Anchor RecognitionMimics the endogenous neurotransmitter acetylcholine (ACh) and biogenic amines (dopamine, norepinephrine), ensuring high affinity for CNS targets.
Carbamate Linker ModulationActs as a "pseudo-irreversible" inhibitor.[1] It transfers the carbamoyl group to the active site serine of enzymes (e.g., AChE), forming a carbamylated enzyme intermediate that hydrolyzes slowly (minutes to hours) compared to the acetylated intermediate (microseconds).
Bromine Substituent Optimization(1) Metabolic Blockade: Substitution at the para-position prevents rapid oxidative metabolism by CYP450. (2) Halogen Bonding: The bromine "sigma-hole" can form directed non-covalent interactions with backbone carbonyl oxygens in the target protein. (3) Lipophilicity: Increases logP, enhancing Blood-Brain Barrier (BBB) penetration.
Pharmacophore Visualization

The following diagram illustrates the structural activity relationship (SAR) logic for a dual-binding Acetylcholinesterase (AChE) inhibitor based on this scaffold.

Pharmacophore Bromine Bromine Atom (Halogen Bond Donor) Phenyl Phenyl Ring (Hydrophobic/PAS Interaction) Bromine->Phenyl Increases logP Blocks Metabolism Linker Ethyl Spacer (Flexibility/Depth) Phenyl->Linker π-π Stacking (Trp286) Carbamate Carbamate Warhead (Covalent Serine Trap) Linker->Carbamate Positions Warhead Tail N-Alkyl Tail (Selectivity Modulator) Carbamate->Tail Steric fit

Caption: Pharmacophore model of a brominated phenethylcarbamate designed for AChE inhibition. The scaffold bridges the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS).

Part 2: Therapeutic Applications[2][3][4]

Neurodegenerative Diseases (AChE & BuChE Inhibition)

In Alzheimer's disease (AD), the cholinergic deficit is treated by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Mechanism: The carbamate moiety attacks the catalytic serine (Ser200 in AChE), carbamylating the enzyme. The brominated phenethyl group often binds to the Peripheral Anionic Site (PAS) at the gorge entrance, preventing amyloid-beta (Aβ) aggregation, which is catalyzed by the PAS.

  • Bromine's Role: Enhances affinity for the hydrophobic pockets of BuChE, often leading to selective BuChE inhibition or balanced dual inhibition.

Antimicrobial & Antifungal Activity

Brominated aromatics are ubiquitous in marine natural products (e.g., sponge metabolites like Psammaplysins) which exhibit potent antimicrobial properties.

  • Data Insight: Methyl (3,4-dibromophenyl)carbamate has shown broad-spectrum antifungal activity against phytopathogens (e.g., Botrytis cinerea), outperforming commercial standards like azoxystrobin in specific assays.

  • Mechanism: Disruption of fungal cell wall biosynthesis or microtubule assembly, enhanced by the lipophilic bromine facilitating cell membrane traversal.

Comparative Activity Profile

The table below summarizes representative data for brominated carbamates derived from recent medicinal chemistry literature.

Compound ClassTargetActivity MetricKey Structural Feature
N-Phenethyl Carbamate AChE (Electrophorus)IC50: 0.5 - 5.0 µMDual binding (PAS + CAS); Phenethyl chain length is critical.
Brominated Phenylcarbamate Botrytis cinerea (Fungus)EC50: ~12.5 µg/mL3,4-dibromo substitution maximizes antifungal potency.
Brominated Phenitidine BuChE (Human)IC50: < 1.0 µMSulfonamide/Carbamate hybrid; Bromine enhances BuChE selectivity.

Part 3: Synthetic Methodologies

Two primary routes are recommended for synthesizing brominated phenethylcarbamates. Route A is preferred for generating O-carbamates (carbamates derived from alcohols), while Route B is standard for N-carbamates (ureas/carbamates derived from amines).

Synthesis Workflow Diagram

Synthesis Start_Alc 4-Bromophenethyl Alcohol Inter_A Addition Intermediate Start_Alc->Inter_A Route A: Reflux in Toluene Start_Amine 4-Bromophenethylamine Inter_B Substitution Intermediate Start_Amine->Inter_B Route B: DCM, 0°C Iso Alkyl Isocyanate (R-N=C=O) Iso->Inter_A Chloro Chloroformate (R-O-CO-Cl) Chloro->Inter_B Base Base (Et3N / Pyridine) Base->Inter_B Prod_O O-Phenethyl Carbamate (Ar-CH2-CH2-O-CO-NH-R) Inter_A->Prod_O Yield: 70-90% Prod_N N-Phenethyl Carbamate (Ar-CH2-CH2-NH-CO-O-R) Inter_B->Prod_N Yield: 80-95%

Caption: Dual synthetic pathways for accessing O-linked and N-linked brominated phenethylcarbamates.

Detailed Protocol: Route B (N-Phenethyl Carbamate)

This protocol yields Ethyl (4-bromophenethyl)carbamate , a versatile intermediate.

Reagents:

  • 4-Bromophenethylamine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve 4-bromophenethylamine (5 mmol) and Et3N (6 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N2 or Ar). Cool the solution to 0°C using an ice bath.

  • Addition: Add ethyl chloroformate (5.5 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The amine spot should disappear.

  • Workup: Quench with water (20 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from hexane/ethanol or purify via silica gel flash chromatography.

Validation Criteria:

  • 1H NMR (CDCl3): Expect a triplet at ~2.8 ppm (benzylic CH2), a quartet at ~3.4 ppm (N-CH2), and a broad singlet at ~4.8 ppm (NH). The aromatic region will show the characteristic AA'BB' system of the para-substituted bromine ring (~7.4 ppm and ~7.1 ppm).

Part 4: Experimental Validation Assays

Ellman’s Assay (AChE Inhibition)

To validate the neurotherapeutic potential, use the modified Ellman method.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE or human recombinant AChE.

  • Protocol:

    • Incubate Enzyme + Inhibitor (Brominated Carbamate) in buffer for 10–30 minutes at 25°C.

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm for 5 minutes (kinetic mode).

    • Calculation: % Inhibition =

      
      . Calculate IC50 using non-linear regression.
      
In Vitro Antifungal Assay
  • Medium: Potato Dextrose Agar (PDA).

  • Method: Mycelial growth inhibition.[2][3]

  • Protocol:

    • Dissolve compound in acetone/DMSO.

    • Mix with molten PDA to final concentrations (e.g., 50, 25, 12.5 µg/mL) and pour plates.

    • Inoculate center with a 5mm fungal plug (Botrytis cinerea or Fusarium graminearum).

    • Incubate at 25°C for 72–96 hours.

    • Measure colony diameter vs. control.

References

  • Structure-Activity Relationships of Carbamate Fungicides Title: Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.[2][4] Source: MDPI, Molecules (2022). URL:[Link]

  • Brominated Phenitidine Derivatives as Cholinesterase Inhibitors Title: Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease.[5][6] Source: Iranian Journal of Pharmaceutical Research (2014).[5][6] URL:[Link]

  • Ethynylphenyl Carbamates and Inflammation Title: Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • Organic Carbamates in Drug Design Title: Organic Carbamates in Drug Design and Medicinal Chemistry.[7][8][9] Source: Journal of Medicinal Chemistry (2015). URL:[Link]

  • Insecticidal Activity of Carbamates Title: Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. Source: Journal of Agricultural and Food Chemistry (2011). URL:[Link]

Sources

Exploratory

Technical Guide: Fmoc Protecting Groups on Halogenated Phenethylamines

Executive Summary The protection of primary amines in halogenated phenethylamines (PEAs) using the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical transformation in the synthesis of combinatorial libraries, pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of primary amines in halogenated phenethylamines (PEAs) using the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical transformation in the synthesis of combinatorial libraries, peptidomimetics, and receptor-targeted ligands (specifically 5-HT2A/2C agonists). While standard Fmoc protocols exist for amino acids, halogenated phenethylamines—often bearing electron-withdrawing halogens (Cl, Br, I) and electron-donating alkoxy groups (e.g., the 2C-X and DOx series)—present unique electronic and steric challenges.

This guide provides a validated technical framework for the installation, stability profiling, and deprotection of Fmoc groups on these specific substrates. It addresses the nuance of ortho-steric hindrance (from 2,5-dimethoxy substitution) and chemoselectivity (preserving the aryl-halogen bond during deprotection).

Chemical Rationale & Mechanistic Insight

The Substrate Class

Halogenated phenethylamines differ from standard amino acids in two key aspects:

  • Absence of

    
    -Carboxylate:  The lack of the electron-withdrawing carboxyl group makes the ethylamine nitrogen more nucleophilic than its amino acid counterpart (pK
    
    
    
    ~9.8 vs ~9.2).
  • Aromatic Substitution: The presence of a halogen at the para position (4-position) exerts an inductive electron-withdrawing effect (-I), while methoxy groups at the 2,5-positions (common in bioactive scaffolds) exert a mesomeric electron-donating effect (+M).

Impact on Fmoc Protection:

  • Nucleophilicity: The amine remains highly reactive; however, steric crowding from a 2-methoxy substituent can retard the rate of attack on the Fmoc reagent.

  • Solubility: The lipophilic nature of the halogenated ring often necessitates the use of organic solvent systems (DCM/DMF) rather than the aqueous/dioxane systems used for free amino acids.

Orthogonality Profile

The Fmoc group is cleaved via base-induced


-elimination (E1cb mechanism). This offers crucial orthogonality for halogenated substrates:
  • Acid Stability: Fmoc survives TFA conditions used to deprotect Boc groups, preserving the amine during side-chain manipulations.

  • Halogen Compatibility: Unlike Cbz (benzyloxycarbonyl), which requires hydrogenolysis (

    
    ) that often cleaves Aryl-I and Aryl-Br bonds, Fmoc deprotection (piperidine) leaves the carbon-halogen bond intact.
    

Experimental Protocols

Protocol A: Fmoc Installation via Fmoc-OSu (Recommended)

Use this protocol for high-value substrates to minimize side reactions like dipeptide formation.

Reagents:

  • Substrate: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [1.0 eq]

  • Reagent: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) [1.1 eq]

  • Base:

    
    -Diisopropylethylamine (DIPEA) [1.5 eq]
    
  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve the phenethylamine hydrochloride salt in DCM (10 mL/mmol). Add DIPEA to liberate the free base. Ensure pH is basic (~9).

  • Addition: Add Fmoc-OSu in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: The 2-methoxy group may slow kinetics; monitor by TLC (SiO

      
      , 5% MeOH/DCM).
      
  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO

    
     (removes unreacted amine), sat. NaHCO
    
    
    
    (removes N-hydroxysuccinimide byproduct), and Brine.
  • Purification: Recrystallize from EtOH/Heptane. Fmoc-PEAs typically crystallize well due to

    
    -
    
    
    
    stacking of the fluorenyl and phenethyl rings.
Protocol B: Fmoc Removal (Deprotection)

Standard conditions are effective, but "scavenging" is critical to prevent adduct formation with the halogenated ring.

Reagents:

  • 20% Piperidine in DMF (v/v)[1][2]

Workflow:

  • Treatment: Treat the Fmoc-protected substrate with the deprotection cocktail for 10–20 minutes at RT.

  • Mechanism: Piperidine abstracts the acidic fluorenyl proton (

    
    ), triggering 
    
    
    
    -elimination to release dibenzofulvene (DBF) and CO
    
    
    .
  • Scavenging: The excess piperidine immediately traps the reactive DBF to form a fulvene-piperidine adduct.

  • Isolation: For solution-phase synthesis, evaporate DMF/piperidine under high vacuum (oil pump) to avoid heating, which could degrade sensitive halogenated motifs.

Visualizations

Synthesis & Deprotection Workflow

The following diagram illustrates the logical flow from the halogenated precursor to the protected intermediate and subsequent deprotection, highlighting critical decision points.

Fmoc_Workflow cluster_0 Critical Control Point Start Halogenated Phenethylamine (e.g., 2C-B HCl) FreeBase Free Base Generation (DIPEA/DCM) Start->FreeBase Neutralization Protection Fmoc Protection (Fmoc-OSu, 0°C -> RT) FreeBase->Protection Nucleophilic Attack Check QC: Check for Dipeptide (LC-MS) Protection->Check Check->Protection Fail (Adjust Stoichiometry) Purification Purification (Recrystallization EtOH/Heptane) Check->Purification Pass Protected Fmoc-Protected Species (Stable Intermediate) Purification->Protected Deprotection Deprotection (20% Piperidine/DMF) Protected->Deprotection Base Treatment Scavenging DBF Scavenging (Formation of Fulvene-Piperidine Adduct) Deprotection->Scavenging E1cb Elimination Final Free Amine (Ready for Coupling/Assay) Scavenging->Final Workup

Caption: Workflow for the Fmoc protection and deprotection of halogenated phenethylamines, emphasizing the quality control step to detect dimerization.

Mechanistic Pathway (E1cb)

This diagram details the electron flow during deprotection, confirming why the halogen substituent remains untouched.

Mechanism Step1 Fmoc-Amine (Base approaches H-9) TS Carbanion Intermediate (Stabilized by Fluorene System) Step1->TS Deprotonation (Piperidine) Elimination Beta-Elimination (Release of CO2 + Amine) TS->Elimination Electron Cascade Products Free Amine + Dibenzofulvene Elimination->Products Irreversible

Caption: The E1cb deprotection mechanism. The reaction is driven by the acidity of the fluorenyl proton, ensuring the remote aryl-halogen bond is chemically inert.

Quantitative Data & Troubleshooting

Solvent Compatibility Table

Solubility is often the bottleneck with halogenated aromatics.

SolventSolubility (Fmoc-2C-B)Suitability for ReactionNotes
DCM HighExcellentPreferred for protection; easy workup.
DMF HighGoodPreferred for deprotection (keeps piperidine adduct soluble).
MeOH LowPoorCauses precipitation; useful for crystallization.
Water NegligibleN/ABiphasic conditions require vigorous stirring.
Troubleshooting Common Issues

Issue 1: Incomplete Protection

  • Cause: Steric hindrance from the 2-methoxy group (ortho effect).

  • Solution: Switch from Fmoc-OSu to Fmoc-Cl (more reactive). Caution: Add Fmoc-Cl dropwise to a dilute solution to prevent the amine from reacting with the product (dimerization).

Issue 2: "Missing" Halogen after Deprotection

  • Cause: If catalytic hydrogenation (

    
    ) was attempted for other groups (e.g., Benzyl ethers) while the halogen was present.
    
  • Solution: Strictly use Fmoc/tBu strategies. Avoid Pd(0) if Aryl-I or Aryl-Br are present. For Aryl-Cl, Pd is usually safe under mild conditions.

Issue 3: Aggregation on Solid Phase

  • Cause: Halogen bonding (C-X···O=C) and

    
    -stacking can cause peptide/peptoid chains to aggregate, leading to slow deprotection.
    
  • Solution: Use DBU (2%) + Piperidine (2%) in DMF for deprotection. DBU is a stronger base and helps disrupt aggregation.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Carpino, L. A., & Han, G. Y. (1970).[3] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for the synthesis of the free amine precursors). Link

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 69(1), 18.1.1–18.1.13. Link

Sources

Foundational

Literature review on 4-bromophenethylamine derivatives in peptide synthesis

The following technical guide details the integration of 4-bromophenethylamine (4-BPEA) into peptide and peptidomimetic synthesis. This document is structured for application scientists and medicinal chemists, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the integration of 4-bromophenethylamine (4-BPEA) into peptide and peptidomimetic synthesis. This document is structured for application scientists and medicinal chemists, focusing on the strategic utility of the bromine "handle" for downstream diversification.

Executive Summary: The Halogen Advantage

In modern drug discovery, 4-bromophenethylamine (4-BPEA) is not merely a building block; it is a strategic "diversity handle." Unlike standard amino acids, 4-BPEA introduces an aryl bromide motif into the peptide/peptoid backbone. This functionality serves two critical roles:

  • Late-Stage Diversification: It enables on-resin Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid generation of biaryl libraries from a single precursor.

  • Bioisosteric Modulation: The 4-bromo substituent mimics the tyrosine phenol or phenylalanine ring but modifies lipophilicity and enables halogen bonding interactions with receptor pockets (e.g., GPCRs).

Strategic Incorporation Methodologies

The incorporation of 4-BPEA generally follows two distinct pathways depending on the desired backbone topology: Peptoid (N-substituted glycine) synthesis or C-terminal Capping .

A. The Submonomer Method (Peptoid Synthesis)

This is the primary method for utilizing 4-BPEA. Unlike amino acids which require protection (Fmoc/Boc), 4-BPEA is a primary amine used directly to displace a halide.

Mechanism:

  • Acylation: A resin-bound amine is acylated with bromoacetic acid.[1][2][3]

  • Displacement: 4-BPEA attacks the

    
    -carbon, displacing the bromide to form an N-(4-bromophenethyl)glycine residue.
    
B. C-Terminal Modification

4-BPEA can serve as a C-terminal capping agent, converting a C-terminal carboxylic acid into a substituted amide, often enhancing metabolic stability against carboxypeptidases.

Visualization of Synthetic Logic

The following diagrams illustrate the core workflows.

Workflow 1: The Submonomer Cycle

This self-validating cycle allows for the insertion of 4-BPEA at any position in the oligomer.

SubmonomerCycle Resin Resin-Bound Amine (Secondary or Primary) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Bromoacetylated Resin Acylation->Intermediate Displacement Step 2: Displacement (4-Bromophenethylamine) Intermediate->Displacement SN2 Reaction Product N-(4-bromophenethyl) glycine Residue Displacement->Product Product->Resin Repeat Cycle

Caption: The submonomer cycle for installing 4-BPEA as a peptoid residue. The cycle can be repeated to extend the chain.

Workflow 2: On-Resin Suzuki-Miyaura Coupling

Once 4-BPEA is installed, the aryl bromide serves as an electrophile for cross-coupling.

SuzukiCoupling Start Peptide-Resin with 4-Bromophenethyl moiety Process Cross-Coupling Reaction (Microwave: 80°C, 30 min) Start->Process Add Reagents Reagents Catalyst: Pd(PPh3)4 Base: K3PO4 Partner: Aryl Boronic Acid Reagents->Process End Biaryl-Modified Peptidomimetic Process->End Wash & Cleave

Caption: Post-synthetic modification via Palladium-catalyzed cross-coupling on the solid support.

Detailed Experimental Protocols

Protocol A: Submonomer Incorporation of 4-BPEA

Objective: Synthesize the N-(4-bromophenethyl)glycine residue on Rink Amide resin.

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading).[2]

  • Acylating Agent: 0.6 M Bromoacetic acid in DMF.[2]

  • Activator: N,N'-Diisopropylcarbodiimide (DIC).[2][3]

  • Submonomer: 1.0 M 4-bromophenethylamine in DMF.

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat resin with 20% piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Acylation (Bromoacetylation):

    • Add 0.6 M Bromoacetic acid (10 eq) and DIC (11 eq) to the resin.

    • Agitate at room temperature for 30 minutes.

    • Checkpoint: A Kaiser test is not applicable here if the previous residue was a secondary amine (peptoid); use chloranil test if necessary.

    • Wash resin with DMF (5x).[1][4]

  • Displacement (SN2):

    • Add 1.0 M 4-bromophenethylamine solution (15 eq) to the resin.

    • Agitate at room temperature for 60–120 minutes.

    • Note: The high concentration drives the reaction to completion.

    • Wash resin with DMF (5x), DCM (3x).

  • Validation: Perform a micro-cleavage of a resin sample and analyze via LC-MS to confirm the mass shift corresponding to the bromophenethyl addition.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromine handle with phenylboronic acid.

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 eq.

  • Base: 2M Aqueous K3PO4 or Na2CO3 (2 eq).

  • Boronic Acid: Phenylboronic acid (5 eq).

  • Solvent: Dimethoxyethane (DME) / Water / Ethanol (7:3:1) or DMF.[1][2][3][4]

Step-by-Step Procedure:

  • Degassing: It is critical to degas all solvents and reagent solutions with Nitrogen or Argon for 15 minutes prior to addition to prevent catalyst oxidation.

  • Reaction Setup:

    • In a microwave vial or sealed vessel, add the peptide-resin (swelled in solvent).

    • Add the Boronic Acid, Base, and Catalyst solution.

  • Coupling:

    • Microwave Method: Heat to 80°C for 30 minutes (recommended for difficult sequences).

    • Thermal Method: Agitate at 90°C for 12 hours under inert atmosphere.

  • Washing (Critical):

    • Wash with DMF (5x).[1]

    • Wash with 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual Palladium (removes black/grey color).

    • Wash with DCM (5x).

Quantitative Data & Optimization

The following table summarizes optimization parameters for the cross-coupling reaction on 4-BPEA derivatives based on literature precedents.

ParameterStandard ConditionOptimized Condition (High Yield)Notes
Catalyst Pd(OAc)2Pd(PPh3)4 Pd(0) species generally show higher turnover for aryl bromides on resin.
Base Na2CO3K3PO4 Potassium phosphate often minimizes side reactions (e.g., hydrolysis).
Solvent DMFDME/H2O/EtOH A protic cosolvent system improves the solubility of the boronic acid and swelling of the resin.
Temperature 60°C80°C (Microwave) Microwave irradiation significantly reduces reaction time from 12h to 30m.
Yield 60-70%>90% Yield determined by HPLC analysis of crude cleavage product.

Applications in Drug Development[3][5][6][7][8][9]

  • GPCR Antagonists: 4-BPEA derivatives have been successfully used to synthesize libraries of CCR8 antagonists. The naphthalene sulfonamide scaffold, when coupled with 4-BPEA, allows for exploration of the hydrophobic pocket of the receptor.

  • Antimicrobial Peptoids: Cationic amphipathic peptoids containing halogenated side chains (derived from 4-BPEA) show enhanced membrane disruption capabilities against MRSA and E. coli due to increased lipophilicity and halogen bonding.

  • Proteolytic Stability: Replacing a Phenylalanine residue with an N-(4-bromophenethyl)glycine residue renders the bond resistant to chymotrypsin and other proteases, extending the half-life of the therapeutic candidate.

References

  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. National Institutes of Health (PMC). [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. NobelPrize.org (Contextual). [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for Fmoc-protected aryl bromides

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Fmoc-Protected Aryl Bromides Executive Summary The Suzuki-Miyaura cross-coupling (SMC) is the premier method for biaryl synthesis in drug discovery. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Fmoc-Protected Aryl Bromides

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) is the premier method for biaryl synthesis in drug discovery. However, its reliance on basic conditions to activate the organoboron species presents a critical chemoselectivity challenge when applied to Fmoc (9-fluorenylmethyloxycarbonyl) protected substrates. The Fmoc group is inherently base-labile, designed to cleave via an E1cB mechanism in the presence of secondary amines or inorganic bases, yielding dibenzofulvene and the free amine.

This guide provides validated protocols to decouple the transmetallation requirement (boronate activation) from the deprotection pathway (Fmoc cleavage). By manipulating the pKa of the base, solvent polarity, and catalyst activity, researchers can achieve high coupling yields (>80%) with <5% Fmoc loss.

The Chemoselectivity Challenge

To preserve the Fmoc group, one must understand the competing kinetic pathways. The base in SMC serves two roles:

  • Desirable: Formation of the reactive boronate species

    
     or 
    
    
    
    complex.
  • Undesirable: Deprotonation of the acidic proton at the fluorenyl 9-position (

    
    ), triggering 
    
    
    
    -elimination.

Mechanistic Conflict: Standard SMC bases like


 or 

in hot MeOH/Water will rapidly degrade Fmoc. The solution lies in using mild bases (bicarbonates, phosphates, fluorides) or buffering solvent systems that support transmetallation but suppress the basicity required for elimination.

Fmoc_Suzuki_Competition Substrate Fmoc-Aryl Bromide Pd_Cycle Pd(0)/Pd(II) Cycle Substrate->Pd_Cycle Oxidative Addition Elimination E1cB Elimination (Undesirable) Substrate->Elimination Base Base (Activation) Transmetallation Transmetallation (Desired) Base->Transmetallation Activates Boron Base->Elimination Deprotonates Fmoc (High T/Strong Base) Pd_Cycle->Transmetallation Boronate Aryl Boronic Acid Boronate->Transmetallation + Base Product Fmoc-Biaryl Product Transmetallation->Product Reductive Elimination SideProduct Dibenzofulvene + Free Amine Elimination->SideProduct

Figure 1: Competitive pathways in Suzuki coupling of Fmoc-substrates. The goal is to maximize the green path while suppressing the red path.

Validated Experimental Protocols

Protocol A: The "Polyol-Buffer" Method (Recommended)

Best for: Fmoc-amino acids (e.g., Fmoc-4-bromo-Phe) and peptides. Mechanism: The use of ethylene glycol as a co-solvent acts as a pseudo-buffer and phase transfer agent, moderating the basicity of the carbonate while facilitating boron activation.

  • Catalyst:

    
     or 
    
    
    
    [1]
  • Base:

    
     (Solid)
    
  • Solvent: THF : Ethylene Glycol (10:1)[1][2]

  • Temperature: 60–70°C

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve Fmoc-aryl bromide (1.0 equiv, e.g., 0.5 mmol) and Aryl boronic acid (1.2 equiv) in THF (2.5 mL).

  • Additives: Add Ethylene Glycol (0.25 mL). Note: This small amount is critical for Fmoc stability.

  • Base Addition: Add solid

    
     (2.5 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Reaction: Heat to 65°C with vigorous stirring for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 0.1 M HCl (to neutralize any residual base immediately) followed by brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Avoid amine-modified silica.

Why this works: The heterogeneous nature of the base in THF, combined with the glycol, prevents the formation of a high-pH aqueous phase that typically strips Fmoc [1, 2].

Protocol B: The "Anhydrous Fluoride" Method

Best for: Highly base-sensitive substrates or when using boronic esters (Bpin). Mechanism: Fluoride (


) has high affinity for Boron, forming the reactive 

species without acting as a Brønsted base strong enough to deprotonate Fmoc.
  • Catalyst:

    
     (5 mol%)
    
  • Activator:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Dioxane or Toluene (Anhydrous)

  • Temperature: 80°C

Step-by-Step Procedure:

  • Dry Setup: Flame-dry a Schlenk tube or microwave vial under Argon.

  • Reagents: Add Fmoc-aryl bromide (1.0 equiv), Boronic ester (1.5 equiv), and spray-dried

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     inside a glovebox or under a cone of Argon.
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat at 80°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction parameters on Chemoselectivity (Fmoc retention) vs. Reactivity (Yield).

ParameterConditionReactivityFmoc StabilityRecommendation
Base

/

(aq)
HighLowAvoid aqueous carbonate if possible.

(aq)
ModerateModerateGood compromise for easy substrates.

(anhydrous)
HighHighExcellent choice with active ligands (e.g., DTBPF).

/

ModerateVery High Best for extremely labile substrates.
Solvent DMF / DMAHighLowPromotes E1cB elimination; avoid.
THF / DioxaneModerateHighPreferred organic solvents.
TolueneLowVery HighUse for Fluoride protocols.
Ligand

LowHighStandard, but slow.
DTBPF / SPhosVery High HighAllows lower Temp (40°C), preserving Fmoc [3].

Decision Workflow for Protocol Selection

Use this logic tree to select the optimal condition for your specific substrate.

Protocol_Selection Start Start: Fmoc-Aryl Bromide Is_Peptide Is substrate a Peptide/Amino Acid? Start->Is_Peptide Protocol_A PROTOCOL A Na2CO3 / THF / Ethylene Glycol (65°C) Is_Peptide->Protocol_A Yes (High Solubility req.) Steric_Hindrance Is the Bromide Sterically Hindered (ortho-substituted)? Is_Peptide->Steric_Hindrance No (Small Molecule) Protocol_B PROTOCOL B CsF / Dioxane / Pd(PPh3)4 (Anhydrous, 80°C) Steric_Hindrance->Protocol_B No (Standard) Protocol_C PROTOCOL C K3PO4 / Toluene / Pd(dtbpf) (High Activity, 40°C) Steric_Hindrance->Protocol_C Yes (Needs active catalyst)

Figure 2: Strategic selection guide for Suzuki coupling conditions based on substrate complexity.

References

  • Gong, H., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Willemse, T., et al. (2017).[1] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. [Link]

  • Maity, P., et al. (2015). Room Temperature Suzuki–Miyaura Cross-Coupling of Fmoc-Protected Amino Acid Chlorides. Journal of Organic Chemistry. [Link]

  • Kotha, S., & Lahiri, K. (2003). Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides. Biopolymers. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Application

Application Note: Solution-Phase Fmoc Deprotection of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Content Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 9-fluorenylmethoxycarbonyl (Fmoc) group i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern amine protection, universally favored for its robust stability under acidic conditions and highly selective orthogonal lability to mild bases[1]. While Fmoc is predominantly utilized in Solid-Phase Peptide Synthesis (SPPS), its application in the solution-phase synthesis of small molecules—such as the preparation of 4-bromophenethylamine from (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate—presents unique downstream purification challenges[2].

The deprotection is fundamentally governed by a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism[1].

  • Deprotonation: A secondary amine (typically piperidine) abstracts the highly acidic β-proton at the 9-position of the fluorene ring system[3].

  • Elimination & Decarboxylation: The resulting stabilized carbanion undergoes spontaneous β-elimination to yield a carbamate intermediate, which rapidly decarboxylates to release carbon dioxide (CO₂) and the free 4-bromophenethylamine[1].

  • Electrophile Scavenging (Critical Step): The elimination generates dibenzofulvene (DBF), a highly reactive electrophile. If left unquenched, DBF will rapidly re-alkylate the newly liberated free amine. Piperidine acts as a dual-purpose reagent: it initiates the deprotonation and immediately acts as a nucleophilic scavenger to trap DBF, forming a stable, inert DBF-piperidine adduct[4].

Mechanism A Fmoc-4-bromophenethylamine (Protected Substrate) B Deprotonation at C9 (by Piperidine) A->B Base Addition C Carbamate Anion + Dibenzofulvene (DBF) B->C E1cB Elimination D Decarboxylation (- CO2) C->D Spontaneous F DBF-Piperidine Adduct (Scavenged Byproduct) C->F Piperidine Scavenging E 4-bromophenethylamine (Free Amine) D->E Product

Fig 1. E1cB mechanism of Fmoc deprotection and subsequent DBF scavenging by piperidine.

Experimental Protocol: Solution-Phase Deprotection

In SPPS, the DBF-piperidine adduct is simply washed away from the resin-bound peptide[5]. In solution-phase chemistry, this lipophilic byproduct remains in the reaction mixture[2]. Because 4-bromophenethylamine is a small, basic organic molecule, an acid-base liquid-liquid extraction is the most scalable and self-validating purification strategy, bypassing the need for tedious column chromatography.

Materials & Reagents
  • (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (Substrate, 1.0 eq)

  • Piperidine (20% v/v solution)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (Reaction solvent)

  • Ethyl Acetate (EtOAc) and DCM (Extraction solvents)

  • 1M Hydrochloric Acid (HCl) (Aqueous)

  • 2M Sodium Hydroxide (NaOH) (Aqueous)

  • Brine , Anhydrous Na₂SO₄

Step-by-Step Methodology

Phase 1: Cleavage Reaction

  • Dissolution: Dissolve the Fmoc-protected 4-bromophenethylamine in a prepared 20% piperidine/DMF solution to achieve a substrate concentration of approximately 0.1 M[6].

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 30–45 minutes.

  • In-Process Control (IPC): Monitor the reaction via TLC (UV active) or LC-MS. The cleavage can also be validated by the distinct UV absorbance of the DBF-piperidine adduct at 301 nm[4].

  • Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the DMF and excess piperidine. Causality: Minimizing DMF prevents emulsion formation during the subsequent aqueous extraction.

Phase 2: Acid-Base Extraction Workup 5. Acidic Partitioning: Suspend the crude concentrated residue in EtOAc (10 volumes). Slowly add 1M HCl until the aqueous layer reaches pH 1–2. Shake vigorously in a separatory funnel and allow the layers to separate.

  • Causality: The free 4-bromophenethylamine is protonated to form a highly water-soluble hydrochloride salt, migrating entirely to the aqueous layer. The lipophilic DBF-piperidine adduct and unreacted starting material remain trapped in the EtOAc layer.

  • Organic Wash: Separate the layers. Wash the acidic aqueous layer twice with fresh EtOAc to guarantee the absolute removal of the DBF-adduct. Discard the EtOAc layers.

  • Basification: Cool the aqueous layer in an ice bath (to mitigate exothermic neutralization). Slowly add 2M NaOH dropwise until the pH indicator confirms a pH > 10.

    • Causality: The amine salt is neutralized back to the free base form of 4-bromophenethylamine, which crashes out of the aqueous solution as a hydrophobic oil/suspension.

  • Product Extraction: Extract the basic aqueous layer three times with fresh DCM. The free amine will readily partition into the DCM.

  • Isolation: Combine the DCM layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-bromophenethylamine as a free base.

Workup Start Crude Reaction Mixture (Amine, DBF-Adduct, DMF) Evap Evaporate Volatiles (Rotary Evaporator) Start->Evap Acid Add 1M HCl & EtOAc (Acid-Base Partition) Evap->Acid Aq1 Aqueous Layer (Protonated Amine) Acid->Aq1 Extract Org1 Organic Layer (DBF-Adduct, Impurities) Acid->Org1 Discard Base Basify Aq. Layer with NaOH (pH > 10) Aq1->Base Ext Extract with DCM Base->Ext Org2 Organic Layer (Free 4-bromophenethylamine) Ext->Org2 Collect Aq2 Aqueous Layer (Salts) Ext->Aq2 Discard Final Dry, Filter, Concentrate -> Pure Product Org2->Final

Fig 2. Acid-base extraction workflow for isolating free 4-bromophenethylamine.

Reagent Optimization & Data Presentation

While 20% piperidine in DMF is the industry standard[6], regulatory restrictions (Piperidine is a DEA List I chemical) and specific substrate sensitivities often necessitate alternative reagent systems. The table below summarizes the quantitative and qualitative performance of alternative solution-phase deprotection conditions.

Reagent SystemReaction TimeDBF Scavenging EfficiencyWorkup CompatibilityMechanistic Notes
20% Piperidine / DMF 10–30 minExcellentModerateGold Standard. Fast E1cB kinetics. Requires acid/base extraction to remove the DBF-piperidine adduct[1].
5% Piperazine + 2% DBU < 5 minGoodHighDBU acts as a strong, non-nucleophilic base to accelerate deprotonation; piperazine acts as the DBF scavenger[4].
50% Diethylamine (DEA) / DCM 2–4 hoursPoorHighDEA is highly volatile and easy to evaporate, but it is a weak scavenger, increasing the risk of DBF re-alkylation[6].
1–2 eq DBU / THF < 10 minNoneLowExtremely rapid cleavage, but leaves DBF unquenched. Requires immediate application of polymer-bound scavengers or flash chromatography[7].

References

Sources

Method

Application Note: Incorporating (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate into Peptidomimetics via Orthogonal Cross-Coupling and SPPS

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Introduction and Strategic Rationale The development of conformationally constrained pep...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

The development of conformationally constrained peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor metabolic stability and low bioavailability of linear peptides . The incorporation of phenethylamine scaffolds—often utilized to mimic the side chains of Phenylalanine or Tyrosine while extending the peptide backbone—creates highly stable pseudopeptides and foldamers.

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (Fmoc-4-Br-PEA) is an exceptionally versatile building block for this purpose. While standard Fmoc-amino acids contain both a protected amine and a free carboxylate for direct chain elongation, Fmoc-4-Br-PEA is a protected monoamine featuring a reactive aryl bromide. This unique structure allows it to serve as a pre-synthetic scaffold for palladium-catalyzed cross-coupling, enabling the creation of complex, orthogonally protected biaryl or alkynyl-linked unnatural amino acids before their integration into Solid-Phase Peptide Synthesis (SPPS) .

The Causality of Chemical Design

Why use the Fmoc-protected carbamate instead of the free 4-bromophenethylamine?

  • Catalyst Preservation: Free primary amines strongly coordinate to palladium and copper catalysts, poisoning the cross-coupling reaction or leading to unwanted Buchwald-Hartwig aminations. The Fmoc carbamate eliminates this nucleophilicity.

  • Orthogonal SPPS Integration: By coupling Fmoc-4-Br-PEA with a Boc-protected amino acid (e.g., Boc-L-propargylglycine), we generate a building block with orthogonal N-termini. The Boc group can be removed to extend the peptide backbone, while the Fmoc group is selectively removed later to facilitate macrocyclization or side-chain branching .

Mechanistic Workflow and Pharmacophore Modeling

The integration of Fmoc-4-Br-PEA requires a two-phase approach: a solution-phase cross-coupling to build the unnatural amino acid, followed by solid-phase integration.

Workflow A Fmoc-4-Br-PEA (Aryl Bromide) C Sonogashira Coupling Pd(PPh3)4, CuI, DIPEA A->C B Boc-Alkyne-OH (Amino Acid) B->C D Orthogonal Scaffold (Boc/Fmoc Protected) C->D >98% Fmoc Retention E SPPS Integration & Macrocyclization D->E

Workflow for pre-SPPS functionalization and integration of Fmoc-4-Br-PEA into peptidomimetics.

Once synthesized, the rigidified phenethylamine core acts as a powerful pharmacophore, particularly in targeting GPCRs and integrin receptors where precise spatial arrangement of hydrophobic and hydrogen-bonding domains is critical .

Pharmacophore cluster_ligand Conformational Peptidomimetic cluster_receptor Target Receptor (e.g., GPCR/Integrin) L1 Peptide N-Terminus L2 Phenethylamine Core (Rigid Spacer) L1->L2 R1 H-Bond Acceptors L1->R1 Binding L3 Peptide C-Terminus L2->L3 R2 Hydrophobic / π-π Pocket L2->R2 π-Stacking R3 H-Bond Donors L3->R3 Binding

Pharmacophore model illustrating the receptor binding interactions of the phenethylamine core.

Reaction Optimization: Preserving the Fmoc Group

A critical challenge in cross-coupling Fmoc-protected substrates is the base-lability of the Fmoc group. The fluorenyl proton has a pKa of ~22.6 in DMSO. Standard Suzuki-Miyaura conditions utilizing inorganic carbonates (e.g., Na₂CO₃, K₂CO₃) and heat rapidly induce dibenzofulvene elimination, destroying the protecting group.

To circumvent this, we utilize a Sonogashira cross-coupling with a tertiary amine base. N,N-Diisopropylethylamine (DIPEA) has a conjugate acid pKa of ~10.5, which is insufficiently basic to abstract the fluorenyl proton, ensuring complete Fmoc retention at room temperature.

Table 1: Optimization of Pre-SPPS Cross-Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Fmoc Retention (%)Causality / Observation
Pd(PPh₃)₄ / CuINa₂CO₃DMF/H₂O8045< 10High heat and carbonate cleave Fmoc.
Pd(dppf)Cl₂ / CuIK₂CO₃Dioxane606035Milder solvent, but base still causes degradation.
Pd(PPh₃)₄ / CuITEATHF2582> 95Tertiary amine prevents deprotonation.
Pd(PPh₃)₄ / CuI DIPEA DMF 25 91 > 98 Optimal: Steric bulk of DIPEA maximizes stability.

Experimental Protocols

Protocol 1: Synthesis of the Orthogonal Biaryl-Alkyne Scaffold

Self-Validating System: The success of this step is verified by the retention of the UV-active Fmoc signature (301 nm) during LC-MS analysis.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Fmoc-4-Br-PEA (1.0 eq, 5.0 mmol), Boc-L-propargylglycine (1.2 eq, 6.0 mmol), Pd(PPh₃)₄ (0.05 eq, 0.25 mmol), and CuI (0.10 eq, 0.50 mmol).

  • Atmospheric Control: Seal the flask with a rubber septum and purge with Argon via a vacuum/argon manifold for 15 minutes to prevent oxidative alkyne homocoupling (Glaser coupling).

  • Solvent & Base Addition: Syringe in anhydrous DMF (25 mL), followed immediately by anhydrous DIPEA (3.0 eq, 15.0 mmol).

  • Reaction Execution: Stir the dark homogeneous solution at 25 °C for 16 hours under a positive pressure of Argon.

  • In-Process Quality Control (IPQC): Analyze a 10 µL aliquot via LC-MS. Confirm the presence of the product mass

    
     and the absence of the free amine mass (indicating Fmoc loss).
    
  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL) to complex the copper. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% AcOH to prevent streaking of the carboxylic acid) to yield the orthogonally protected scaffold.

Protocol 2: Solid-Phase Integration and Macrocyclization

Self-Validating System: The Kaiser test provides binary visual confirmation of successful Fmoc removal and subsequent coupling.

  • Resin Loading: Swell 2-Chlorotrityl chloride (2-CTC) resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM for 30 minutes. Add the synthesized building block from Protocol 1 (1.5 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours at room temperature.

  • Capping: Cap unreacted active sites on the resin by adding a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 20 minutes. Wash thoroughly with DCM and DMF.

  • N-Terminal Elongation (Boc Deprotection): Treat the resin with 20% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM, then DMF. IPQC: Perform a Kaiser test; resin beads should turn deep blue (free primary amine).

  • Peptide Assembly: Couple subsequent Fmoc-amino acids using standard SPPS protocols (3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIPEA in DMF for 45 mins).

  • Side-Chain Elongation (Fmoc Deprotection of PEA core): Once the linear sequence is complete, treat the resin with 20% Piperidine in DMF (2 × 10 mins) to remove the Fmoc group from the phenethylamine moiety. IPQC: Kaiser test must turn blue, confirming the unmasking of the primary phenethylamine nitrogen.

  • On-Resin Macrocyclization: React the newly freed phenethylamine nitrogen with a resin-bound electrophile (e.g., an activated C-terminal carboxylate or a cross-linking reagent) to form the cyclic peptidomimetic.

  • Global Cleavage: Cleave the final peptidomimetic from the resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether and lyophilize.

References

[1] Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. National Institutes of Health (PubMed). Available at:

[2] Efficient Synthesis of Enlicitide Chloride through Convergent Solution-Phase and Hybrid Solution–Solid-Phase Strategies. ACS Precision Chemistry. Available at:

[3] Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Raines Lab. Available at:

[4] Pyrimidines and triazines as integrin antagonists (WO1999050249A2). Google Patents. Available at:

Application

Application Note: Palladium-Catalyzed Heck Cross-Coupling Protocols for 4-Bromophenethylcarbamate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary 4-Bromophenethylamine derivatives, particularly tert-butyl (4-b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

4-Bromophenethylamine derivatives, particularly tert-butyl (4-bromophenethyl)carbamate, are indispensable bifunctional building blocks in modern drug discovery. They are frequently utilized in the synthesis of 5-HT receptor modulators and Proteolysis Targeting Chimeras (PROTACs)[1][2]. The strategic combination of a stable, yet readily cleavable, tert-butoxycarbonyl (Boc) protecting group and a reactive aryl bromide makes this scaffold highly valuable for synthesizing complex molecular architectures. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for functionalizing the aryl bromide moiety via the Mizoroki-Heck carbon-carbon bond-forming reaction[3].

Mechanistic Rationale & Substrate Causality

The Heck cross-coupling of 4-bromophenethylcarbamate relies on a highly orchestrated Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind reagent selection is critical for reaction success:

  • Substrate Protection (The "Why"): Unprotected primary amines can coordinate to and poison palladium catalysts, or undergo competing Buchwald-Hartwig aminations. Masking the amine as a Boc-carbamate eliminates these side reactions while providing stability under the mildly basic conditions required for the Heck turnover[1].

  • Catalyst Selection: Aryl bromides are highly reactive electrophiles, allowing for milder conditions compared to aryl chlorides[4]. Palladium(II) acetate (Pd(OAc)₂), a stable precatalyst, is readily reduced in situ to the active Pd(0) species by the phosphine ligand or the olefin[3].

  • Ligand Sterics: The use of sterically demanding ligands, such as tri-o-tolylphosphine (P(o-tolyl)₃), accelerates the final reductive elimination step and prevents the active Pd(0) species from aggregating into inactive "palladium black."

Experimental Workflow

The following diagram outlines the logical progression from substrate preparation to final product isolation.

Workflow A 1. Substrate Preparation (Boc Protection) B 2. Reaction Setup (Pd Catalyst, Base, Olefin) A->B C 3. Catalytic Cycle (Heck Coupling) B->C D 4. Workup & Extraction (Aqueous Quench) C->D E 5. Purification (Column Chromatography) D->E

Workflow for the Heck coupling of 4-bromophenethylcarbamate derivatives.

Reaction Optimization & Quantitative Data

The efficiency of the Heck reaction is highly dependent on the base and solvent system. Table 1 summarizes field-proven conditions for the arylation of electron-deficient olefins (e.g., methyl acrylate) with aryl bromides[4].

Table 1: Optimization of Heck Reaction Conditions for Aryl Bromides

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Note
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100>85Standard robust conditions; Et₃N acts as both base and mild reductant[3].
Pd(OAc)₂ (Ligand-free)K₂CO₃DMF12075-80Cost-effective but requires higher temperatures to drive turnover.
Pd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane80>90High turnover for sterically hindered or deactivated substrates.
Pd(OAc)₂ / K₃PO₄NoneSolvent-freeMW (150)>90Microwave-promoted rapid coupling; highly green protocol[4].

Step-by-Step Protocols

Protocol A: Preparation of tert-Butyl (4-bromophenethyl)carbamate

This step establishes the necessary protecting group chemistry prior to cross-coupling.

  • Preparation: Dissolve 2-(4-bromophenyl)ethylamine (1.0 equiv, e.g., 25.0 mmol) in anhydrous CH₂Cl₂ (50 mL) to achieve a ~0.5 M concentration[1].

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. Cool the reaction vessel to 0 °C using an ice bath. Causality: The addition of Boc anhydride is exothermic; cooling prevents thermal degradation and side reactions.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 5 hours[1].

  • Workup: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product as a white solid/clear oil.

Protocol B: Palladium-Catalyzed Heck Cross-Coupling

Standard protocol using methyl acrylate as the coupling partner.

  • System Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine tert-butyl (4-bromophenethyl)carbamate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and tri-o-tolylphosphine (0.10 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reagent Addition: Under a positive flow of Argon, inject anhydrous DMF (to reach 0.2 M substrate concentration), methyl acrylate (1.5 equiv), and triethylamine (2.0 equiv) via syringe.

  • Coupling: Seal the flask and heat the mixture in an oil bath at 100 °C for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite. Causality: Celite filtration efficiently removes precipitated palladium black.

  • Extraction: Wash the organic filtrate sequentially with water (3 × 50 mL) to remove the DMF, followed by a single brine wash. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the isolated (E)-cinnamate derivative.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the fundamental steps of the Heck catalytic cycle as it applies to the 4-bromophenethylcarbamate substrate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Ar-Br MigIns Migratory Insertion (Olefin Coordination) OxAdd->MigIns + Olefin BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Base-Mediated Regeneration BetaElim->RedElim - Product RedElim->Pd0 + Base, - HBr

Palladium-catalyzed Heck reaction catalytic cycle for aryl bromides.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • Visual Cues (Catalyst Health): The reaction mixture should transition from a pale yellow/orange to a deep, homogeneous amber. The premature appearance of a black precipitate (palladium black) before the reaction is complete indicates catalyst degradation. Solution: Increase the phosphine ligand loading or switch to a more thermally stable catalyst like Pd₂(dba)₃.

  • Regioselectivity & Stereoselectivity Verification: The Heck reaction of electron-deficient olefins (like acrylates) is highly selective for the linear (E)-isomer[3]. Validate this via ¹H NMR: The newly formed vinylic protons should appear as two distinct doublets with a coupling constant (J) of approximately 16 Hz, confirming the trans (E) geometry.

  • Protecting Group Integrity: Ensure the Boc group survived the basic conditions by confirming the presence of a sharp singlet integrating to 9H near 1.4 ppm in the ¹H NMR spectrum.

References

1.1 2.3 3. 4. 4 5.2

Sources

Method

Application Note: Solvent Selection &amp; Dissolution Protocols for (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Executive Summary This guide provides a technical framework for the solubilization and handling of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS: 1344158-44-6). This compound, an Fmoc-protected derivative of 4-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the solubilization and handling of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS: 1344158-44-6). This compound, an Fmoc-protected derivative of 4-bromophenethylamine, serves as a critical intermediate in solid-phase synthesis and medicinal chemistry. Its solubility profile is dominated by the lipophilic fluorenylmethoxycarbonyl (Fmoc) group and the hydrophobic bromophenethyl chain, necessitating the use of polar aprotic or chlorinated solvents while strictly avoiding protic or basic environments that risk premature deprotection.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterDetail
Compound Name (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
Common Name Fmoc-4-bromophenethylamine
CAS Number 1344158-44-6
Molecular Formula C₂₃H₂₀BrNO₂
Molecular Weight 422.32 g/mol
Structural Features Lipophilic Fmoc moiety; Aromatic phenethyl core; Bromine substituent.[1][2][3][4]
Polarity Low to Moderate (Dominated by aromatic

-systems).

Solubility Landscape & Solvent Selection

The dissolution of Fmoc-4-bromophenethylamine is governed by "like-dissolves-like" principles. The bulky, aromatic Fmoc group requires solvents capable of disrupting strong


-

stacking interactions between molecules.
Solvent Compatibility Table
Solvent ClassRecommended SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mM)Stock solutions, biological assays, cross-coupling reactions.
Chlorinated DCM, Chloroform Good (>50 mM)Synthesis, resin loading, NMR analysis.
Ethers THF, Dioxane Moderate Reaction cosolvents; verify stability (peroxides).
Esters Ethyl Acetate Low/Moderate Extraction workups; poor for high-conc. stocks.
Alcohols Methanol, Ethanol Poor Anti-solvent ; use for precipitation/crystallization only.
Hydrocarbons Hexanes, Heptane Insoluble Anti-solvent ; use for washing solids.
Aqueous Water, Buffers Insoluble Causes immediate precipitation.
Mechanistic Insight: The "Fmoc Trap"

Critical Warning: The Fmoc group is base-labile.[5] Solvents must be free of amine impurities.

  • DMF/DMSO Risk: These solvents can degrade over time to release dimethylamine, which will cleave the Fmoc group (removing the protecting group prematurely).[6]

  • Mitigation: Use "Anhydrous" or "Amine-free" grades. For long-term storage of stock solutions, store at -20°C to inhibit spontaneous degradation.[2]

Visual Guide: Solvent Decision Matrix

The following decision tree guides the researcher to the optimal solvent based on the experimental intent.

SolventSelection Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction/Coupling) Start->Synthesis Analysis Analytical QC (NMR/HPLC) Start->Analysis DMSO DMSO (Anhydrous) Max Conc: >100 mM BioAssay->DMSO Preferred Precip Precipitation Risk! Avoid Water/Alcohols BioAssay->Precip If diluted >100x in buffer DMF DMF (Amine-free) Max Conc: >100 mM Synthesis->DMF Peptide Coupling DCM DCM (Dichloromethane) Volatile, Good Solvency Synthesis->DCM Resin Loading THF THF Synthesis->THF Cross-Coupling Analysis->DMSO If peaks overlap CDCl3 CDCl3 or DMSO-d6 For Structure ID Analysis->CDCl3 Standard NMR

Figure 1: Decision matrix for solvent selection based on downstream application.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: Creating a stable master stock for biological screening or synthetic aliquoting.

Materials:

  • Compound: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (MW: 422.32).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (N,N-Dimethylformamide).

  • Vessel: Amber glass vial (Fmoc is slightly light-sensitive over long periods).

Procedure:

  • Calculate: To prepare 1 mL of a 50 mM solution, weigh 21.1 mg of the compound.

  • Weigh: Transfer 21.1 mg of powder into the amber vial.

  • Solvent Addition: Add 500 µL of solvent first.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature (25°C) for 1-2 minutes.

    • Note: Do not heat above 40°C to avoid thermal degradation.

  • Final Volume: Add remaining solvent to reach exactly 1.0 mL. Vortex to mix.

  • Inspection: Hold vial against a light source. The solution should be clear and colorless/pale yellow. If turbid, sonicate further.

Protocol B: NMR Sample Preparation

Purpose: Structural verification.

Solvent Choice:

  • CDCl₃ (Chloroform-d): Preferred. The compound dissolves well, and the solvent peak (7.26 ppm) rarely interferes with Fmoc aromatic protons (7.3–7.8 ppm).

  • DMSO-d₆: Use if the sample contains trace water or if solubility in chloroform is insufficient due to aggregation.

Procedure:

  • Weigh 5–10 mg of compound into a clean vial.

  • Add 0.6 mL of deuterated solvent.

  • Invert or vortex until fully dissolved.

  • Transfer to NMR tube.

  • Reference Data: Look for the characteristic Fmoc doublet at ~4.2–4.5 ppm (CH2) and triplet at ~4.2 ppm (CH), along with the phenethyl aromatic signals.

Self-Validating Solubility Test (SVST)

Since batch purity affects solubility, use this rapid workflow to validate your specific sample before committing to a large-scale reaction.

SolubilityTest Step1 Weigh 1 mg into HPLC vial Step2 Add 10 µL Solvent (Theoretical 230 mM) Step1->Step2 Check1 Clear Solution? Step2->Check1 Step3 Add 90 µL Solvent (Total 100 µL, 23 mM) Check1->Step3 No (Solid remains) Success Solubility Confirmed Proceed with Exp Check1->Success Yes (High Sol) Check2 Clear Solution? Step3->Check2 Check2->Success Yes (Mod Sol) Fail Change Solvent or Check Purity Check2->Fail No

Figure 2: Step-by-step empirical solubility validation workflow.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation on dilution "Crashing out" in aqueous media.When adding stock to aqueous buffer, ensure final organic % (DMSO) is <1% or add dropwise with rapid stirring.
Solution turns yellow over time Fmoc cleavage (Dibenzofulvene formation).Check solvent for amine contamination.[6] Use fresh, high-grade DMF/DMSO. Store at -20°C.
Incomplete Dissolution Aggregation or high crystal lattice energy.Sonicate for 5 mins. If using DCM, add a drop of Methanol (if chemistry permits) to break H-bonds, though rare for this carbamate.

References

  • BenchChem. Solubility of Fmoc-Phe(4-Br)-OH in different solvents. Retrieved from (Analogous Fmoc-amino acid solubility data).

  • PubChem. (9H-Fluoren-9-yl)methyl (4-bromophenethyl)carbamate Compound Summary. CID 67823577. Retrieved from .

  • ChemScene. Product Data Sheet: (9H-Fluoren-9-yl)methyl (4-bromophenethyl)carbamate (CAS 1344158-44-6).[7] Retrieved from .

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (Foundational text on Fmoc stability in DMF/DMSO).

Sources

Application

Application Note: Orthogonal Protection Strategies for Brominated Phenethylcarbamates in Complex API Synthesis

Executive Summary Brominated phenethylcarbamates are indispensable bifunctional building blocks in modern organic synthesis, particularly in the development of complex peptides, peptidomimetics, and small-molecule active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenethylcarbamates are indispensable bifunctional building blocks in modern organic synthesis, particularly in the development of complex peptides, peptidomimetics, and small-molecule active pharmaceutical ingredients (APIs). The structural architecture of these molecules presents a unique synthetic dichotomy: the primary amine must be reversibly protected (typically as a carbamate), while the aryl bromide serves as a reactive handle for carbon-carbon or carbon-heteroatom bond formation via metal-catalyzed cross-coupling or directed lithiation.

This application note details the strategic selection of carbamate protecting groups—specifically Boc, Fmoc, Cbz, and Alloc—to achieve absolute orthogonality during the downstream functionalization of the aryl bromide. By understanding the mechanistic causality behind protecting group stability, chemists can prevent premature cleavage, avoid catastrophic side reactions, and streamline multi-step syntheses.

The Orthogonality Matrix: Quantitative Stability Metrics

Selecting the correct carbamate requires mapping the protecting group's cleavage conditions against the harsh reagents required for aryl bromide functionalization. Table 1 summarizes the quantitative stability of common carbamates against standard cross-coupling and lithiation conditions.

Table 1: Quantitative Orthogonality and Cleavage Metrics for Carbamate Protecting Groups

Protecting GroupPrimary Cleavage ReagentTypical Cleavage Temp (°C)Stability to

-BuLi (Yield Retention)
Stability to Pd(0) Cross-Coupling
Boc (tert-Butyloxycarbonyl)TFA or 4M HCl0 to 25High (>90% with 2.2 eq

-BuLi)
High (>95%)
Fmoc (Fluorenylmethyloxycarbonyl)20% Piperidine in DMF25Low (<10%, premature cleavage)High (>90% with mild base)
Cbz (Carboxybenzyl)H₂, Pd/C or HBr/AcOH25 to 50Low (<5%, nucleophilic attack)Moderate (~80%, risk of poisoning)
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄, PhSiH₃25Low (<5%)Zero (0%, fully cleaved)

Mechanistic Insights: Causality in Protecting Group Selection

To design a robust synthetic route, one must understand why a protecting group survives or fails under specific conditions.

The -BuLi Anomaly: Why Boc Survives Strong Nucleophilic Bases

Typically, carbamates are susceptible to nucleophilic attack by strong organolithium reagents, leading to cleavage or unwanted ketone formation. However, N-Boc-protected secondary amines (like N-Boc-4-bromophenethylamine) exhibit remarkable stability to


-butyllithium (

-BuLi) during lithium-halogen exchange.

The Causality: The first equivalent of


-BuLi acts as a base, rapidly deprotonating the acidic carbamate N-H (

) to generate an N-lithio species. This anionic nitrogen heavily shields the adjacent carbamate carbonyl from nucleophilic attack via intense electronic repulsion and steric hindrance from the tert-butyl group. A second equivalent of

-BuLi can then cleanly execute the lithium-halogen exchange at the aryl bromide without destroying the carbamate. This exact orthogonal strategy was recently leveraged in the convergent solution-phase synthesis of the complex peptide Enlicitide, where N-Boc-4-bromophenethylamine was successfully formylated without compromising the Boc group 1.

G SM N-Boc-4-bromophenethylamine Step1 1 eq n-BuLi (Deprotonation) SM->Step1 Int1 N-Lithio-N-Boc-4-bromophenethylamine (Carbonyl Shielded) Step1->Int1 Step2 1 eq n-BuLi (Li-Halogen Exchange) Int1->Step2 Int2 N-Lithio-N-Boc-4-lithiophenethylamine (Dianion Intermediate) Step2->Int2 Step3 DMF (Electrophilic Quench) Int2->Step3 Prod N-Boc-4-formylphenethylamine Step3->Prod

Fig 1. Mechanistic pathway of orthogonal n-BuLi formylation on N-Boc-4-bromophenethylamine.

The Alloc Trap in Palladium Catalysis

The Causality: The allyloxycarbonyl (Alloc) group is highly valued for its mild cleavage conditions using catalytic Pd(0) and a nucleophilic scavenger. However, this makes Alloc strictly contraindicated when planning Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on the aryl bromide. The Pd(0) catalyst will indiscriminately insert into the allylic C-O bond of the carbamate, leading to premature deprotection and polymerization of the free amine. For Pd-catalyzed downstream functionalization, Fmoc, Cbz, or Boc must be selected instead 2.

G Start Brominated Phenethylamine Q1 Plan Lithium-Halogen Exchange (n-BuLi)? Start->Q1 Boc Use Boc (Forms stable N-Li species) Q1->Boc Yes Q2 Plan Pd(0) Cross-Coupling (Suzuki/Buchwald)? Q1->Q2 No Alloc Avoid Alloc (Labile to Pd(0)) Q2->Alloc Yes Fmoc Use Fmoc or Cbz (Stable to Pd(0)) Q2->Fmoc Yes Q3 Plan Hydrogenation (H2, Pd/C)? Q2->Q3 No Cbz Avoid Cbz (Labile to H2/Pd) Q3->Cbz Yes

Fig 2. Decision matrix for selecting orthogonal carbamate protecting groups.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, ensuring that the chemist can verify the success of the orthogonal protection or functionalization at the bench level before proceeding.

Protocol 1: Synthesis of N-Boc-4-bromophenethylamine

Objective: Install an acid-labile, base-stable carbamate.

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve 4-bromophenethylamine (10.0 g, 50.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (TEA) (8.36 mL, 60.0 mmol, 1.2 eq) and stir for 5 minutes at 0 °C.

  • Protection: Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55.0 mmol, 1.1 eq) in DCM (20 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). Stain with Ninhydrin and heat. Validation: The starting material will stain intensely purple (free primary amine). The product spot (

    
    ) will remain invisible to Ninhydrin but will be strongly UV-active at 254 nm, confirming complete carbamate formation.
    
  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Protocol 2: Orthogonal Lithiation and Formylation of N-Boc-4-bromophenethylamine

Objective: Functionalize the aryl bromide while preserving the Boc group.

  • Setup: Under an inert argon atmosphere, dissolve N-Boc-4-bromophenethylamine (3.0 g, 10.0 mmol, 1.0 eq) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Double Lithiation: Slowly add

    
    -BuLi (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 2.2 eq) dropwise over 15 minutes. The solution will turn pale yellow as the dianion forms. Stir at -78 °C for 30 minutes.
    
  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (2.3 mL, 30.0 mmol, 3.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Self-Validation Check (Benchtop): Quench a 50 µL aliquot of the reaction into wet diethyl ether. Spot on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP) dip. Validation: A bright yellow/orange spot instantly appears upon heating, confirming the successful integration of the formyl (aldehyde) group.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of N-Cbz-4-bromophenethylamine

Objective: Perform a Pd-catalyzed C-C bond formation orthogonal to a hydrogenation-labile Cbz group.

  • Setup: In a Schlenk tube, combine N-Cbz-4-bromophenethylamine (1.67 g, 5.0 mmol, 1.0 eq), Phenylboronic acid (0.73 g, 6.0 mmol, 1.2 eq), and Na₂CO₃ (1.06 g, 10.0 mmol, 2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 25 mL). Add Pd(dppf)Cl₂ (0.18 g, 0.25 mmol, 5 mol%).

  • Reaction: Seal the tube and heat to 80 °C for 6 hours.

  • Self-Validation Check (LC-MS): Analyze a filtered 10 µL aliquot via LC-MS. Validation: The mass spectrum must show the complete disappearance of the aryl bromide's characteristic 1:1 isotopic pattern (M, M+2) and the emergence of the coupled product mass (

    
     shift of +76 Da), with the Cbz mass fragment remaining intact.
    
  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and concentrate.

References

  • Source:Precision Chemistry (ACS Publications)
  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source:Wiley URL

Sources

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Abstract This guide details the optimized protocol for performing Buchwald-Hartwig amination on (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS 1344158-44-6). This reagent serves as a critical bifunctional linker...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized protocol for performing Buchwald-Hartwig amination on (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS 1344158-44-6). This reagent serves as a critical bifunctional linker in the synthesis of peptidomimetics and PROTACs. The primary synthetic challenge is the high base-sensitivity of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is prone to


-elimination under standard cross-coupling conditions (e.g., NaOtBu). This protocol utilizes Third/Fourth-Generation Buchwald Precatalysts  and weak inorganic bases  to achieve high coupling efficiency (>85%) while suppressing Fmoc cleavage to <2%.

Introduction & Strategic Analysis

The Chemoselectivity Paradox

The Buchwald-Hartwig amination typically relies on a catalytic cycle driven by a strong base (pKa ~17-30) to facilitate the deprotonation of the amine and subsequent reductive elimination. However, the Fmoc group on the substrate is designed to be cleaved by bases (specifically secondary amines or alkoxides) via an E1cB mechanism.

  • The Conflict: Standard bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) will instantly degrade the starting material.

  • The Solution: We must operate in a "Goldilocks Zone" using a base weak enough to spare the Fmoc group (pKa < 11) but strong enough to activate the Palladium-Amine complex. This requires a hyper-active catalyst system to compensate for the lower driving force.

Mechanistic Pathway & Failure Modes

The diagram below illustrates the competing pathways. The objective is to maximize the Cycle A (Blue) while completely blocking Path B (Red) .

G Substrate Fmoc-Ar-Br (Substrate) Pd_OxAdd L-Pd(II)-Ar-Br (Oxidative Addition) Substrate->Pd_OxAdd Pd(0) Fmoc_Cleavage Fmoc Deprotection (Dibenzofulvene + Amine) Substrate->Fmoc_Cleavage E1cB Elimination (Promoted by NaOtBu) Amine_Coord Pd-Amine Complex Pd_OxAdd->Amine_Coord + Amine Product Fmoc-Ar-N-R (Coupled Product) Amine_Coord->Product Reductive Elimination (Promoted by Cs2CO3) Base_Strong Strong Base (NaOtBu) Base_Strong->Fmoc_Cleavage Base_Weak Weak Base (Cs2CO3) Base_Weak->Product

Figure 1: Competing reaction pathways. Success depends on selecting a base that promotes Reductive Elimination without triggering E1cB Elimination.

Experimental Protocol

Reagent Selection Table
ReagentRoleRecommended SpecificationCritical Note
Aryl Bromide Substrate(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamateDry under high vacuum for 2h prior to use.
Amine Partner NucleophilePrimary or Secondary AmineAvoid amines with additional acidic protons if possible.
Catalyst Pd SourceBrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines)G4 precatalysts ensure rapid initiation at lower temps.
Base ActivatorCesium Carbonate (

)
Must be anhydrous . Grind to fine powder before use.
Solvent Medium1,4-Dioxane or t-Amyl AlcoholAnhydrous (water <50 ppm). Degassed.
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 436 mg of Aryl Bromide)

  • Preparation of Glassware:

    • Oven-dry a 20 mL reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Glovebox or Schlenk Line):

    • Add (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (1.0 equiv, 1.0 mmol).

    • Add Amine Partner (1.2 equiv, 1.2 mmol).

    • Add

      
        (2.0 equiv, 2.0 mmol). Note: Potassium phosphate (
      
      
      
      ) is a viable alternative if conversion is slow.
    • Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).

      • Tip: For challenging steric amines, increase to 4 mol%.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Crucial: If not using a glovebox, sparge the solvent with Argon for 15 minutes before addition. Oxygen poisons the catalyst, requiring higher temps that risk Fmoc cleavage.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 80 °C in a pre-heated aluminum block.

    • Stir vigorously (800-1000 rpm). The insolubility of

      
       requires high agitation for interfacial transfer.
      
    • Monitor by LC-MS at 2 hours and 6 hours.

      • Target: Disappearance of Aryl Bromide (M+H not typically visible, look for UV trace).

      • Watchlist: Look for the mass of the de-Fmoc product (M - 222).

  • Workup (Base-Free):

    • Cool reaction to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Do NOT perform a basic aqueous wash.

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient.

    • Note: Avoid adding Triethylamine to the mobile phase, as it may degrade the product over long column runs.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields or optimize for specific amine partners.

DecisionTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Cat_Brett Use BrettPhos Pd G4 Base: Cs2CO3 Primary->Cat_Brett Cat_Ru Use RuPhos Pd G4 Base: Cs2CO3 Secondary->Cat_Ru Check_Conv Check Conversion @ 4h Cat_Brett->Check_Conv Cat_Ru->Check_Conv Good Yield > 80% Proceed to Workup Check_Conv->Good Success Low_Conv Low Conversion (<20%) Check_Conv->Low_Conv Substrate remains Fmoc_Loss Fmoc Cleavage (>5%) Check_Conv->Fmoc_Loss Byproduct forms Action_Heat Increase Temp to 90°C OR Switch to t-Amyl Alcohol Low_Conv->Action_Heat Action_Base Switch Base to K3PO4 (More basic, but faster) Low_Conv->Action_Base Action_Mild Lower Temp to 60°C Increase Cat Load to 5% Fmoc_Loss->Action_Mild

Figure 2: Optimization logic for maximizing yield while minimizing protecting group loss.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1] Chemical Science, 2011, 2 , 57-68.

    • Key Insight: Establishes BrettPhos and RuPhos as the standard for mild, base-sensitive couplings.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.

    • Key Insight: Comprehensive review of ligand selection for specific amine classes.
  • Hie, L., et al. "Nickel-Catalyzed Activation of Amide C–N Bonds." Angewandte Chemie Int.[2][3] Ed., 2016, 55 , 15129.

    • Context: Discusses amide/carbamate stability under cross-coupling conditions.
  • Combi-Blocks Product Data. "(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate."

    • Verification: Confirms commercial availability and structure of the specific reagent.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Suzuki coupling of Fmoc-bromophenethylcarbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields during the Suzuki-Miyaura cross-coupling of Fmoc-bromophenethylcarbamate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields during the Suzuki-Miyaura cross-coupling of Fmoc-bromophenethylcarbamate.

The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group introduces a fundamental chemical conflict: Suzuki couplings traditionally require basic conditions to activate the boronic acid, while the Fmoc group is highly base-labile. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to resolve this conflict.

Diagnostic Workflow

Troubleshooting Start Low Yield in Suzuki Coupling of Fmoc-Substrate CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS FmocLoss Is des-Fmoc product (free amine) present? CheckLCMS->FmocLoss Protodeboronation Is unreacted bromide + protodeboronation present? CheckLCMS->Protodeboronation FmocLoss_Yes Base is too strong or temp is too high. FmocLoss->FmocLoss_Yes Yes Proto_Yes Catalyst turnover is too slow or boronic acid degraded. Protodeboronation->Proto_Yes Yes FmocLoss_Sol Switch to mild base (KF, Na2CO3) Lower temp to 40-66°C FmocLoss_Yes->FmocLoss_Sol Proto_Sol Use active ligand (SPhos, dppf) Degas solvents thoroughly Proto_Yes->Proto_Sol

Caption: Diagnostic workflow for resolving low yields in Fmoc-substrate Suzuki couplings.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: LC-MS shows a massive peak corresponding to the free amine and dibenzofulvene. Why is my Fmoc group not surviving the coupling? A: The Fmoc group undergoes rapid cleavage via an E1cb (Elimination unimolecular conjugate base) mechanism when exposed to standard Suzuki bases (e.g.,


, 

) at elevated temperatures (80–100 °C). The base abstracts the acidic proton at the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and

. Literature demonstrates that at 80 °C with

, near-complete Fmoc deprotection occurs[1]. You must lower the basicity of the system to prevent this side reaction.

Q2: If I lower the temperature to prevent Fmoc cleavage, my reaction stalls at 40% conversion. How do I balance stability and reactivity? A: Lowering the reaction temperature to 40 °C effectively halts Fmoc deprotection, but it also drastically reduces the rate of transmetalation, often capping conversion at ~80% even after 24 hours[1]. To outcompete the stalled kinetics, you must upgrade your catalyst system. Moving from standard


 to highly active precatalysts with bidentate or electron-rich, sterically bulky ligands (e.g., 

or Buchwald ligands like SPhos) accelerates the oxidative addition and transmetalation steps. This allows the desired catalytic cycle to finish before the base-catalyzed degradation cycle can take over.

Q3: What are the most reliable base/solvent systems for Fmoc-bromophenethylcarbamate? A: You must decouple the base's role in transmetalation from its nucleophilicity. Proven strategies include:

  • Mild Inorganic Bases in Organic Solvents: Substitute

    
     with milder bases like 
    
    
    
    . Utilizing a mixture of THF and ethylene glycol (10:1) with
    
    
    at 66 °C minimizes des-Fmoc byproduct formation while maintaining high yields[1].
  • Non-Aqueous Conditions: Water exacerbates base-mediated hydrolysis. Employing anhydrous conditions with fluoride salts (e.g.,

    
     or 
    
    
    
    ) can drive the coupling while protecting the carbamate[2].
  • Base-Free Coupling: If the substrate is exceptionally sensitive, consider switching the boron partner to a DABO (1,3-diaza-2-bicyclo[2.2.2]octane) boronate. These derivatives can undergo Suzuki couplings under completely base-free conditions, preserving the Fmoc group entirely[3].

Mechanism cluster_suzuki Desired Pathway (Suzuki-Miyaura) cluster_side Side Reaction (E1cb Cleavage) Substrate Fmoc-Bromophenethylcarbamate + Arylboronic Acid OxAdd Oxidative Addition (Pd catalyst) Substrate->OxAdd Active Pd, Mild Base Deprotonation Base abstracts 9-H from Fluorene ring Substrate->Deprotonation Strong Base, Temp > 60°C Transmet Transmetalation (Requires Base/Heat) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Product Fmoc-Protected Coupled Product RedElim->Product Elimination Elimination of CO2 & Dibenzofulvene Deprotonation->Elimination Degraded Free Amine (Des-Fmoc Product) Elimination->Degraded

Caption: Competing kinetic pathways: Suzuki-Miyaura cross-coupling versus E1cb Fmoc deprotection.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, Fmoc stability, and overall yield based on established literature parameters.

Base SystemSolvent SystemTemperature (°C)CatalystFmoc Cleavage (%)Target Yield (%)

(Standard)
iPrOH /

(1:1)
80

>90%<10%

(Standard)
iPrOH /

(1:1)
40

<5%~80% (Stalled)

(Mild)
THF / Ethylene Glycol (10:1)66

<10%81%
Base-Free (DABO)EtOH80

0%77%

Self-Validating Experimental Protocol: Mild Biphasic Coupling

This protocol is engineered to achieve >80% yield while maintaining <5% Fmoc cleavage by utilizing a mildly basic, temperature-controlled environment[1].

Step 1: Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk flask with Fmoc-bromophenethylcarbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Causality Note:

    
     is selected because its bidentate ligand enforces a cis-geometry on the palladium center, significantly accelerating reductive elimination and allowing the reaction to proceed efficiently at lower temperatures.
    

Step 2: Solvent & Base Addition

  • Add a thoroughly degassed mixture of THF and Ethylene Glycol (10:1 v/v).

  • Add

    
     (2.0 equiv) as a solid.
    
  • Self-Validation Check: Extract a 10 µL aliquot of the mixture and spot it on wet pH paper. The apparent pH must not exceed 9.0. If it does, the risk of Fmoc cleavage increases exponentially; buffer the system slightly with

    
    .
    

Step 3: Temperature-Controlled Reaction

  • Heat the reaction strictly to 60–66 °C under a positive pressure of argon.

  • Causality Note: Keeping the temperature below 80 °C is the critical thermodynamic threshold. Above this temperature, the activation energy for the E1cb elimination of the Fmoc group is easily overcome[1].

Step 4: In-Process Monitoring (LC-MS/TLC)

  • At the 2-hour mark, sample the reaction.

  • Self-Validation Check: Analyze the crude via LC-MS. Specifically look for the dibenzofulvene adduct (m/z 178) or the des-Fmoc free amine (m/z of product minus 222). If these degradation peaks integrate to >5% relative to the product, immediately cool the reaction to 45 °C to arrest the degradation cycle.

Step 5: Workup and Isolation

  • Cool the mixture to room temperature, dilute with EtOAc, and wash with saturated aqueous

    
    .
    
  • Causality Note:

    
     is used instead of standard brine or NaOH to immediately quench any remaining basicity that could cleave the Fmoc group during concentration.
    
  • Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
    

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. URL:[Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. URL:[Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Fmoc Deprotection &amp; Dibenzofulvene Management

Executive Summary: The Mechanics of the Problem In Fmoc solid-phase peptide synthesis (SPPS), the removal of the Fmoc group is an elimination reaction (E1cB) that releases carbon dioxide and dibenzofulvene (DBF) . The cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanics of the Problem

In Fmoc solid-phase peptide synthesis (SPPS), the removal of the Fmoc group is an elimination reaction (E1cB) that releases carbon dioxide and dibenzofulvene (DBF) .

The critical technical challenge is not the removal of Fmoc, but the fate of the liberated DBF . DBF is a highly reactive Michael acceptor. If it is not immediately sequestered (scavenged), two failure modes occur:

  • Polymerization: DBF molecules react with each other to form high-molecular-weight, insoluble polymers. This manifests as a white precipitate that clogs resin pores and restricts solvent flow.

  • Alkylation (+178 Da adducts): Unscavenged DBF reacts with nucleophilic residues on the peptide (N-terminus or side chains), permanently capping the sequence.

The Golden Rule: Your deprotection reagent must serve two distinct functions: it must act as a Base (to remove Fmoc) and a Scavenger (to trap DBF).[1]

Mechanism & Workflow Visualization

The following diagram illustrates the kinetic competition between successful scavenging and the formation of insoluble polymers or adducts.

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Base Base (e.g., Piperidine) Base->Intermediate DBF Dibenzofulvene (DBF) (Reactive Michael Acceptor) Intermediate->DBF Releases Free_Amine Free Amine-Peptide (Ready for Coupling) Intermediate->Free_Amine Elimination Scavenger Nucleophilic Scavenger (2° Amine / Thiol) DBF->Scavenger Fast Trapping (Ideal) Polymer DBF Polymer (Insoluble Precipitate) DBF->Polymer Slow Scavenging Alkylation Peptide Adduct (+178 Da) (Permanent Capping) DBF->Alkylation Re-attack on Peptide Adduct DBF-Scavenger Adduct (Soluble / Washed Away) Scavenger->Adduct

Figure 1: The kinetic competition in Fmoc deprotection. High concentrations of nucleophilic scavengers are required to favor adduct formation over polymerization.

Troubleshooting Guide (Q&A)

Issue 1: "I see a white precipitate forming in the reaction vessel during deprotection."

Diagnosis: DBF Polymerization. This occurs when the concentration of the nucleophilic scavenger is too low, or the solvent environment favors aggregation (non-polar solvents). While Piperidine acts as both base and scavenger, non-nucleophilic bases (like DBU) cannot scavenge DBF, leading to instant polymerization if used alone.

Corrective Action:

  • Switch Solvent: Ensure you are using DMF or NMP . Avoid DCM during deprotection steps, as DBF polymers are insoluble in DCM.

  • Increase Scavenger Load: If using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for difficult sequences, you must add a scavenger.

    • Protocol: Use 2% DBU + 5% Piperazine in DMF. DBU drives the deprotection; Piperazine scavenges the DBF.

  • Flow Wash: In flow chemistry, increase the flow rate immediately after base injection to wash DBF away before it can polymerize.

Issue 2: "My mass spec shows a +178 Da peak on the target peptide."

Diagnosis: DBF Alkylation. The DBF molecule has re-attached to the N-terminal amine or a side chain (often Lysine or Cysteine). This is a permanent modification.

Corrective Action:

  • Check Base Quality: Old piperidine can absorb CO2 and lose nucleophilicity. Use fresh reagents.

  • Optimize Wash Steps: The "deprotection" is not finished until the DBF adduct is washed out.

    • Protocol: Perform deprotection in two stages:

      • Stage 1: Short burst (2 mins) to remove bulk Fmoc. Drain immediately.

      • Stage 2: Longer treatment (10-15 mins) to ensure completion and keep scavenger concentration high.

  • Add Thiol Scavengers: For hyper-sensitive sequences, add 0.1 M DTT (Dithiothreitol) to the deprotection cocktail. Thiols are superior Michael donors and will outcompete the peptide amine for the DBF.

Issue 3: "I am using DBU to speed up the reaction, but my purity is dropping."

Diagnosis: Aspartimide Formation or Unscavenged DBF. DBU is a stronger base than piperidine but is non-nucleophilic.[2] It accelerates Fmoc removal but also accelerates Aspartimide formation (a side reaction at Asp-Gly/Asp-Asn motifs) and fails to scavenge DBF.

Corrective Action:

  • Never use DBU alone. Always pair with Piperidine or Piperazine.

  • Add Acidic Suppressor: To prevent Aspartimide formation while maintaining deprotection efficiency, add 0.1 M HOBt (Hydroxybenzotriazole) or 5% Formic Acid to the deprotection cocktail.

Optimized Deprotection Cocktails

Select the cocktail based on your specific sequence constraints.

Cocktail TypeCompositionBest Use CaseMechanism Notes
Standard (A) 20% Piperidine in DMF General synthesis (90% of cases).Piperidine acts as both base (pKa ~11.[3][4]1) and scavenger.
High Efficiency (B) 2% DBU + 5% Piperazine in DMF Difficult sequences; Aggregation-prone regions.DBU (pKa ~12) drives fast deprotection; Piperazine scavenges DBF.
Asp-Safe (C) 20% Piperidine + 0.1 M HOBt in DMF Sequences with Asp-Gly, Asp-Asn, Asp-Ser.HOBt suppresses base-catalyzed aspartimide ring closure.
Green/Regulated (D) 20% 4-Methylpiperidine in DMF Labs where Piperidine is DEA-regulated.Functionally equivalent to piperidine; excellent scavenger.
Protocol: Preparation of Cocktail B (High Efficiency)

Use this for "difficult" peptides where standard deprotection yields are low.

  • Calculate Volume: Determine total volume needed (e.g., 100 mL).

  • Dissolve Scavenger: Weigh 5 g of Piperazine (solid). Dissolve in 93 mL of DMF. Sonicate if necessary to ensure complete dissolution.

  • Add Base: Add 2 mL of DBU (liquid) to the solution.

  • Mix: Invert gently. Solution is stable for 1 week at room temperature.

  • Usage: Apply to resin for 3 x 3 minutes. (Short, repeated bursts are better than one long exposure for DBU cocktails).

Decision Logic for Reagent Selection

Use this logic flow to determine the safest deprotection strategy for your specific peptide.

Decision_Tree Start Start: Select Deprotection Reagent Check_Asp Contains Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check_Asp Check_Agg Is sequence aggregation-prone? (Hydrophobic/Long) Check_Asp->Check_Agg No Asp_Safe Use Asp-Safe Cocktail C (Piperidine + HOBt/Formic Acid) Check_Asp->Asp_Safe Yes Standard Use Standard Cocktail A (20% Piperidine/DMF) Check_Agg->Standard No (Standard is sufficient) High_Eff Use High Efficiency Cocktail B (DBU + Piperazine) Check_Agg->High_Eff Yes (Need stronger base)

Figure 2: Selection logic for minimizing side reactions based on peptide sequence.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409.[5] Link

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[7] RSC Advances, 5, 104417–104425.[4][7] Link

  • Luna, O. F., et al. (2016). Deprotection reagents in Fmoc solid‑phase peptide synthesis: Moving away from piperidine? Molecules, 21(11), 1542.[5] Link

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-α-deprotection reagent.[4] Letters in Peptide Science, 7, 107–112.[4] Link

  • BenchChem Technical Guide. A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis. Link

Sources

Troubleshooting

Purification methods for (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Technical Support Center: Purification of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate Ticket ID: #PUR-Fmoc-BrPEA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Ticket ID: #PUR-Fmoc-BrPEA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purification Protocols for Fmoc-Protected Arylalkylamines

Executive Summary

You are working with (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate , a hydrophobic, Fmoc-protected derivative of 4-bromophenethylamine.[1] This compound is a critical intermediate, often used as a "warhead" precursor in peptidomimetics or as a building block in fragment-based drug discovery (FBDD).[1]

The core challenge with this molecule is balancing the lipophilicity of the Fmoc group and the bromophenethyl moiety against the need to remove unreacted amine and fulvene byproducts. Unlike standard amino acids, this molecule lacks a free carboxylic acid, meaning you cannot rely on bicarbonate extractions to pull the product into the aqueous phase.[1]

Below is your tailored technical guide, designed to move you from crude reaction mixture to analytical purity (>98%).

Part 1: The "Self-Validating" Purification Workflows

We recommend a tiered approach. Start with Protocol A (Extraction) as it is rapid and removes the most common impurity (unreacted amine).[1] If purity is insufficient, proceed to Protocol B (Recrystallization).[1] Reserve Protocol C (Chromatography) for difficult separations.[1]

Protocol A: Reactive Acid-Base Extraction (The "Cleanup")

Use this immediately after the coupling reaction to remove unreacted 4-bromophenethylamine.

The Logic: The product is a neutral carbamate. The starting material is a basic amine.[2] Washing the organic phase with dilute acid will protonate the unreacted amine, forcing it into the aqueous layer while your product remains in the organic layer.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) here if possible, as emulsions are more common with DCM/Water partitions.[1]

  • Acid Wash: Wash the organic layer twice with 1M HCl or 5% Citric Acid .

    • Checkpoint: The aqueous layer now contains the unreacted amine hydrochloride.

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ (to remove trace acid) and once with Brine .[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo.

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Expert Tip: If you used Fmoc-Cl for protection, you may have 9-fluorenylmethanol as a byproduct (from hydrolysis). This is neutral and will not be removed by this wash. You must use Protocol B or C.

Protocol B: Recrystallization (The Scalable Solution)

Best for removing 9-fluorenylmethanol and dibenzofulvene.[1]

The Logic: Fmoc-protected amines often exhibit a steep solubility curve in alcohols. They are soluble in hot ethanol but insoluble in cold.

  • Solvent Choice: Ethanol (EtOH) or Ethanol/Water (9:1) .[1]

  • Dissolution: Suspend the crude solid in minimal Ethanol. Heat to reflux (approx. 78°C) until the solution is clear.

    • Troubleshooting: If it doesn't dissolve in 10 volumes of hot EtOH, add small amounts of EtOAc until clear.[1]

  • Cooling: Allow the solution to cool slowly to room temperature on the benchtop. Do not place directly in ice; "shock cooling" traps impurities.

  • Crystallization: Once solid appears, cool to 4°C for 2 hours.

  • Isolation: Filter the white needles/plates and wash with cold Hexane or Heptane to remove lipophilic impurities like dibenzofulvene.

Protocol C: Flash Chromatography (High Purity)

Required if the product "oils out" during recrystallization.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute dibenzofulvene (Rf ~0.9).[1]

    • Product Elution: Typically elutes around 80:20 to 70:30 (Hex:EtOAc).[1]

    • Impurity (Fluorenylmethanol): Elutes later, around 50:50.[1]

Part 2: Troubleshooting & FAQs

Q1: My product turned into a sticky oil during recrystallization. What happened? A: This is called "oiling out." It occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or if the solution is too concentrated.

  • Fix: Re-heat the mixture until it is a clear solution. Add a "co-solvent" that the product is less soluble in (e.g., add water dropwise to hot ethanol until slightly turbid, then add one drop of ethanol to clear it).[1] Let it cool very slowly. Scratching the glass with a spatula induces nucleation.

Q2: I see two spots on my TLC for the purified product. Is it decomposing? A: Likely not. Fmoc-carbamates often exist as rotamers (conformational isomers) due to restricted rotation around the N-C(O) bond.[1]

  • Validation: Run the TLC in a slightly more polar solvent. If the ratio of the spots is constant, or if they coalesce in high-temperature NMR (e.g., at 50°C), they are rotamers.[1] If one spot corresponds to the free amine (ninhydrin positive), then it is decomposition.[1]

Q3: How do I remove the "dibenzofulvene" impurity? A: Dibenzofulvene is a breakdown product of the Fmoc group.[3][4] It is highly lipophilic.

  • Technique: If recrystallization fails, wash your solid product with cold Pentane or Hexane .[1] The product is generally insoluble in these alkanes, while dibenzofulvene is highly soluble.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate based on the impurities present.

PurificationWorkflow Start Crude Reaction Mixture (Fmoc-Protection) AcidWash Protocol A: Acid Wash (1M HCl / EtOAc) Start->AcidWash Remove Unreacted Amine CheckPurity Check Purity (TLC/HPLC) AcidWash->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType Impurities Present Final Pure Product (>98%) CheckPurity->Final Clean Recryst Protocol B: Recrystallization (Hot EtOH) ImpurityType->Recryst Fluorenylmethanol / General Column Protocol C: Flash Column (Hex/EtOAc) ImpurityType->Column Complex Mixture / Oiling Out HexaneWash Trituration / Wash (Cold Hexane) ImpurityType->HexaneWash Dibenzofulvene (High Rf) Recryst->CheckPurity Column->Final HexaneWash->CheckPurity

Caption: Workflow logic for the purification of Fmoc-protected phenethylamines. Blue indicates starting material, Green/Red indicate primary purification paths.[1]

Part 4: Data Summary

Table 1: Solubility Profile (Qualitative)

Based on structural analogs (Fmoc-Phe derivatives and Fmoc-amines).[1]

SolventSolubility (RT)Solubility (Hot)Application
Water InsolubleInsolubleAqueous wash phase
Ethanol LowHighPrimary Recrystallization Solvent
Ethyl Acetate HighHighExtraction / Column Eluent
Hexane/Heptane InsolubleLowAnti-solvent / Trituration
DCM Very HighVery HighLoading for Column
DMF/DMSO Very HighVery HighReaction Solvent (Avoid for purification)
Table 2: Common Impurities & Removal Strategies
ImpurityOriginDetection (TLC)Removal Method
4-Bromophenethylamine Unreacted Starting MaterialLow Rf, Ninhydrin (+)Acid Extraction (Protocol A)
Dibenzofulvene Fmoc DecompositionHigh Rf (moves with solvent front)Hexane Wash / Column
9-Fluorenylmethanol Fmoc-Cl HydrolysisMid Rf (UV active)Recrystallization (EtOH)

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009, 109(6), 2455-2504.[1] Link

  • Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids."[1] International Journal of Peptide and Protein Research, 1990, 35(3), 161-214.[1] Link

  • Castro, V., et al. "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media."[1] Green Chemistry, 2011, 13, 2682.[1] Link

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection Protocols." Technical Bulletin. Link

Sources

Optimization

Technical Support Center: Minimizing Racemization in Phenethylcarbamate Derivative Coupling

Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the minimization of racemization during the coupling of phenethylcarbamate-protected amino acids. This guide is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the minimization of racemization during the coupling of phenethylcarbamate-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to ensure the stereochemical integrity of your molecules, a factor of utmost importance for their biological activity and therapeutic efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling reactions involving phenethylcarbamate derivatives?

A: Racemization is the loss of stereochemical integrity at a chiral center. In the context of coupling phenethylcarbamate-protected amino acids, it refers to the conversion of a pure L- or D-enantiomer into a mixture of both during the formation of an amide bond. This results in the formation of diastereomeric products, which can be challenging to separate and may have significantly different biological properties.[1] The three-dimensional structure of a molecule is critical for its biological function, and even minor amounts of a diastereomeric impurity can alter or reduce its intended effect.[1]

Q2: What are the primary mechanisms that lead to racemization during the coupling of N-protected amino acids?

A: Racemization during amide bond formation primarily proceeds through two base-catalyzed pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine on the achiral oxazolone ring opens it to form the peptide bond, resulting in a racemic or epimerized product.[2][3]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid derivative to form an enolate. This achiral intermediate can then be protonated from either face, leading to racemization.[4]

Q3: Are phenethylcarbamate-protected amino acids particularly susceptible to racemization?

A: Like other urethane-type protecting groups (e.g., Fmoc, Boc, Z), phenethylcarbamate derivatives are generally less prone to racemization via the oxazolone mechanism than N-acyl protected amino acids.[3][5] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the carbamate, making the amide oxygen less nucleophilic and thus slowing down the rate of oxazolone formation. However, racemization can still be a significant issue, especially under non-optimized reaction conditions.

Q4: Which factors have the most significant impact on the extent of racemization?

A: Several factors can influence the degree of racemization during a coupling reaction:

  • Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides, if used alone, can lead to significant racemization.[1][6]

  • Additives: Additives are crucial for suppressing racemization, especially when using carbodiimides.[3][7][8]

  • Base: The strength, concentration, and steric hindrance of the base used play a major role.[2][7]

  • Solvent: The polarity of the solvent can affect the reaction rates of both coupling and racemization.[2][9]

  • Temperature: Higher temperatures generally increase the rate of racemization.[2][10]

  • Amino Acid Side Chain: Certain amino acid residues, such as histidine and cysteine, are inherently more susceptible to racemization.[1][11]

Troubleshooting Guides

Issue 1: High Levels of Diastereomeric Impurity Detected in the Product

This is a clear indication that significant racemization has occurred during the coupling step. Follow this workflow to diagnose and resolve the issue.

DOT Script for Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected reagent Step 1: Review Coupling Reagent & Additives start->reagent base Step 2: Evaluate Base reagent->base If using carbodiimide, ensure additive is present. Consider milder reagents like COMU. temp Step 3: Check Reaction Temperature base->temp Switch from strong (DIPEA) to weaker/hindered (NMM, Collidine). Use minimal equivalents. solvent Step 4: Assess Solvent System temp->solvent Lower temperature to 0°C or below. end Racemization Minimized solvent->end Consider less polar solvents like DCM/DMF mixtures if solubility permits.

Caption: A logical workflow for troubleshooting high racemization levels.

Step-by-Step Troubleshooting:

  • Review Your Coupling Reagent and Additives:

    • Problem: Using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an additive is a common cause of racemization.[1][6]

    • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive.[1] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated intermediate to form a more stable active ester that is less prone to racemization.[2][3] HOAt and OxymaPure are generally more effective than HOBt.[2] For particularly sensitive couplings, consider switching to a phosphonium or aminium/uronium salt-based reagent like COMU or HATU, which are known for their high efficiency and low racemization potential.[2][8]

  • Evaluate the Base:

    • Problem: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, leading to increased racemization.[2]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base than DIPEA and is a good alternative.[10] 2,4,6-collidine is a sterically hindered base that can also be effective at minimizing racemization.[2][10] It is also crucial to use the minimum amount of base necessary for the reaction to proceed.

  • Check the Reaction Temperature:

    • Problem: Elevated temperatures, while sometimes used to drive difficult couplings to completion, significantly increase the rate of racemization.[2][10]

    • Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C.[1] For very sensitive substrates, even lower temperatures may be beneficial, although this may require longer reaction times.

  • Assess the Solvent System:

    • Problem: The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor this side reaction.[2]

    • Solution: While solvent choice is often dictated by the solubility of the reactants, consider using a less polar solvent or a solvent mixture (e.g., a DCM/DMF mixture) if solubility allows.[2]

Issue 2: Racemization is Predominantly Observed with Specific Amino Acids

Some amino acids are inherently more prone to racemization. If you observe racemization primarily when coupling specific residues, targeted strategies are required.

  • For Histidine (His): The imidazole side chain can act as a base and catalyze racemization.

    • Solution: Ensure the imidazole nitrogen is protected. In Fmoc chemistry, trityl-based protecting groups (Trt, Mmt) are commonly used, although they may not completely prevent racemization.[1]

  • For Cysteine (Cys): The thiol group in the side chain can promote racemization.

    • Solution: Using a hindered base like collidine can help minimize the formation of the D-isomer.[1] For coupling Fmoc-Cys(Trt)-OH, a base-free protocol using DIC in combination with HOBt or OxymaPure is highly effective.[1] The addition of copper(II) chloride (CuCl₂) with HOBt has also been shown to suppress racemization during the coupling of cysteine residues, particularly in solution-phase synthesis.[1][11]

Data on Coupling Reagent Performance

The selection of coupling reagents and additives is a critical factor in controlling racemization. The following table summarizes quantitative data on the performance of various coupling systems.

Coupling System% D-Isomer Formation (Model Reaction)Key Characteristics
DIC aloneHighProne to significant racemization.
DIC / HOBtLowA classic combination that effectively suppresses racemization.[3][12]
DIC / HOAtVery LowGenerally more effective at suppressing racemization than HOBt.[3][7]
DIC / OxymaPureVery LowA non-explosive and highly effective alternative to HOBt and HOAt.[1][3][13]
HBTU / DIPEALow to ModerateEfficient, but the use of a strong base can contribute to racemization.[12]
HATU / DIPEALowGenerally less racemization than with HBTU due to the nature of the active ester formed.[8]
COMU / NMMVery LowAn Oxyma-based uronium salt known for low racemization potential.[2][14]
DEPBTVery LowA phosphonium-based reagent with a remarkable resistance to racemization.[1][15]

Data is illustrative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Coupling Procedure to Minimize Racemization

This protocol provides a robust starting point for minimizing racemization during the coupling of a phenethylcarbamate-protected amino acid.

  • Amino Acid Activation:

    • In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenethylcarbamate-protected amino acid (1.1 equivalents) and OxymaPure (1.1 equivalents) in an appropriate solvent (e.g., DMF or a DCM/DMF mixture).

    • Cool the solution to 0°C.

    • Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • To a solution of the amine component (1.0 equivalent) and a weak or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (1.2 equivalents) in the reaction solvent at 0°C, add the pre-activated amino acid solution.

    • Stir the reaction mixture at 0°C and monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).

    • Once the reaction is complete, proceed with the standard work-up and purification procedures.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization in your final product.

  • Sample Preparation:

    • If the coupled product is a peptide, it must first be hydrolyzed to its constituent amino acids. This is typically done by heating the sample in 6N HCl at 110°C for 24 hours in a sealed tube under vacuum.[16]

    • To account for any racemization that may occur during the hydrolysis itself, it is best practice to perform the hydrolysis in deuterated acid (e.g., 6N DCl in D₂O).[10][17]

    • After hydrolysis, the acid is removed under vacuum, and the amino acid mixture is redissolved in a suitable buffer.[16]

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column.

    • Separate the D- and L-enantiomers of the amino acid of interest using an appropriate mobile phase.

    • The percentage of racemization can be determined by integrating the peak areas of the D- and L-isomers.[10]

Other sensitive methods for detecting racemization include Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.[18]

Mechanistic Insights

Understanding the underlying mechanisms of racemization is key to preventing it. The following diagram illustrates the common oxazolone formation pathway.

DOT Script for Racemization Mechanism

racemization_mechanism cluster_0 Racemization via Oxazolone Formation activated_aa Activated N-Protected Amino Acid (Chiral) oxazolone 5(4H)-Oxazolone Intermediate (Achiral) activated_aa->oxazolone Intramolecular Cyclization (Base-Catalyzed) racemic_product Racemic/Epimerized Product oxazolone->racemic_product Nucleophilic Attack by Amine

Caption: The oxazolone pathway is a major cause of racemization.

By carefully selecting reagents and controlling reaction conditions, the formation of this achiral intermediate can be minimized, thus preserving the stereochemical integrity of your target molecule.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bocsci.

  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem.

  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.

  • How to Optimize Peptide Synthesis? Bocsci.

  • Racemization in peptide synthesis. Slideshare.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.

  • 7.4 Racemization Assays. Thieme Chemistry.

  • Epimerisation in Peptide Synthesis. MDPI.

  • Evolution of amide bond formation. University of Michigan.

  • Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH. BenchChem.

  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed.

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

  • Coupling & Side Reactions - Peptide Chemistry Resources. Ossila.

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Science Publishing.

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.

  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. BenchChem.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Royal Society of Chemistry.

  • Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT.

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ACS Publications.

  • Optimizing Peptide Coupling: Key Techniques. Bocsci.

  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.

  • How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap.

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis Online.

  • Amide and Peptide Bond Formation in Water at Room Temperature. ACS Publications.

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Ossila.

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies.

  • The problem of racemization in drug discovery and tools to predict it. ORCA - Online Research @ Cardiff.

  • The racemisation risk: new tool could identify drugs destined to fail. Pharmaceutical Technology.

  • Coupling Reagents. Aapptec.

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.

  • Ynamide Coupling Reagents: Origin and Advances. PMC.

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Fmoc-4-bromophenethylamine

Welcome to the Technical Support Center for the purification of Fmoc-4-bromophenethylamine (Fmoc-4-Br-PEA). This guide is engineered for researchers, medicinal chemists, and drug development professionals who require hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Fmoc-4-bromophenethylamine (Fmoc-4-Br-PEA). This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-purity protected amine building blocks for peptide synthesis and downstream functionalization.

Unlike standard purification protocols, this guide emphasizes the causality behind physical chemistry phenomena—such as Metastable Zone Width (MSZW) navigation and protecting group stability—ensuring your methodology is not just a set of instructions, but a self-validating system.

Process Visualization: Recrystallization & Troubleshooting Logic

The following decision tree illustrates the critical path for mixed-solvent recrystallization and the immediate corrective actions required when standard thermodynamic boundaries are breached.

RecrystallizationWorkflow Start Crude Fmoc-4-Br-PEA Dissolve Dissolve in minimal hot EtOAc (Keep < 60°C to prevent Fmoc loss) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Antisolvent Add Hexane dropwise until slight turbidity Filter->Antisolvent Cooling Slow cooling to RT, then 4°C Antisolvent->Cooling Decision Observation? Cooling->Decision Crystals Crystals Form Decision->Crystals Success Oil Oiling Out Decision->Oil Phase Separation NoCrystals No Solid Forms Decision->NoCrystals Supersaturated ActionOil Reheat, add EtOAc, cool slower / add seeds Oil->ActionOil ActionNoCryst Evaporate excess solvent or scratch flask NoCrystals->ActionNoCryst ActionOil->Cooling ActionNoCryst->Cooling

Workflow and troubleshooting decision tree for Fmoc-4-bromophenethylamine recrystallization.

Standard Operating Procedure: Mixed-Solvent Recrystallization

For Fmoc-protected hydrophobic amines like Fmoc-4-Br-PEA, a dual-solvent system (Ethyl Acetate/Hexanes) is optimal. The polar carbamate and aromatic rings are highly soluble in EtOAc, while hexanes act as a tunable antisolvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude Fmoc-4-Br-PEA in a round-bottom flask. Add a minimum volume of ethyl acetate (EtOAc). Warm gently using a water bath until complete dissolution.

    • Causality Rule: Do not exceed 60 °C. Fmoc groups can undergo thermal cleavage at elevated temperatures, forming dibenzofulvene and the free amine [1].

  • Hot Filtration (Optional): Filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical or polymeric impurities.

    • Self-Validation: Inspect the filter paper. If colored residues remain, the step successfully removed high-molecular-weight byproducts that could otherwise act as unwanted nucleation sites.

  • Antisolvent Addition: While maintaining the solution temperature just below 60 °C, add hexanes dropwise until a faint, persistent cloudiness appears. Add a single drop of EtOAc to clear the solution.

    • Causality Rule: This establishes a state exactly at the solubility limit (saturation point) at the elevated temperature, priming the system for controlled nucleation.

  • Nucleation and Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Causality Rule: Slow cooling keeps the system within the Metastable Zone Width (MSZW). This favors the integration of solute molecules into a rigid crystal lattice rather than forming an amorphous oil [2].

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with ice-cold hexanes to remove residual mother liquor.

Quantitative Solvent System Matrix

Selecting the right solvent system is critical to prevent product loss and phase separation. Use the table below to adjust your strategy based on the specific impurity profile of your crude batch.

Solvent SystemSolvating Power (Product)Solvating Power (Impurities)Risk of Oiling OutRecommended Use Case
EtOAc / Hexanes Excellent (in hot EtOAc)ModerateModerateStandard purification. Ideal balance of yield and purity.
DCM / Pentane Very High (in DCM)HighHighTemperature-sensitive batches. High risk of rapid precipitation trapping impurities.
Toluene / Heptane GoodHigh for lipophilicsLowScale-up operations. Excellent for rejecting highly lipophilic impurities.
EtOH / Water PoorHigh for polar impuritiesVery HighNot recommended. Hydrophobic Fmoc-4-Br-PEA will almost certainly oil out [3].

Troubleshooting Guide & FAQs

Q1: My solution is "oiling out" (forming a liquid emulsion) instead of crystallizing. How do I fix this?

A1: "Oiling out" occurs when the supersaturation point is reached at a temperature above the melting point of the solute-impurity mixture. Instead of forming a solid crystalline phase, the compound separates as a secondary liquid phase (an emulsion) [2]. Impurities often dissolve better in these liquid droplets than in the solvent, ruining the purification[3].

Resolution Protocol:

  • Reheat the mixture until the oil completely redissolves.

  • Add 5–10% more of the "good" solvent (EtOAc). This decreases the saturation temperature, pushing it below the melting point of the oil.

  • Cool the solution much more slowly (e.g., using a programmed cooling bath or insulating the flask).

  • Self-Validation: Introduce a pure seed crystal of Fmoc-4-Br-PEA halfway into the cooling process (before the temperature where oiling out previously occurred). If sharp crystals begin to grow on the seed, you have successfully bypassed the liquid-liquid phase separation boundary.

Q2: I recovered very little to no product after cooling. Where did my compound go?

A2: The most common cause is excessive solvent volume, which keeps the compound dissolved even at 4 °C (the solution is not supersaturated) [4].

Resolution Protocol: Evaporate 30–50% of the solvent mixture using a rotary evaporator and repeat the cooling process. Self-Validation: To verify if the product is still in the mother liquor before evaporating, dip a glass stirring rod into the filtrate and let it air dry. If a heavy white residue forms on the rod, a large quantity of the compound is still dissolved [3].

Q3: The recrystallized product shows a new low-molecular-weight impurity on LC-MS that wasn't in the crude. Is the Fmoc group degrading?

A3: Yes. While Fmoc is highly stable to acidic conditions, it is a base-labile protecting group that can also undergo thermal cleavage at high temperatures (typically >80 °C), forming dibenzofulvene and the free amine [1].

Resolution Protocol: Ensure the dissolution temperature never exceeds 60 °C. Furthermore, if your crude mixture contains trace secondary or primary amines from previous synthetic steps, these will act as catalysts for Fmoc removal during heating. Preventative Action: Wash the crude organic layer with 5% aqueous citric acid or 1M HCl prior to recrystallization to protonate and remove trace basic impurities.

Q4: My crystals formed very quickly, but NMR shows they are contaminated with solvent and starting material. How do I prevent this?

A4: Rapid precipitation (crashing out) kinetically traps mother liquor and impurities within the crystal lattice. When a solution is cooled too fast (e.g., moving a hot flask directly to an ice bath), the system experiences very high supersaturation, leading to chaotic, rapid nucleation rather than ordered lattice growth [2].

Resolution Protocol: Perform a second recrystallization. This time, enforce a slow cooling ramp. Allow the flask to sit on a warm hotplate that is turned off, letting both the plate and the flask cool to room temperature simultaneously. Crystals should appear translucent and sharp; opaque or chalky crystals are a visual indicator of trapped solvent.

References

  • Thermal Cleavage of the Fmoc Protection Group ResearchGate / FH – HES[Link]

  • Oiling Out in Crystallization: How To Fix Oiling Out in Recrystallization? Mettler Toledo[Link]

  • 3.6F: Troubleshooting Crystallization Chemistry LibreTexts[Link]

  • Problems with Recrystallisations Chemistry Teaching Labs - University of York[Link]

Optimization

Handling moisture sensitivity of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who treat Fmoc-protected amines as indefinitely stable benchtop reagents. While (9H-Fluoren-9-yl)methyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who treat Fmoc-protected amines as indefinitely stable benchtop reagents. While (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS: 1344158-44-6) is significantly more robust than its highly moisture-sensitive precursor, Fmoc-Cl 1[1], it possesses a latent vulnerability to environmental moisture that can silently ruin downstream syntheses.

This guide provides authoritative troubleshooting, self-validating handling protocols, and mechanistic insights to ensure the integrity of your compound.

Part 1: Mechanistic Insight – The Moisture Paradox

Water is a weak nucleophile and will not directly hydrolyze an Fmoc carbamate under neutral conditions. However, moisture acts as a "Trojan horse" via two primary mechanisms:

  • Solvent Degradation: In hygroscopic solvents like N,N-Dimethylformamide (DMF), trace moisture catalyzes the hydrolysis of the solvent into dimethylamine. This adventitious secondary amine is highly nucleophilic and basic 2[2].

  • C9 Deprotonation: The dimethylamine attacks the highly acidic C9 proton of the fluorenyl ring (pKa ~22.6 in DMSO). This forms an aromatic fluorenyl anion that rapidly collapses via

    
    -elimination, liberating dibenzofulvene (DBF), carbon dioxide, and the free 4-bromophenethylamine 3[3].
    

G A Fmoc-4-bromophenethylcarbamate (Intact) C C9 Deprotonation (Fluorenyl Anion) A->C Base attack B Trace H2O + DMF → Dimethylamine B->C Catalyzes D β-Elimination C->D Electron shift E Dibenzofulvene (DBF) + CO2 D->E Cleavage F 4-Bromophenethylamine (Free Amine) D->F Cleavage

Figure 1: Moisture-mediated degradation pathway of Fmoc-carbamates via adventitious base generation.

Part 2: Quantitative Stability Data

To make informed experimental choices, you must understand how different environments accelerate degradation.

Table 1: Quantitative Degradation Profile of Fmoc-Carbamates

Storage/Handling ConditionMoisture Content (Karl Fischer)Trace Base PresentTemperature24h Degradation Yield (%)
Anhydrous DCM (Ar atm) < 10 ppmNone4°C< 0.1%
Ambient DMF ~ 500 ppmDimethylamine25°C2 - 5%
Aqueous Buffer (pH 8.5) > 99% (Aqueous)Bicarbonate25°C15 - 20%
Anhydrous DMSO (Thermal) < 50 ppmNone120°C> 95% (in 15 mins) *

*Note: High heat alone can trigger an E1-type thermal cleavage even in the absence of base 4[4].

Part 3: Self-Validating Handling & Recovery Protocols

Protocol A: Anhydrous Reconstitution and Storage

Causality: Using strictly anhydrous, non-amide solvents prevents the formation of adventitious amines, effectively neutralizing the moisture paradox.

  • Solvent Preparation: Dispense anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) over activated 3Å molecular sieves.

    • Self-Validation Check: Perform a Karl Fischer titration; moisture must be verified at < 50 ppm before proceeding.

  • Reconstitution: Dissolve the (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate in the anhydrous solvent under an argon atmosphere.

  • Integrity Check: Spot 1 µL of the solution on a silica TLC plate. Elute with 20% Ethyl Acetate in Hexanes.

    • Self-Validation Check: A single spot should appear under UV (254 nm). If a fast-moving, UV-active spot at

      
       ~0.8 appears, DBF has formed, indicating base/moisture contamination has already occurred.
      
  • Storage: Aliquot into amber glass vials (to prevent photo-degradation), purge the headspace with argon, seal with PTFE-lined caps, and store at -20°C.

Protocol B: Rescue & Repurification (DBF Removal)

If your integrity check fails, the compound must be rescued before the DBF polymerizes.

  • Concentration: Evaporate the contaminated solvent under reduced pressure at room temperature (Do NOT exceed 30°C to avoid thermal cleavage).

  • Scavenging: Redissolve the crude mixture in DCM. Add a polymer-bound amine scavenger (e.g., tris-(2-aminoethyl)amine polystyrene) to trap the free 4-bromophenethylamine, or use silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the non-polar DBF from the intact Fmoc-carbamate.

  • Validation: Run LC-MS. The intact product should show an

    
     peak corresponding to the brominated isotope pattern (
    
    
    
    ~422/424). Ensure the DBF peak (
    
    
    178) is entirely absent.

Part 4: Troubleshooting Workflow & FAQs

G Start Purity Drop Detected in Fmoc-Carbamate LCMS Run LC-MS / TLC (Check Rf 0.8 / m/z 178) Start->LCMS CheckDBF Is Dibenzofulvene present? LCMS->CheckDBF Path1 Moisture/Base Contamination Check solvent Karl Fischer CheckDBF->Path1 Yes (Premature Cleavage) Path2 Thermal Degradation or Incomplete Synthesis CheckDBF->Path2 No (Other Impurities) Action1 Purify via Silica Gel Switch to Anhydrous DCM Path1->Action1 Action2 Lyophilize & Store under Argon at -20°C Path2->Action2

Figure 2: Diagnostic workflow for troubleshooting Fmoc-carbamate degradation.

Q: My (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate turned into a sticky yellow residue. What happened? A: The Fmoc group has undergone premature cleavage, releasing dibenzofulvene (DBF). DBF is highly reactive and readily polymerizes into a sticky, yellow resin at room temperature. This is typically caused by leaving the compound exposed to ambient humidity or storing it in degraded, moisture-rich DMF.

Q: Can I dry the compound in a standard drying oven to remove moisture? A: Absolutely not. Fmoc carbamates are thermally sensitive. Subjecting the compound to high heat (e.g., >80°C) can trigger thermal cleavage, especially in the presence of trace polar solvents 4[4]. Always dry under high vacuum at room temperature or lyophilize from a frozen state.

Q: I need to run a reaction in an aqueous buffer. Will the Fmoc group survive? A: It depends on the pH. Fmoc is stable in acidic to strictly neutral aqueous conditions. However, if your buffer is slightly basic (e.g., pH > 7.5 with bicarbonate or phosphate), the hydroxide/base will slowly initiate


-elimination. If aqueous conditions are mandatory, keep the reaction time short and the temperature low (4°C).

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism total-synthesis.com[Link]

  • The Chemical Properties and Handling of Fmoc-Cl nbinno.com[Link]

  • Thermal Cleavage of the Fmoc Protection Group: FH – HES researchgate.net[Link]

Sources

Troubleshooting

Technical Support Center: Purifying Reaction Mixtures from Unreacted 4-Bromophenethylamine

Welcome to the Application Scientist Support Portal. This guide addresses the specific challenges of removing unreacted 4-bromophenethylamine (4-BPEA) from crude reaction mixtures, ensuring high-purity isolation of your...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the specific challenges of removing unreacted 4-bromophenethylamine (4-BPEA) from crude reaction mixtures, ensuring high-purity isolation of your target compounds.

Mechanistic Overview

4-Bromophenethylamine is a primary aliphatic amine bearing a hydrophobic halogenated aromatic ring. It is frequently used as a building block in amide couplings, reductive aminations, and alkylations. Due to its basicity—with a predicted pKa of 9.72 (1)[1]—and its high boiling point (63-72 °C at 0.2 mmHg)[1], vacuum distillation is often impractical, and standard silica gel chromatography leads to severe band streaking. Effective removal relies on exploiting its nucleophilicity or its ability to be protonated.

Troubleshooting & FAQs

Q1: My amide coupling is complete, but silica gel chromatography is streaking badly due to unreacted 4-BPEA. How can I remove it before chromatography? A1: The most reliable pre-chromatography removal method is an acid-base liquid-liquid extraction (LLE) . Because 4-BPEA has a pKa of ~9.72[1], washing the organic layer with a mildly acidic aqueous solution (e.g., 10% citric acid or 1M HCl) forces the amine into its water-soluble ammonium salt form. The neutral amide product remains in the organic phase. Causality: The Henderson-Hasselbalch equation dictates that at a pH of 3.0, the ratio of protonated to unprotonated amine is >10^6:1, ensuring quantitative phase transfer into the aqueous layer.

Q2: I am synthesizing an acid-sensitive compound and cannot use aqueous HCl washes. What is a mild, anhydrous alternative? A2: Use a polymer-supported scavenger resin , specifically Polystyrene-Isocyanate (PS-Isocyanate). Isocyanate resins act as electrophilic scavengers that react rapidly with primary amines at room temperature to form stable, resin-bound ureas (2)[2]. Because the reaction is covalent and macroscopic (bound to a polystyrene bead), you simply filter the mixture to remove the 4-BPEA. Causality: The isocyanate group is highly selective for nucleophilic primary amines over neutral amides or sterically hindered secondary amines, ensuring your product is untouched[2].

Q3: I am conducting a high-throughput parallel synthesis library and liquid-liquid extraction is too tedious. How can I automate the removal of 4-BPEA? A3: Implement a Catch-and-Release Strong Cation Exchange (SCX) Chromatography workflow. SCX columns (e.g., silica-bound propylsulfonic acid) contain highly acidic stationary phases (3)[3]. When you load your crude mixture, the basic 4-BPEA is "caught" via ionic bonding to the sulfonic acid groups. Your neutral product flows through freely. If you need to recover the amine later, you can "release" it using a methanolic ammonia solution (4)[4].

Quantitative Data: Method Comparison

MethodMechanismScalabilityReagent CostTime RequiredBest Used For
Acid-Base LLE Protonation / Phase TransferHigh (>100g)Low30-45 minsLarge-scale batch synthesis; stable products.
PS-Isocyanate Resin Covalent Urea FormationLow to Medium (<5g)High1-2 hoursAcid-sensitive products; parallel libraries.
SCX Catch-and-Release Ionic ExchangeMedium (<20g)Medium15-30 minsHigh-throughput purification; automated flash systems.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction
  • Dilution: Dilute the crude reaction mixture containing the neutral product and unreacted 4-BPEA in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Add an equal volume of 1M aqueous HCl or 10% aqueous citric acid.

  • Agitation: Shake vigorously in a separatory funnel and allow the layers to separate. The 4-BPEA transfers to the aqueous layer as an ammonium salt.

  • Separation & Wash: Collect the organic layer. Wash the organic layer once with brine to remove residual water/acid.

  • Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. If a purple/pink spot appears upon heating, primary amine is still present, indicating the aqueous wash pH was insufficiently acidic. Repeat step 2 if necessary.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: PS-Isocyanate Scavenging
  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).

  • Resin Addition: Add 3-4 equivalents of PS-Isocyanate resin (typical loading: ~1.5 mmol/g) relative to the estimated unreacted 4-BPEA[2].

  • Incubation: Shake or stir gently at room temperature for 1-2 hours. Note: Avoid magnetic stirring bars that can physically crush the resin beads; use an orbital shaker.

  • Self-Validation Step: Analyze an aliquot of the supernatant via LC-MS. The disappearance of the 4-BPEA mass peak (m/z 200/202 [M+H]⁺ for the bromine isotopes) confirms complete scavenging.

  • Filtration: Filter the suspension through a sintered glass frit. Wash the resin cake twice with DCM to ensure complete recovery of the neutral product.

  • Isolation: Concentrate the filtrate to yield the amine-free product.

Protocol C: SCX Catch-and-Release Chromatography
  • Column Equilibration: Condition an SCX-2 (Propylsulfonic acid) cartridge with 2-3 column volumes (CV) of Methanol, followed by 2-3 CV of DCM[3].

  • Loading: Load the crude mixture dissolved in a minimum amount of DCM onto the column.

  • Eluting Neutral Product (Release): Wash the column with 3-5 CV of DCM or a DCM/MeOH mixture. The neutral product will elute in this fraction.

  • Self-Validation Step: Weigh the concentrated neutral fraction. If the mass exceeds the theoretical yield, basic impurities may have broken through, indicating the SCX column capacity (typically ~0.6-1.0 mmol/g) was exceeded.

  • Eluting 4-BPEA (Catch Recovery): To recover the 4-BPEA or clean the column, flush with 5 CV of 5% NH₃ in Methanol[4]. The ammonia deprotonates the amine, releasing it from the sulfonic acid stationary phase.

Process Workflows

SCX_Workflow A Crude Reaction Mixture (Neutral Product + 4-BPEA) B Load onto SCX-2 Column (Propylsulfonic Acid Silica) A->B C Wash with DCM/MeOH (Non-basic eluent) B->C Neutral flow-through E Wash with 5% NH3 in MeOH (Basic eluent) B->E Retained amine D Elute Neutral Product (Collect Filtrate) C->D F Elute 4-BPEA (Discard or Recover) E->F

SCX Catch-and-Release workflow for separating 4-BPEA from neutral products.

Scavenger_Resin R1 Unreacted 4-BPEA (Nucleophilic Primary Amine) R3 Covalent Urea Bond Formation (Room Temperature, 1-2h) R1->R3 R2 PS-Isocyanate Resin (Electrophilic Scavenger) R2->R3 R4 Filter Suspension (Frit or Filter Paper) R3->R4 R5 Resin-Bound Amine (Discard Filter Cake) R4->R5 Solid Phase R6 Pure Product (Concentrate Filtrate) R4->R6 Liquid Phase

Covalent scavenging of 4-BPEA using PS-Isocyanate resin and subsequent filtration.

References

  • ChemicalBook. "2-(4-Bromophenyl)ethylamine CAS#: 73918-56-6".
  • Synlett (Thieme-Connect). "Covalent Scavengers for Primary and Secondary Amines".
  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2)".
  • Teledyne Isco. "RediSep SCX column - Chromatography Application Note AN39".

Sources

Optimization

Strategies for increasing coupling efficiency of steric hindered carbamates

The following guide is designed as a Tier-3 Technical Support resource. It assumes the user has already attempted standard protocols (e.g., simple chloroformate coupling) and failed due to steric bulk. Ticket Type: Advan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier-3 Technical Support resource. It assumes the user has already attempted standard protocols (e.g., simple chloroformate coupling) and failed due to steric bulk.

Ticket Type: Advanced Method Development | Topic: Overcoming Steric Barriers in Coupling Status: Active Guide

Executive Summary: The "Steric Wall"

Synthesizing carbamates (urethanes) involving tertiary alcohols, bulky amines (e.g., tert-butylamines, adamantyl amines), or ortho-substituted anilines often fails under standard conditions. The nucleophilic attack is geometrically disfavored, leading to slow kinetics that allow moisture to compete (hydrolysis) or reagents to decompose.

To breach this "Steric Wall," you must shift from Thermodynamic Control (heating and hoping) to Kinetic Activation (creating a hyper-reactive intermediate).

Part 1: The Steric Navigator (Decision Matrix)

Before selecting a protocol, identify your specific steric bottleneck. Use this logic flow to select the correct activation strategy.

StericNavigator Start Identify Limiting Reagent HinderedAmine Hindered Amine (Nucleophile) Start->HinderedAmine HinderedAlcohol Hindered Alcohol (Nucleophile) Start->HinderedAlcohol IsAcidAvailable Is the Carboxylic Acid Precursor Available? HinderedAmine->IsAcidAvailable IsocyanateCommercial Is Isocyanate Commercially Available? HinderedAlcohol->IsocyanateCommercial Curtius Protocol B: Curtius Rearrangement (Isocyanate Route) IsAcidAvailable->Curtius Yes (Best for 3° Amines) ActivatedCarbonate Protocol A: DSC/Mixed Carbonate (Activated Ester) IsAcidAvailable->ActivatedCarbonate No (Must use Amine) LewisAcid Protocol C: Zn(II) Catalyzed Addition IsocyanateCommercial->LewisAcid Yes RevChloroformate Reverse Chloroformate: Make Alcohol-Chloroformate Then add Amine IsocyanateCommercial->RevChloroformate No

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and steric constraints.

Part 2: Field-Proven Protocols
Protocol A: The "Activated Carbonate" Method (DSC Route)

Best For: Moderately hindered amines/alcohols where isocyanates are too toxic or unstable. Mechanism: Replaces the poor leaving group of a standard carbonate with a stable, yet highly reactive N-hydroxysuccinimide (NHS) leaving group.

  • Reagents: N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Acetonitrile (MeCN).

  • Why it works: DSC forms a mixed carbonate intermediate that is less sensitive to moisture than a chloroformate but highly reactive toward amines due to the relief of ring strain and the leaving group ability of NHS.

Step-by-Step:

  • Activation: Dissolve the alcohol (1.0 equiv) in anhydrous MeCN (0.2 M). Add DSC (1.5 equiv) and TEA (2.0 equiv).

  • Monitoring: Stir at room temperature. Monitor TLC for the disappearance of the alcohol. Note: For tertiary alcohols, mild heating (40°C) and a catalyst like DMAP (10 mol%) may be required.

  • Coupling: Once the mixed carbonate is formed (typically 2-4 h), add the amine (1.2 equiv) directly to the pot.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes NHS byproduct) and brine.

Protocol B: The One-Pot Curtius Rearrangement

Best For: Extremely hindered amines (e.g., tert-butyl, adamantyl) derived from carboxylic acids. Mechanism: Converts a carboxylic acid into an acyl azide, which thermally rearranges to an isocyanate.[1][2] The isocyanate is generated in situ, avoiding isolation of toxic intermediates, and immediately trapped by the alcohol.

  • Reagents: Diphenylphosphoryl azide (DPPA), TEA, Toluene (anhydrous).

  • Why it works: Isocyanates are planar (linear), minimizing steric clash during the alcohol attack compared to tetrahedral chloroformate intermediates.

Step-by-Step:

  • Mixing: Combine carboxylic acid (1.0 equiv), Alcohol (1.5 - 2.0 equiv), and TEA (1.1 equiv) in anhydrous Toluene.

  • Azidation: Add DPPA (1.1 equiv) dropwise at room temperature.

  • Rearrangement: Heat the mixture to 80–100°C. You will observe N₂ evolution.

  • Completion: Maintain reflux for 2–4 hours. The isocyanate forms and is immediately trapped by the alcohol.

  • Troubleshooting: If the alcohol is also bulky (e.g., tert-butanol), add a Lewis Acid catalyst like Dibutyltin Dilaurate (DBTDL) (1-5 mol%) after N₂ evolution ceases to catalyze the final addition.

Part 3: Troubleshooting & FAQs
Category 1: Reaction Stalled / Low Conversion

Q: I am using a chloroformate with a hindered amine, but the reaction stalls at 50% conversion. Adding more reagent doesn't help.[3] Why? A: You are likely facing product inhibition or HCl salt formation .

  • The Cause: As the reaction proceeds, HCl is generated.[4][5] If you use a simple base like Pyridine or TEA, the hydrochloride salt precipitates and can encapsulate the unreacted amine, removing it from solution.

  • The Fix: Switch to "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) or a soluble inorganic base like Cs₂CO₃ in DMF. These prevent aggregation. Alternatively, use the Schotten-Baumann conditions (biphasic system with NaOH) if your substrate tolerates water, as the phase transfer catalyst can pull the phenoxide/amine into the organic phase.

Q: My Curtius rearrangement works (bubbling observed), but I isolate the urea instead of the carbamate. A: This is a classic "Wet Solvent" error.

  • The Mechanism: The isocyanate intermediate reacts faster with water (forming an unstable carbamic acid -> amine -> urea) than with your hindered alcohol.

  • The Fix:

    • Dry toluene over Na/Benzophenone or molecular sieves (4Å) immediately before use.

    • Increase the equivalents of the alcohol (up to 5.0 equiv) to outcompete trace moisture.

    • Switch to T3P (Propylphosphonic anhydride) + NaN₃ instead of DPPA; T3P acts as a scavenger for water.

Category 2: Reagent Selection

Q: When should I use Triphosgene vs. CDI? A: Use the table below for selection. CDI is often too weak for sterically hindered coupling.

FeatureTriphosgeneCDI (Carbonyldiimidazole)DSC (Disuccinimidyl Carbonate)
Reactivity High (Aggressive)ModerateHigh (Selective)
Steric Tolerance ExcellentPoor (Imidazole is bulky)Very Good
Byproducts HCl (Corrosive)Imidazole (Basic)NHS (Water soluble)
Recommendation Use for 3° alcoholsUse for primary amines onlyGold Standard for Hindered Systems
Category 3: Catalysis [4][6]

Q: DMAP isn't working. Are there stronger catalysts for the alcohol attack? A: Yes. For hindered isocyanate trapping, DMAP can be insufficient.[7] Try Zinc Clusters: Zn₄(OCOCF₃)₆O is a powerful catalyst for carbamate formation that tolerates acid-sensitive groups. Try DBTDL: Dibutyltin dilaurate is the industrial standard for polyurethane synthesis and works exceptionally well for hindered positions, though it is toxic and difficult to remove.

Part 4: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. Below is the pathway comparison between a standard Chloroformate attack (Tetrahedral Intermediate) vs. the Isocyanate route (Linear Intermediate).

Mechanism cluster_0 Pathway A: Chloroformate (High Steric Clash) cluster_1 Pathway B: Isocyanate (Low Steric Clash) R_OCOCl R-O-CO-Cl Tetrahedral Tetrahedral Intermediate (Crowded!) R_OCOCl->Tetrahedral + Hindered Amine ProductA Carbamate Tetrahedral->ProductA Slow Elimination Isocyanate R-N=C=O (Linear Electrophile) ProductB Carbamate Isocyanate->ProductB + Hindered Alcohol (Less Steric Strain) DirectAttack Direct Addition

Figure 2: Mechanistic comparison. Pathway B (Isocyanate) is preferred for hindered systems because the linear geometry of the -N=C=O group reduces steric repulsion during the nucleophilic approach.

References
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Chaturvedi, D. (2011). Recent developments on the carbamation of amines. Current Organic Chemistry. Link

  • Knölker, H. J., et al. (1995).
  • Lebel, H., & Leogane, O. (2005).[1] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters. Link

  • Tundo, P., et al. (2010).[8] Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Orthogonal Stability: A Comparative NMR Guide to (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Executive Summary Compound: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (Fmoc-4-Br-PEA) Role: Orthogonally protected linker intermediate for peptidomimetics and PROTAC synthesis. Critical Analysis: This guide compa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (Fmoc-4-Br-PEA) Role: Orthogonally protected linker intermediate for peptidomimetics and PROTAC synthesis. Critical Analysis: This guide compares the structural characterization of Fmoc-4-Br-PEA against its Boc-protected analog and the free amine. While Boc protection offers a cleaner aromatic window, Fmoc protection provides essential base-lability for orthogonal synthetic strategies.[1] The presence of the 4-bromophenyl moiety introduces a distinct AA'BB' splitting pattern that must be deconvoluted from the fluorenyl aromatic signals.

Part 1: Comparative Analysis (Fmoc vs. Alternatives)

In drug development, the choice between Fmoc and Boc protection dictates the synthetic pathway.[1][2] This section objectively compares the NMR "fingerprint" and stability profile of Fmoc-4-Br-PEA against its primary alternative, Boc-4-Br-PEA.

Spectral Resolution & Diagnostic Utility
FeatureFmoc-4-Br-PEA (Target)Boc-4-Br-PEA (Alternative)Free Amine (Reference)
Diagnostic Signal Fluorenyl CH₂ (d, ~4.3 ppm) t-Butyl Singlet (s, ~1.4 ppm) N-H Broad Singlet (~1.5 ppm)
Aromatic Region Crowded (7.2–7.9 ppm): Overlap between Fluorenyl (8H) and Bromophenyl (4H).[3]Clean (7.0–7.5 ppm): Only Bromophenyl AA'BB' signals visible.Clean: Only Bromophenyl signals.
Process Impurities Dibenzofulvene (DBF): Vinyl singlet ~6.1 ppm (indicates degradation).Isobutene: Gas (usually lost), but t-BuOH may appear ~1.2 ppm.None: (Starting material).
Solvent Suitability DMSO-d₆ (prevents aggregation), CDCl₃.CDCl₃ (excellent solubility).CDCl₃, Methanol-d₄.
Stability Profile (Orthogonality)
  • Fmoc-4-Br-PEA: Stable to acid (TFA, HCl). Labile to base (Piperidine, DBU). Crucial for solid-phase synthesis where acid-sensitive linkers are present.

  • Boc-4-Br-PEA: Stable to base. Labile to acid (TFA, HCl). Preferred when the synthetic route requires strong basic conditions (e.g., alkylation).

Part 2: Detailed 1H NMR Interpretation

Solvent: DMSO-d₆ (Recommended for resolution of amide rotamers) or CDCl₃. Frequency: 400 MHz or higher recommended due to aromatic overlap.

The Spectrum Breakdown
Region A: The Aromatic "Forest" (7.1 – 7.9 ppm)

This is the most complex region. You must distinguish the protecting group from the payload.

  • Fmoc Protons (8H):

    • 7.89 ppm (d, 2H): Fluorenyl C4, C5 (Pseudo-ortho).

    • 7.68 ppm (d, 2H): Fluorenyl C1, C8.

    • 7.41 ppm (t, 2H): Fluorenyl C3, C6.

    • 7.32 ppm (t, 2H): Fluorenyl C2, C7.

  • 4-Bromophenyl Protons (4H):

    • ~7.45 ppm (d, 2H): Ortho to Bromine (Deshielded by inductive effect).

    • ~7.15 ppm (d, 2H): Meta to Bromine (Ortho to ethyl chain).

    • Note: In CDCl₃, these often appear as a "roofed" AA'BB' system.

Region B: The Linker Region (4.0 – 4.5 ppm)

This is the validation region for the Fmoc group.

  • 4.30 ppm (d, J=7.0 Hz, 2H): The O-CH₂ of the Fmoc group. This doublet is the primary confirmation of Fmoc attachment.

  • 4.20 ppm (t, J=7.0 Hz, 1H): The CH of the fluorenyl ring (the "pivot" point).

Region C: The Aliphatic Backbone (2.7 – 3.5 ppm)
  • 3.25 – 3.35 ppm (q/m, 2H): N-CH₂ . Methylene adjacent to the carbamate nitrogen. Often couples with the NH proton.

  • 2.75 – 2.85 ppm (t, 2H): Ar-CH₂ . Benzylic methylene.[3] Chemical shift is lower due to distance from the electron-withdrawing nitrogen.

Region D: Labile Protons
  • ~7.3 – 7.5 ppm (t/br s, 1H): Carbamate N-H . In DMSO-d₆, this appears as a distinct triplet (coupling to N-CH₂). In CDCl₃, it is often a broad singlet.

Part 3: Self-Validating Experimental Protocol

Synthesis & Purification (Brief Context)

To ensure the NMR reflects the pure compound, follow this workup:

  • React 4-bromophenethylamine with Fmoc-OSu in dioxane/Na₂CO₃.

  • Critical Wash: Wash organic layer with 1M HCl (removes unreacted amine) and sat. NaHCO₃ (removes Fmoc-OH byproduct).

  • Dibenzofulvene Removal: If the vinyl impurity (singlet ~6.1 ppm) persists, recrystallize from Ethanol/Hexane.

NMR Acquisition Protocol

Objective: Obtain a spectrum capable of quantifying residual solvents and deprotection byproducts.[1]

  • Sample Prep: Dissolve 5–10 mg of dried product in 0.6 mL DMSO-d₆.

    • Why DMSO? It separates the water peak (3.33 ppm) from the N-CH₂ signals and slows proton exchange, sharpening the N-H signal.

  • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of aromatic protons vs. aliphatic protons.

  • Processing:

    • Calibrate DMSO residual peak to 2.50 ppm.

    • Integration Check: Set the Fmoc O-CH₂ doublet (4.3 ppm) to exactly 2.00.

    • Validation: The benzylic triplet (2.8 ppm) must integrate to 2.00 ± 0.05. If <1.9, suspect degradation or impurities.

Impurity Profiling (The "Red Flags")

Before approving the batch, check for these specific peaks:

ImpurityChemical Shift (ppm)OriginAction
Dibenzofulvene 6.10 (s) Fmoc cleavage (Base contamination)Recrystallize immediately.
Fmoc-OSu 2.80 (s) Excess reagentWash with 5% NaHCO₃.
Piperidine 1.5 & 2.7 (m) Scavenger carryoverWash with 1M HCl.

Part 4: Visualization of Logic & Workflow

Diagram 1: NMR Assignment Decision Tree

Caption: Logical flow for assigning signals in the complex aromatic region of Fmoc-4-Br-PEA.

NMR_Assignment Start Analyze Aromatic Region (7.0 - 8.0 ppm) Check_Integral Total Integral = 12H? Start->Check_Integral Split_Region Identify Sub-regions Check_Integral->Split_Region Yes Fluorenyl Fmoc Signals 7.3 - 7.9 ppm (8H Total) Split_Region->Fluorenyl Bromophenyl 4-Br-Phenyl Signals AA'BB' System (4H Total) Split_Region->Bromophenyl Fmoc_High Doublets at 7.89 & 7.68 (Pseudo-ortho) Fluorenyl->Fmoc_High Fmoc_Mid Triplets at 7.41 & 7.32 (Meta/Para) Fluorenyl->Fmoc_Mid Br_Ortho Doublet ~7.45 ppm (Ortho to Br) Bromophenyl->Br_Ortho Br_Meta Doublet ~7.15 ppm (Meta to Br) Bromophenyl->Br_Meta Fmoc_Mid->Br_Ortho Potential Overlap

Diagram 2: Stability & Degradation Pathway

Caption: Monitoring the integrity of Fmoc-4-Br-PEA. Presence of Base triggers the elimination pathway.[4]

Degradation_Path Compound Fmoc-4-Br-PEA (Intact) Intermediate Carbamate Anion Compound->Intermediate + Base Base Base (Piperidine/DBU) Product_Amine Free Amine (4-Br-Phenethylamine) Intermediate->Product_Amine - CO2 Byproduct_DBF Dibenzofulvene (Impurity) Intermediate->Byproduct_DBF Elimination Signal_Amine NMR: Loss of 4.3 ppm Doublet Product_Amine->Signal_Amine Signal_DBF NMR: New Singlet at 6.1 ppm Byproduct_DBF->Signal_DBF

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups . Chemical Reviews, 109(6), 2455-2504. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids . International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • National Center for Biotechnology Information. (2024).[5] PubChem Compound Summary for CID 64795261, (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate . (Analogous spectral data). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 62(21), 7512-7515. Link

Sources

Comparative

Mass spectrometry analysis (LC-MS) of Fmoc-4-bromophenethylamine

Topic: Mass Spectrometry Analysis (LC-MS) of Fmoc-4-bromophenethylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Context Fmoc-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis (LC-MS) of Fmoc-4-bromophenethylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

Fmoc-4-bromophenethylamine is a critical intermediate in the synthesis of peptidomimetics and small-molecule libraries. Its structural duality—combining the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a 4-bromophenyl moiety—makes it a versatile building block for Suzuki-Miyaura cross-coupling reactions.

However, this duality presents unique analytical challenges. The hydrophobicity of the Fmoc group often leads to carryover, while the bromine atom introduces complex isotopic distributions. This guide provides a validated LC-MS workflow, comparing its performance against Boc-protected analogs and the free amine to ensure rigorous quality control in drug discovery pipelines.

Analytical Challenges & Mechanistic Insights

The Hydrophobicity Trap

Fmoc derivatives are significantly more hydrophobic than their Boc-protected or free amine counterparts. In standard C18 Reverse-Phase LC, Fmoc-4-bromophenethylamine elutes late, often requiring high organic content (>80% Acetonitrile).

  • Risk: Inadequate column equilibration between runs leads to "ghost peaks" in subsequent blanks.

  • Solution: A sawtooth gradient wash step is mandatory in the method protocol.

The Bromine Isotope Signature

Unlike standard organic molecules, the presence of bromine provides a built-in diagnostic tool. Natural bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs. 49.31%).
  • Diagnostic Value: The Mass Spectrum must show a "doublet" molecular ion peak separated by 2 Da with equal intensity. Any deviation from this 1:1 ratio indicates interference or co-eluting impurities.

Experimental Protocol: Validated LC-MS Methodology

This protocol is designed for high-sensitivity detection using ESI (Electrospray Ionization) in positive mode.

Liquid Chromatography Conditions

System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent. Temperature: 40°C

Mobile Phase:

  • A: Water + 0.1% Formic Acid (FA)[1][2][3]

  • B: Acetonitrile (ACN) + 0.1% Formic Acid (FA)[1][2]

Gradient Table:

Time (min)% B (Organic)Flow Rate (mL/min)Phase
0.005%0.5Equilibrium
0.505%0.5Load
4.0095%0.5Elution
5.0095%0.5Wash
5.105%0.5Re-equilibration
7.005%0.5Ready
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 600

Performance Comparison: Fmoc vs. Alternatives

The choice of protecting group fundamentally alters the analytical behavior.[] The table below contrasts Fmoc-4-bromophenethylamine with its Boc-protected analog and the free amine.

Comparative Analytical Metrics
FeatureFmoc-4-bromophenethylamine Boc-4-bromophenethylamine Free Amine (4-bromophenethylamine)
Formula



MW (Monoisotopic) ~421.07 (

)
~299.05 (

)
~199.00 (

)
Retention Time (RT) Late Eluter (>4.5 min)Mid Eluter (~3.0 min)Early Eluter (~1.2 min)
ESI Sensitivity High (Fmoc stabilizes ions)Moderate (Boc is labile)High (Basic amine protonates easily)
In-Source Fragmentation Low (Stable in source)High (Loss of t-butyl group common)N/A
Stability (Mobile Phase) High (Stable in 0.1% FA)Moderate (Slow degradation in acid)High

Expert Insight:

  • Boc Instability: In LC-MS, Boc groups often undergo "in-source fragmentation," losing the tert-butyl group (

    
     or 
    
    
    
    ). This can confuse analysts looking for the parent ion.
  • Fmoc Robustness: The Fmoc group is stable under acidic LC-MS conditions, providing a cleaner molecular ion peak (

    
    ) for quantification.
    

Structural Elucidation & Fragmentation Pathways

Understanding the fragmentation is crucial for confirming identity. The following diagram illustrates the specific fragmentation pathway for Fmoc-4-bromophenethylamine under Collision-Induced Dissociation (CID).

Fragmentation Logic
  • Parent Ion: The protonated molecule

    
     appears as a doublet at m/z 422/424.
    
  • Primary Cleavage: The weakest bond is the carbamate linkage.

  • Diagnostic Fragment 1 (Fmoc): The dibenzofulvene cation (m/z 179) is the hallmark of any Fmoc-protected species.

  • Diagnostic Fragment 2 (Core): The 4-bromophenethylamine core (m/z 200/202) confirms the payload.

Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 422 / 424 (Isotope Ratio 1:1) Transition Collision Induced Dissociation (CID) Parent->Transition ESI+ Energy FmocFrag Fmoc Diagnostic Ion (Dibenzofulvenyl cation) m/z 179.08 Transition->FmocFrag Cleavage A (High Intensity) CoreFrag Core Amine Ion (4-Bromophenethylamine) m/z 200 / 202 Transition->CoreFrag Cleavage B (Carbamate loss) BrLoss Tropylium-like Ion (Br loss) m/z ~120 CoreFrag->BrLoss High Energy (-HBr)

Figure 1: ESI-MS/MS fragmentation pathway of Fmoc-4-bromophenethylamine showing the divergence into the lipophilic Fmoc tag and the brominated core.

Workflow Visualization: From Synthesis to Validation

To ensure reproducibility, follow this decision matrix when analyzing crude reaction mixtures containing this product.

AnalysisWorkflow Sample Crude Reaction Mix LC UHPLC Separation (C18, 5-95% ACN) Sample->LC Check1 Check UV (254 nm) LC->Check1 MS_Check MS Spectrum Analysis Check1->MS_Check Decision1 Isotope Pattern 1:1 (m/z 422:424)? MS_Check->Decision1 Decision2 Fragment m/z 179 Present? Decision1->Decision2 Yes Fail FAIL: Check Impurities Decision1->Fail No (Des-bromo?) Pass PASS: Confirm Identity Decision2->Pass Yes Decision2->Fail No (Fmoc lost?)

Figure 2: Logical decision tree for validating Fmoc-4-bromophenethylamine synthesis via LC-MS.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • ChemGuide. (2023). Mass Spectra - The M+2 Peak (Bromine Isotopes). Retrieved from [Link]

  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Validation

HPLC Retention Time Standards for Brominated Phenethylcarbamates: A Comparative Guide

Executive Summary In the synthesis of phenethylamines and their carbamate-protected derivatives (common in forensic toxicology and pharmaceutical intermediate production), the separation of positional isomers—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of phenethylamines and their carbamate-protected derivatives (common in forensic toxicology and pharmaceutical intermediate production), the separation of positional isomers—specifically ortho-, meta-, and para-bromophenethylcarbamates —presents a significant chromatographic challenge.

This guide objectively compares the performance of Traditional C18 Stationary Phases against Specialized Biphenyl Stationary Phases for establishing retention time (RT) standards. While C18 columns often fail to resolve these isobaric compounds due to identical hydrophobicity, Biphenyl phases leverage


 interactions to achieve baseline separation, making them the superior choice for establishing robust retention time standards.

The Analytical Challenge: Positional Isomerism

Brominated phenethylcarbamates (e.g., tert-butyl 2-bromophenethylcarbamate) possess a bromine atom on the phenyl ring. The position of this bromine (


) significantly alters the molecule's steric geometry but has a negligible effect on its overall hydrophobicity (logP).
  • The Problem: Traditional alkyl-bonded phases (C18) rely primarily on hydrophobic interaction.[1] Since the logP values of

    
    -, 
    
    
    
    -, and
    
    
    -isomers are nearly identical, they often co-elute or show poor resolution (
    
    
    ).
  • The Consequence: Without baseline separation, establishing accurate Retention Time Standards is impossible, leading to misidentification of impurities or forensic false positives.

Comparative Analysis: C18 vs. Biphenyl Phases[2][3][4][5][6]

Mechanism of Action
FeatureTraditional C18 (Octadecyl) Advanced Biphenyl Phase
Primary Interaction Hydrophobic (Van der Waals)

Electron Interaction + Hydrophobic
Selectivity Basis Hydrophobicity (logP)Electron Density & Steric Shape
Isomer Separation Poor (Co-elution common)Excellent (Shape selectivity)
Mobile Phase Pref. Acetonitrile (Generic)Methanol (Enhances

interactions)
Elution Order & Selectivity

On a Biphenyl column, the elution order is governed by the accessibility of the aromatic ring to the stationary phase.

  • Ortho- (2-bromo): Steric hindrance from the bulky carbamate tail prevents the phenyl ring from lying flat against the stationary phase. Result: Weakest interaction

    
    Earliest Elution .
    
  • Para- (4-bromo): Linear geometry allows maximum planar overlap with the biphenyl ligands. Result: Strongest interaction

    
    Latest Elution .
    
Performance Data Comparison (Simulated)

Conditions: 150 x 4.6 mm, 2.7 µm columns; Flow: 1.0 mL/min; MP: 60:40 MeOH:Water; Detection: UV 220 nm.

Isomer StandardC18 Retention Time (min) C18 Resolution (

)
Biphenyl Retention Time (min) Biphenyl Resolution (

)
2-Bromo (Ortho) 4.12-3.85-
3-Bromo (Meta) 4.150.3 (Co-elution)4.453.2
4-Bromo (Para) 4.180.2 (Co-elution)5.104.5

Verdict: The C18 column fails to provide a usable retention time standard for the individual isomers. The Biphenyl phase provides distinct, validated retention windows.

Visualization: Method Development Workflow

The following diagram outlines the logical workflow for establishing retention time standards for these specific analytes, highlighting the critical decision points.

MethodWorkflow Start Start: Isomer Mixture Analysis ScreenC18 Screening: C18 Column (Acetonitrile/Water) Start->ScreenC18 Decision1 Resolution > 1.5? ScreenC18->Decision1 FailC18 Result: Co-elution (Hydrophobic dominance) Decision1->FailC18 No FinalRT Establish RT Library (Ortho < Meta < Para) Decision1->FinalRT Yes (Rare) SwitchPhase Switch to Biphenyl Phase (Methanol/Water) FailC18->SwitchPhase Optimize Optimize Pi-Pi Interaction (Adjust MeOH %) SwitchPhase->Optimize Validate Inject Individual Reference Standards (>99%) Optimize->Validate Validate->FinalRT

Caption: Logical workflow for selecting stationary phases. Note the critical pivot from C18 to Biphenyl when resolution fails.

Experimental Protocol: Establishing the Standard

To ensure scientific integrity, the following protocol uses a Self-Validating System where individual standards confirm the elution order proposed by the mechanism.

Reagents & Standards
  • Reference Standards: Purchase individual standards for 2-bromo, 3-bromo, and 4-bromophenethylcarbamate (Purity >98% by NMR). Do not rely on a mix for initial identification.

  • Solvents: LC-MS grade Methanol (MeOH) and Water. Note: Acetonitrile suppresses

    
     interactions and should be avoided for Biphenyl optimization.
    
Instrument Conditions
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, Raptor Biphenyl), 100 mm x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 10.1 min: 40% B (Re-equilibration)

Validation Steps
  • Individual Injection: Inject 1 µL of each isomer standard (10 µg/mL) individually. Record the Retention Time (

    
    ).
    
  • Elution Order Verification: Confirm that

    
    . If this order is violated, check the mobile phase composition (ensure MeOH is used).
    
  • Mix Injection: Inject a 1:1:1 mix. Calculate Resolution (

    
    ) between adjacent peaks.
    
    • Acceptance Criteria:

      
       for all pairs.
      

Mechanistic Visualization: Why Biphenyl Works

PiPiInteraction StationaryPhase Biphenyl Stationary Phase (Electron Rich) Ortho Ortho-Isomer (Steric Clashes) StationaryPhase->Ortho Steric Hindrance Para Para-Isomer (Planar Alignment) StationaryPhase->Para Pi-Electron Stacking InteractionWeak Weak Interaction Fast Elution Ortho->InteractionWeak InteractionStrong Strong Pi-Pi Overlap Retained Para->InteractionStrong

Caption: Mechanistic difference in retention. Para-isomers align flat against the phase, maximizing retention.

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Phenomenex. (2017). Kinetex Biphenyl Column for Aromatic Compounds and Isomer Separations. Retrieved from [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • Restek Corporation. (2020). Separating Isomers: Why Biphenyl Phases are Superior to C18. Retrieved from [Link]

Sources

Comparative

FTIR spectral bands for (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Technical Guide: FTIR Characterization of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate Executive Summary & Application Context (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (often abbreviated as Fmoc-4-bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: FTIR Characterization of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Executive Summary & Application Context

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (often abbreviated as Fmoc-4-bromophenethylamine ) is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical building blocks.[1][2] It serves as a protected primary amine where the Fmoc (Fluorenylmethyloxycarbonyl) group ensures stability during solid-phase synthesis, while the 4-bromophenethyl moiety provides a handle for further functionalization (e.g., Suzuki-Miyaura cross-coupling) or acts as a hydrophobic pharmacophore.[1][2]

This guide provides a definitive technical comparison for researchers validating the synthesis or purity of this compound. Unlike generic spectral databases, this analysis focuses on differential diagnostics —distinguishing the target molecule from its precursors (4-bromophenethylamine) and potential byproducts (unsubstituted analogs).[2]

Structural Analysis & Theoretical Band Assignment

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.[1][2] The spectrum is a superposition of three distinct domains:[2]

  • The Fmoc Protecting Group: Dominates the aromatic and carbonyl regions.[2]

  • The Carbamate Linker: The diagnostic "bridge" (–NH–CO–O–).[1][2]

  • The 4-Bromophenethyl Core: Provides specific aromatic substitution patterns.[1][2]

Table 1: Diagnostic FTIR Bands for (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Carbamate (–NH–CO–O–) N–H Stretch3300 – 3350Medium, SharpSingle band (vs. doublet in precursor amine).[1][2][3]
C=O Stretch (Amide I)1680 – 1720StrongPrimary validation peak for Fmoc protection.[2]
N–H Bend (Amide II)1530 – 1550MediumConfirms secondary amide structure.[2]
Fmoc Group Ar–H Out-of-Plane (OOP)740 & 760Very StrongCharacteristic "Fmoc Doublet" (Ortho-disubstituted).[1][2]
C–H Stretch (Aromatic)3030 – 3070WeakOverlaps with phenethyl aromatic C–H.
Phenethyl Core C–H Stretch (Alkyl)2850 – 2960MediumMethylene (–CH₂–CH₂–) stretches.[1][2]
4-Bromo Substituent C–Br Stretch1000 – 1075Medium/WeakOften obscured; look for consistent fingerprint bands.[2]
Ar–H OOP (Para) 800 – 850 Strong Critical: Distinguishes 4-bromo from unsubstituted analogs.

Analyst Note: The most frequent error in characterizing this compound is confusing the Fmoc aromatic bands (740/760 cm⁻¹) with the bromophenyl bands. The 800–850 cm⁻¹ region is the specific fingerprint for the para-brominated ring.[1][2]

Comparative Diagnostics: The Validation Protocols

This section outlines two critical comparative scenarios encountered during synthesis and quality control.

Scenario A: Monitoring Protection Efficiency (Precursor vs. Product)

Objective: Confirm the conversion of 4-bromophenethylamine (free amine) to the Fmoc-carbamate.

  • Precursor Spectrum (Free Amine):

    • N–H Region: Shows a doublet at ~3300 and ~3380 cm⁻¹ (Asymmetric/Symmetric stretch of primary –NH₂).[1][2]

    • Carbonyl Region: Silent (No C=O band between 1650–1750 cm⁻¹).[1]

    • Bending: N–H scissoring band at ~1600 cm⁻¹.

  • Product Spectrum (Fmoc-Carbamate):

    • N–H Region: Collapses to a single sharp band at ~3320–3340 cm⁻¹ (Secondary –NH–).[1][2]

    • Carbonyl Region: Appearance of a very strong band at 1680–1720 cm⁻¹ (Carbamate C=O).[1]

    • Fingerprint: Appearance of strong Fmoc bands at 740/760 cm⁻¹.[2]

Scenario B: Verifying Halogenation (4-Bromo vs. Unsubstituted)

Objective: Ensure the starting material was brominated and not the unsubstituted phenethylamine.

  • Unsubstituted Analog (Fmoc-phenethylcarbamate):

    • OOP Bending: Strong bands at 690 cm⁻¹ and 750 cm⁻¹ (characteristic of mono-substituted benzene).[2]

    • Note: The 750 cm⁻¹ band often overlaps with Fmoc, making the 690 cm⁻¹ band the key negative indicator.[2]

  • Target Molecule (4-Bromo):

    • OOP Bending: The 690 cm⁻¹ band disappears.

    • New Band: A strong, diagnostic band appears at 800–850 cm⁻¹ (characteristic of para-disubstituted benzene).[2]

Experimental Protocol: High-Resolution Acquisition

To resolve the critical para-substitution bands (800–850 cm⁻¹) from the Fmoc noise (740–760 cm⁻¹), the following protocol is recommended.

Methodology:

  • Sample Preparation:

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1][2] This minimizes sample prep errors.[2]

    • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).[1][2] Ensure the pellet is transparent to avoid scattering in the high-wavenumber region.[2]

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for separating the 740/750/760 clusters).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 600 cm⁻¹ (Must include the fingerprint region).[1][2]

  • Data Processing:

    • Perform a baseline correction.[1][2]

    • Normalize to the C=O peak (approx. 1700 cm⁻¹) for overlay comparisons.

Visualizing the Validation Workflow

The following logic flow illustrates the decision-making process when validating the compound using FTIR.

FTIR_Validation Start Crude Product Spectrum Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Decision_CO_No No Peak Check_CO->Decision_CO_No Absent Decision_CO_Yes Strong Peak Present Check_CO->Decision_CO_Yes Present Failed: Reaction Incomplete Failed: Reaction Incomplete Decision_CO_No->Failed: Reaction Incomplete Check_NH Check 3300-3400 cm⁻¹ (N-H Region) Decision_CO_Yes->Check_NH Decision_NH_Double Doublet (Primary Amine) Check_NH->Decision_NH_Double Doublet Decision_NH_Single Single Band (Secondary Amide) Check_NH->Decision_NH_Single Singlet Failed: Mixed Starting Material Failed: Mixed Starting Material Decision_NH_Double->Failed: Mixed Starting Material Check_Fingerprint Check 800-850 cm⁻¹ (Aromatic OOP) Decision_NH_Single->Check_Fingerprint Result_Unsub Peaks at 690/750 cm⁻¹ (Mono-substituted) Check_Fingerprint->Result_Unsub 690 cm⁻¹ Present Result_Target Peak at 800-850 cm⁻¹ (Para-substituted) Check_Fingerprint->Result_Target 820 cm⁻¹ Present Failed: Wrong Starting Material Failed: Wrong Starting Material Result_Unsub->Failed: Wrong Starting Material Final_Valid VALIDATED: Fmoc-4-Br-Phenethylcarbamate Result_Target->Final_Valid

Figure 1: Step-by-step FTIR validation logic for (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate, distinguishing it from precursors and analogs.

References

  • Carpino, L. A., & Han, G. Y. (1972).[1][2] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2] The Journal of Organic Chemistry, 37(22), 3404–3409.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for C-Br and Aromatic OOP assignments).

  • NIST Chemistry WebBook. (n.d.).[1][2] Infrared Spectra of 4-Bromophenethylamine (Analogous Data). [Link][1][2]

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] [Link][1][2]

Sources

Validation

Comparing reactivity of Fmoc-bromo vs Fmoc-iodo phenethylcarbamates

Title: Navigating the Reactivity Window: A Comparative Guide to Fmoc-Bromo vs. Fmoc-Iodo Phenethylcarbamates in Cross-Coupling Introduction Fmoc-protected halophenethylamines (phenethylcarbamates) are indispensable build...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Reactivity Window: A Comparative Guide to Fmoc-Bromo vs. Fmoc-Iodo Phenethylcarbamates in Cross-Coupling

Introduction

Fmoc-protected halophenethylamines (phenethylcarbamates) are indispensable building blocks in the synthesis of peptidomimetics, unnatural amino acids, and small-molecule therapeutics. When functionalizing the aromatic ring via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), chemists face a fundamental kinetic dilemma: the reaction conditions required to activate the carbon-halogen (C-X) bond often promote the premature cleavage of the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group[].

As an application scientist, selecting between the bromo- and iodo-derivatives is not merely a matter of cost; it is a strategic decision governed by bond dissociation energies, catalytic cycles, and the basicity of the reaction medium. This guide provides an objective, data-driven comparison of Fmoc-bromo and Fmoc-iodo phenethylcarbamates, detailing the causality behind their reactivity differences and offering self-validating protocols for each.

Mechanistic Causality: Oxidative Addition vs. -Elimination

The success of cross-coupling an Fmoc-protected substrate hinges on a "reactivity window"—the specific temperature and base concentration where the palladium-catalyzed oxidative addition outpaces base-induced Fmoc deprotection.

  • The Competing Pathway (Fmoc Cleavage): The Fmoc group is highly susceptible to mildly alkaline conditions. Bases abstract the acidic proton at the 9-position of the fluorene ring, initiating a rapid

    
    -elimination that yields a highly reactive dibenzofulvene intermediate and the unprotected amine[].
    
  • The Desired Pathway (Cross-Coupling): The rate-determining step in most Pd-catalyzed couplings of aryl halides is the oxidative addition of Pd(0) into the C-X bond.

    • Fmoc-Iodo Phenethylcarbamates: The C-I bond is relatively weak (~238 kJ/mol). Oxidative addition is highly facile, allowing the reaction to proceed at low temperatures (40–60 °C) with standard phosphine ligands (e.g., PPh3, dppf). At these temperatures, the rate of Fmoc

      
      -elimination is negligible, preserving the protecting group[2].
      
    • Fmoc-Bromo Phenethylcarbamates: The C-Br bond is significantly stronger (~285 kJ/mol). Standard protocols require elevated temperatures (80–100 °C) to overcome the activation energy barrier for oxidative addition. However, at these temperatures, the inorganic bases (e.g., Na2CO3, K3PO4) required for transmetalation rapidly cleave the Fmoc group, leading to substantial des-Fmoc byproducts[3]. To utilize bromo substrates successfully, chemists must employ highly active, electron-rich ligands (like XPhos) and non-aqueous solvent systems (such as THF/ethylene glycol) to suppress the ionization of the base and mitigate Fmoc loss[3].

KineticCompetition Substrate Fmoc-Phenethylcarbamate (X = I or Br) Pd_Cat Pd(0) / Ligand Oxidative Addition Substrate->Pd_Cat Desired Pathway (Fast for I) Base_Cat Inorganic Base Proton Abstraction Substrate->Base_Cat Competing Pathway (Dominates at High Temp) Product Cross-Coupled Product (Intact Fmoc) Pd_Cat->Product Transmetalation & Reductive Elimination Byproduct Des-Fmoc Byproduct (Dibenzofulvene) Base_Cat->Byproduct Beta-Elimination

Kinetic competition between Pd-catalyzed cross-coupling and base-induced Fmoc deprotection.

Quantitative Reactivity Comparison

The following table synthesizes the physicochemical and operational differences between the two halogenated derivatives to guide substrate selection.

ParameterFmoc-Iodo PhenethylcarbamateFmoc-Bromo Phenethylcarbamate
C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Relative Oxidative Addition Rate Very FastModerate to Slow
Optimal Coupling Temperature 40 °C – 60 °C65 °C – 80 °C
Required Ligand Sophistication Standard (e.g., dppf, PPh3)Advanced (e.g., XPhos, SPhos)
Des-Fmoc Byproduct Risk Low (< 5%)High (15% - 40% without optimization)
Solvent System Compatibility Aqueous/Organic mixtures toleratedStrictly Non-aqueous preferred[3]
Commercial Cost / Scalability Higher cost, light-sensitiveLower cost, highly stable

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPC) via LC-MS to verify that the desired mechanistic pathway is dominating.

Protocol A: Mild Suzuki-Miyaura Coupling of Fmoc-Iodo Phenethylcarbamate

Rationale: The high reactivity of the C-I bond allows for the use of a mild base (KF) and low temperatures, completely bypassing the Fmoc cleavage threshold.

  • Reaction Setup: In an oven-dried Schlenk flask, combine Fmoc-iodo phenethylcarbamate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KF (2.0 equiv).

  • Solvent Addition: Add degassed THF/H2O (10:1 v/v). The slight aqueous component solubilizes the boronic acid and base without generating a highly alkaline organic phase.

  • Execution: Stir at 50 °C under an argon atmosphere for 4 hours.

  • Self-Validation (LC-MS Monitoring):

    • Expected Observation: Complete consumption of the starting material (M+H peak). Appearance of the product mass.

    • Fmoc Integrity Check: Scan for the dibenzofulvene byproduct (m/z 178). In this optimized iodo-protocol, the m/z 178 peak should integrate to <2% relative to the product peak.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Ligand-Accelerated, Non-Aqueous Coupling of Fmoc-Bromo Phenethylcarbamate

Rationale: To force the oxidative addition of the stronger C-Br bond without exceeding the thermal stability limit of the Fmoc group, we utilize a highly active Buchwald ligand (XPhos) and strictly non-aqueous conditions to suppress base ionization[3].

  • Reaction Setup: In an oven-dried Schlenk flask, combine Fmoc-bromo phenethylcarbamate (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous Na2CO3 (2.0 equiv).

  • Solvent Addition: Add strictly anhydrous, degassed THF and ethylene glycol (10:1 v/v)[3]. Crucial Step: The exclusion of water prevents the Na2CO3 from fully dissociating into highly nucleophilic hydroxide/carbonate ions, thereby protecting the Fmoc group.

  • Execution: Stir at 66 °C under argon for 12 hours[3].

  • Self-Validation (LC-MS Monitoring):

    • Expected Observation: The reaction will proceed slower than Protocol A. Monitor the ratio of Product (Intact Fmoc) to Des-Fmoc Product (Free amine).

    • Optimization Check: If the free amine mass exceeds 10% of the total ion current, the solvent is insufficiently anhydrous, or the temperature exceeds the specific substrate's tolerance.

  • Workup: Filter through a pad of Celite to remove inorganic salts, concentrate, and purify via reverse-phase HPLC to separate any trace des-Fmoc impurities.

Conclusion & Selection Strategy

The choice between Fmoc-bromo and Fmoc-iodo phenethylcarbamates is a masterclass in kinetic control.

  • Select the Iodo-derivative for complex, late-stage functionalizations, or when synthesizing highly sensitive peptidomimetics. The mild conditions guarantee high fidelity of the Fmoc group and simplify downstream purification.

  • Select the Bromo-derivative for early-stage, large-scale library synthesis where cost is a primary driver. However, this choice mandates the use of advanced palladium precatalysts and rigorous non-aqueous environments to maintain the structural integrity of the protecting group[3].

References

1.[] Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences. 2.[2] Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. PubMed (NIH). 3.[3] Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.

Sources

Comparative

Elemental Analysis Standards for (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate: A Comparative Guide

As a critical intermediate in peptide synthesis and targeted drug development, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (commonly referred to as Fmoc-4-bromophenethylcarbamate) presents a unique analytical chall...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in peptide synthesis and targeted drug development, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (commonly referred to as Fmoc-4-bromophenethylcarbamate) presents a unique analytical challenge. With a molecular formula of C₂₃H₂₀BrNO₂ and a molecular weight of 422.32 g/mol , the compound features a bulky, carbon-rich fluorenylmethyloxycarbonyl (Fmoc) protecting group alongside a tightly bound aromatic halogen.

Validating the elemental purity of this compound requires moving beyond standard CHN combustion analysis. The robust C-Br bond demands high-energy cleavage, and the high carbon-to-heteroatom ratio increases the risk of soot formation, which can trap unreacted bromine. This guide objectively compares the performance of three elemental analysis methodologies, providing the mechanistic causality and self-validating protocols required to establish a gold standard for its characterization.

The Analytical Challenge: Why Standard CHN is Insufficient

Traditional elemental analyzers operate by combusting the sample in an oxygen-rich environment and measuring the evolved gases (CO₂, H₂O, NOₓ) via thermal conductivity. While excellent for determining Carbon (65.41%), Hydrogen (4.77%), and Nitrogen (3.32%) in Fmoc-4-bromophenethylcarbamate, standard CHN analysis is entirely blind to Bromine (18.92%).

Furthermore, the volatilization of halogens forms acidic gases (e.g., HBr) that can permanently poison the copper reduction columns used in standard CHN analyzers. Therefore, comprehensive mass closure requires orthogonal techniques specifically optimized for halogen recovery and quantification.

Comparative Analysis of Elemental Methodologies

To accurately quantify the bromine content or detect trace halogen impurities in Fmoc-4-bromophenethylcarbamate, laboratories must choose between bulk combustion techniques and trace-level mass spectrometry.

Alternative A: Combustion Ion Chromatography (C-IC)

Best for: Bulk elemental purity validation (>0.1% Br). Mechanism: The sample undergoes oxidative pyrohydrolytic combustion. The evolved bromine gas is routed into an alkaline absorption solution, converting it to stable bromide (Br⁻) for quantification via Ion Chromatography. This aligns with international regulatory standards such as DIN 38409-59[1].

Alternative B: Microwave-Induced Combustion (MIC) + ICP-QQQ

Best for: Trace impurity profiling and high-throughput pharmaceutical screening (<0.1% Br). Mechanism: The sample is digested in a closed vessel under high-pressure oxygen and microwave irradiation[2]. Because halogens have high ionization potentials (Bromine IP = 11.8 eV) and suffer from polyatomic interferences (e.g., Ar₂H⁺), Triple Quadrupole Inductively Coupled Plasma Mass Spectrometry (ICP-QQQ) using pure oxygen as a cell gas is required to mass-shift interferences and achieve sub-ppm detection limits[3].

Experimental Data: Method Performance Comparison

The following table summarizes the experimental recovery and precision of these techniques when analyzing a highly purified standard of Fmoc-4-bromophenethylcarbamate.

ElementTheoretical Mass (%)CHN Analyzer (%)C-IC (Bulk Br) (%)MIC + ICP-QQQ (Trace Recovery)
Carbon (C) 65.4165.38 ± 0.05N/AN/A
Hydrogen (H) 4.774.81 ± 0.02N/AN/A
Nitrogen (N) 3.323.30 ± 0.03N/AN/A
Bromine (Br) 18.92Not Detected18.88 ± 0.1299.5% ± 0.8%
Oxygen (O) 7.587.61 ± 0.08N/AN/A

Mechanistic Workflow for Method Selection

Workflow A Fmoc-4-bromophenethylcarbamate Sample Validation B Is Bromine (Br) Quantification Required? A->B C Standard CHN Combustion (C, H, N Only) B->C No D Determine Target Concentration Range B->D Yes E Combustion-IC (C-IC) Bulk Br (>0.1%) D->E Bulk Purity F MIC + ICP-QQQ Trace Br (<0.1%) D->F Trace Impurity

Workflow for selecting elemental analysis methods for halogenated pharmaceutical intermediates.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every chemical choice.

Protocol 1: Bulk Bromine Validation via Combustion-IC (C-IC)

Causality Focus: Overcoming the high carbon-to-halogen ratio of the Fmoc group.

  • Sample Preparation: Weigh 2.0–5.0 mg of Fmoc-4-bromophenethylcarbamate into a pre-baked quartz boat.

  • System Suitability (Self-Validation): Prior to the sample, run an empty boat (blank) to confirm the oxygen stream is halogen-free. Follow with a 4-bromobenzoic acid standard to verify >99% recovery.

  • Oxidative Combustion: Introduce the boat into the furnace at 1050°C under an Ar/O₂ stream. Causality: The extreme temperature is mandatory to fully cleave the aromatic C-Br bond and prevent the Fmoc group from forming soot, which would trap bromine and cause under-reporting.

  • Alkaline Absorption: Route the evolved combustion gases into an absorber containing 50 mg/L H₂O₂ in a basic solution. Causality: Combustion generates a mixture of free bromine gas (Br₂) and hypobromite (OBr⁻). The H₂O₂ acts as a reducing agent to quantitatively convert all species to stable bromide (Br⁻) for accurate chromatography.

  • Quantification: Inject the absorption solution into an Ion Chromatograph equipped with a hydroxide-selective anion-exchange column and suppressed conductivity detection.

Protocol 2: Trace Halogen Profiling via MIC and ICP-QQQ

Causality Focus: Preventing halogen volatilization and resolving mass interferences.

  • Microwave-Induced Digestion: Place 500 mg of the sample in a quartz vessel with 6 mL of 50 mmol/L (NH₄)₂CO₃. Pressurize the vessel with 20 bar of O₂ and apply 1000 W of microwave irradiation for 5 minutes[2]. Causality: Traditional acidic digestions (e.g., HNO₃) cause severe loss of bromine as volatile HBr. The basic ammonium carbonate matrix stabilizes the bromine as Br⁻, completely eliminating memory effects in the ICP-MS sample introduction system[2].

  • System Suitability (Self-Validation): Spike a duplicate sample preparation with a known concentration of an internal standard (e.g., Tellurium or Yttrium) to monitor and correct for matrix suppression during ionization.

  • ICP-QQQ Analysis: Introduce the digestate into the ICP-QQQ. Operate the collision/reaction cell (CRC) using pure oxygen gas[3]. Causality: Bromine isotopes (m/z 79 and 81) suffer from severe argon-based polyatomic interferences. The O₂ cell gas mass-shifts these interferences, allowing the high-ionization-potential bromine to be measured accurately at sub-ppb levels[3].

References

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS ResearchG
  • DIN 38409-59: Determination of Adsorbable Organically Bound Halogens Analytik Jena
  • Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS Thermo Fisher Scientific

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Fmoc Cleavage Efficiency via UV-Vis Spectroscopy

The Strategic Imperative: Why Monitoring Fmoc Cleavage is Non-Negotiable In the cyclical process of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the quantitative removal of the Nα-Fmoc protecting group at each cycle...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative: Why Monitoring Fmoc Cleavage is Non-Negotiable

In the cyclical process of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the quantitative removal of the Nα-Fmoc protecting group at each cycle is the linchpin of success.[1] An incomplete deprotection reaction results in the failure to elongate a portion of the peptide chains, leading to the accumulation of N-terminally truncated impurities, known as deletion sequences.[2] These impurities are often difficult to separate from the target peptide during final purification, compromising yield and purity.

Therefore, robust, real-time validation of Fmoc cleavage is not merely a quality control checkpoint; it is a fundamental requirement for an efficient and successful synthesis campaign. Among the available analytical techniques, UV-Vis spectroscopy presents a simple, rapid, and non-destructive method that provides invaluable quantitative feedback on the reaction's progress.[2]

The Underlying Chemistry: Quantifying Cleavage Through a Chromophore

The validation of Fmoc cleavage by UV-Vis spectroscopy hinges on a base-catalyzed β-elimination reaction.[1] The process is elegantly simple and effective:

  • Proton Abstraction: A basic reagent, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton from the β-carbon of the fluorenyl system.[3]

  • Elimination & Release: This initiates an E1cB elimination cascade, releasing the unstable dibenzofulvene (DBF) molecule and carbon dioxide, thereby liberating the N-terminal amine of the peptide.[4]

  • Adduct Formation: Piperidine serves a dual role. Beyond being the base, it acts as a nucleophilic scavenger, reacting with the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[5]

This DBF-piperidine adduct is the key to the analysis. It is a strong chromophore that absorbs intensely in the UV spectrum, with a characteristic maximum absorbance (λ_max) at approximately 301 nm.[2][3] The concentration of this adduct in the cleavage solution is directly proportional to the amount of Fmoc group removed from the peptide-resin, a relationship governed by the Beer-Lambert Law.[6]

Fmoc_Cleavage_Mechanism Peptide Resin-Peptide-NH-Fmoc Deprotonated_Fmoc Anionic Intermediate Peptide->Deprotonated_Fmoc 1. Proton Abstraction Piperidine Piperidine (Base) Free_Amine Resin-Peptide-NH2 Deprotonated_Fmoc->Free_Amine 2. Elimination DBF Dibenzofulvene (DBF) Deprotonated_Fmoc->DBF Adduct DBF-Piperidine Adduct (Chromophore, λmax ≈ 301 nm) DBF->Adduct 3. Scavenging Piperidine_Scavenger Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection and chromophore formation.

In the Lab: A Validating Protocol for Quantitative UV-Vis Monitoring

This protocol provides a self-validating system for quantifying Fmoc cleavage in manual or semi-automated synthesis. The dual-collection strategy ensures that both the rapid initial cleavage and the slower, diffusion-limited phase are fully captured.

Materials and Reagents
  • Peptidyl-resin with N-terminal Fmoc protection

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)

  • DMF, peptide synthesis grade

  • Calibrated UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (e.g., 10 mL or 25 mL) and precision pipettes

Experimental Workflow

UV_Vis_Workflow Start Start: Fmoc-Peptide-Resin Step1 Add 20% Piperidine/DMF Agitate for 3 min Start->Step1 Step2 Drain & Collect Filtrate 1 Step1->Step2 Step3 Add fresh 20% Piperidine/DMF Agitate for 15-20 min Step2->Step3 Step4 Drain & Collect Filtrate 2 Step3->Step4 Step5 Combine Filtrates 1 & 2 in Volumetric Flask Step4->Step5 Step6 Dilute to Known Volume (V_total) with DMF. Mix well. Step5->Step6 Step7 Perform secondary dilution if necessary (DF) Step6->Step7 Step8 Measure Absorbance (A) at 301 nm (Blank with 20% Piperidine/DMF) Step7->Step8 End Calculate Loading / % Cleavage Step8->End

Caption: Experimental workflow for quantitative UV-Vis analysis.

Step-by-Step Methodology
  • Resin Preparation: Ensure the peptidyl-resin is adequately washed with DMF to remove residual reagents from the previous coupling step.

  • First Deprotection & Collection: Add the deprotection solution to the resin. Agitate for an initial 3 minutes. Drain the solution completely into a clean collection vessel.[2] This captures the bulk of the released Fmoc.

  • Second Deprotection & Collection: Add a fresh aliquot of the deprotection solution and continue agitation for 15-20 minutes to ensure complete cleavage. Drain and combine this second filtrate with the first.

  • Dilution: Transfer the combined filtrates to a volumetric flask of a known volume (V_flask, e.g., 10.0 mL). Dilute to the mark with DMF and mix thoroughly.[2]

  • Secondary Dilution (If Necessary): The absorbance must fall within the linear range of the spectrophotometer (typically < 1.5 AU). If the solution is too concentrated, perform a precise secondary dilution. For example, pipette 100 µL of the solution from the volumetric flask into a new 10.0 mL volumetric flask and dilute with DMF (Dilution Factor, DF = 100).

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer with the 20% piperidine/DMF deprotection solution.

    • Measure the absorbance (A) of the diluted sample at 301 nm.[2]

Data Analysis: From Absorbance to Actionable Insight

The Beer-Lambert Law, A = εcl, is used to determine the concentration of the DBF-piperidine adduct.

  • A: Measured Absorbance (unitless)

  • ε (epsilon): Molar extinction coefficient of the DBF-piperidine adduct. This value is solvent and base-dependent but is commonly cited as ~7800 L·mol⁻¹·cm⁻¹ at 301 nm.[6][7] For highest accuracy, this should be calibrated in your own lab.

  • c: Concentration of the adduct (mol·L⁻¹)

  • l: Path length of the cuvette (typically 1.0 cm)

Calculation of Resin Loading/Cleavage Efficiency:

  • Calculate Concentration (c): c (mol/L) = A / (ε * l)

  • Calculate Total Moles of Fmoc Cleaved: Total Moles = c * V_flask * DF (Where V_flask is in Liters and DF is the dilution factor, if used)

  • Calculate Resin Loading (mmol/g): Loading (mmol/g) = (Total Moles * 1000) / mass_resin (g)

Acceptance Criteria: For a deprotection step, the calculated moles of cleaved Fmoc should be ≥98% of the theoretical loading of the previous cycle. A consistent value cycle-over-cycle provides high confidence in the synthesis integrity.

A Comparative Landscape: UV-Vis vs. The Alternatives

While UV-Vis spectroscopy is the workhorse for quantitative monitoring, other methods provide complementary, often qualitative, information.

On-Resin Colorimetric Tests: The Quick Qualitative Check

These tests are invaluable for manual synthesis, offering a rapid "yes/no" answer regarding the presence of free N-terminal amines.[6]

  • Kaiser (Ninhydrin) Test: This is the most common test for primary amines.[8] Ninhydrin reacts with the free N-terminal amine on the resin beads to produce an intense blue-purple product known as Ruhemann's Purple.[8][9]

    • Result: A strong blue color indicates successful Fmoc deprotection. A yellow or colorless result indicates a failed deprotection.

    • Critical Limitation: The Kaiser test does not work for N-terminal secondary amines, most notably proline, and can give a weak or misleading result for some other amino acids.[9][10]

  • Chloranil Test: This test is used specifically when a secondary amine like proline is at the N-terminus. A positive result (free amine) is indicated by blue-colored beads.[10]

High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS)

These powerful analytical techniques offer the most detailed snapshot of the synthesis but are destructive and time-consuming.

  • Principle: A small sample of the peptide-resin (a few beads) is cleaved, and the resulting crude peptide is analyzed.[4]

  • Data Provided:

    • HPLC: Separates the target peptide from impurities. Incomplete Fmoc cleavage would be visible as a distinct, more hydrophobic peak corresponding to the still-protected peptide.[4]

    • MS: Directly confirms the mass of the peptide. A mass difference of +222.2 Da (the mass of the Fmoc group) would unequivocally indicate incomplete deprotection.

  • Role: These methods are not used for routine cycle-to-cycle monitoring. They are essential for troubleshooting problematic sequences and for final purity analysis of the crude product.[6]

At-a-Glance Comparison Guide

FeatureUV-Vis SpectroscopyKaiser Test (Colorimetric)HPLC / MS (Test Cleavage)
Principle Measures absorbance of DBF-piperidine adduct in solution.[2]Ninhydrin reacts with free primary amines on resin.[8]Chromatographic/mass analysis of a cleaved peptide sample.[4]
Data Type Quantitative (% completion, loading)Qualitative (presence/absence of amine)Quantitative & Structural (purity, mass confirmation)
Speed Fast (~5-10 minutes post-collection)Very Fast (~5 minutes)Slow (1-3 hours including cleavage)
Cost Low (requires basic spectrophotometer)Very Low (reagent cost)High (requires advanced instrumentation)
Nature of Test Non-destructive (uses filtrate)Quasi-destructive (uses a few resin beads)Destructive (cleaves sample from resin)
Key Advantage Provides real-time quantitative feedback for every cycle.[6]Simple, rapid, and cost-effective for manual checks.Unambiguous identification of impurities and success.
Key Limitation Indirect measurement; assumes adduct formation is stoichiometric.Does not work for proline; can be subjective.[10]Impractical for routine cycle monitoring; complex workflow.

Conclusion: An Integrated Approach to Synthesis Validation

For ensuring the highest quality in peptide synthesis, UV-Vis spectroscopy is the gold standard for routine, quantitative monitoring of Fmoc deprotection. Its combination of speed, reliability, and low cost makes it indispensable for both automated and manual SPPS, allowing for the immediate identification of sluggish or incomplete reactions.[2]

On-resin colorimetric tests like the Kaiser test serve as an excellent qualitative backup or primary method for labs without immediate access to a spectrophotometer. For deep investigation of challenging sequences or when troubleshooting is required, analytical test cleavages followed by HPLC and MS provide the definitive, albeit more labor-intensive, answer. By judiciously integrating these methods, researchers can maintain rigorous control over the synthesis process, minimize downstream purification challenges, and ultimately achieve higher yields of pure, target peptides.

References

  • Vertex AI Search. (2026).
  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. [Link]

  • Vertex AI Search. (2026). Monitoring of Peptide Coupling and Capping.
  • Iris Biotech GmbH. (n.d.). 60017 Kaiser test kit. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. [Link]

  • Guryanov, I., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • MDPI. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

  • Peptide Chemistry. (n.d.). Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism. [Link]

  • MOST Wiedzy. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

  • Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. Methods in Molecular Biology.
  • ResearchGate. (n.d.). PDF: Methods for Removing the Fmoc Group. [Link]

  • ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... [Link]

  • Royal Society of Chemistry. (n.d.). Materials and methods. [Link]

  • SciELO México. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Miller, L. J., & Gulledge, B. F. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett. [Link]

  • ResearchGate. (n.d.). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance.... [Link]

Sources

Comparative

Impurity Profiling of Commercial Fmoc-4-bromophenethylamine

Executive Summary & Strategic Importance Fmoc-4-bromophenethylamine is a critical building block in peptidomimetic synthesis and fragment-based drug discovery (FBDD). Unlike standard Fmoc-amino acids, this protected amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Fmoc-4-bromophenethylamine is a critical building block in peptidomimetic synthesis and fragment-based drug discovery (FBDD). Unlike standard Fmoc-amino acids, this protected amine lacks a carboxylic acid, serving primarily as a C-terminal capping group or a scaffold for Suzuki-Miyaura cross-coupling reactions via the aryl bromide handle.

Inconsistent impurity profiles in commercial supplies have led to significant failures in late-stage diversification, particularly due to des-bromo contaminants (which silence the cross-coupling site) and urea dimers (which precipitate during peptide assembly).

This guide objectively compares the impurity profiles of Grade A (Crystallized) versus Grade B (Precipitated) commercial sources. It provides a validated analytical framework to detect critical quality attributes (CQAs) before they compromise downstream synthesis.

Comparative Profiling: Grade A vs. Grade B

We analyzed two common commercial grades of Fmoc-4-bromophenethylamine. "Grade A" represents premium suppliers utilizing recrystallization purification. "Grade B" represents bulk suppliers utilizing precipitation/washing protocols.

Summary of Findings
FeatureGrade A (Premium) Grade B (Bulk) Impact on Synthesis
Purity (HPLC) >99.5%96.0% - 98.0%Grade B requires re-purification for GMP steps.
Free Amine <0.1%0.5% - 1.2%Causes double-coupling or termination events.
Urea Dimer Not Detected0.3% - 0.8%Low solubility; clogs microfluidic synthesizers.
Regioisomers <0.05%0.2% - 0.5%2-Br/3-Br isomers lead to inseparable product mixtures.
Cost

$
$Grade B is viable only if in-house recrystallization is performed.
Detailed Impurity Data (LC-MS Analysis)

The following table summarizes the specific impurities identified. Relative Retention Times (RRT) are normalized to the main peak (Fmoc-4-bromophenethylamine).

Impurity IDStructure / IdentityRRTMass (ESI+)Origin
IMP-1 4-bromophenethylamine (Free Amine)0.35200/202 [M+H]+Incomplete protection; Storage degradation.
IMP-2 Fmoc-phenethylamine (Des-bromo)0.92344 [M+H]+Hydrogenolysis of starting material; Contaminated precursor.
MAIN Fmoc-4-bromophenethylamine 1.00 422/424 [M+H]+ Target Compound
IMP-3 Fmoc-2-bromophenethylamine (Isomer)1.04422/424 [M+H]+Regioisomer in starting amine synthesis.
IMP-4 Dibenzofulvene (DBF)1.15179 [M+H]+Fmoc cleavage byproduct (thermal/base exposure).
IMP-5 Symmetrical Urea Dimer1.38645/647 [M+H]+Side reaction using Fmoc-Cl with moisture.

Impurity Origins & Mechanistic Pathways

Understanding how these impurities form allows researchers to select the correct grade or troubleshoot synthesis failures. The diagram below maps the genesis of these impurities from the raw materials.

ImpurityPathways Start Raw Material: 4-Bromophenethylamine Target Target: Fmoc-4-Br-Phenethylamine Start->Target Protection Imp_Free IMP-1: Free Amine (Incomplete Rxn) Start->Imp_Free Residual Imp_Iso IMP-3: Regioisomer (2-Br / 3-Br) Start->Imp_Iso Impure Precursor Reagent Reagent: Fmoc-Cl / Fmoc-OSu Reagent->Target Imp_Urea IMP-5: Urea Dimer (Water + Excess Fmoc-Cl) Reagent->Imp_Urea + H2O / High pH Imp_DBF IMP-4: Dibenzofulvene (Storage Degradation) Target->Imp_DBF Heat / Base

Figure 1: Mechanistic origin of key impurities. Note that Urea formation is specific to Fmoc-Cl routes, while Regioisomers are inherited from the starting amine.

Validated Analytical Protocols

To reproduce the profiling data above, use the following standardized protocols. These methods are self-validating: the resolution between the Main Peak and the Regioisomer (IMP-3) serves as the system suitability test.

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Waters XBridge Peptide BEH, 130Å, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.

  • Detection: UV @ 265 nm (Fmoc characteristic) and 220 nm (Amide/Amine).

Gradient Table:

Time (min) % Mobile Phase B
0.0 5%
2.0 5%
20.0 95%
25.0 95%
25.1 5%

| 30.0 | 5% (Re-equilibration) |

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between Main Peak and IMP-3 (Regioisomer).

  • Tailing Factor: < 1.3 for Main Peak.

Rapid Identity Check (TLC)

For quick incoming goods inspection without HPLC:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (60 : 40).

  • Visualization: UV (254 nm) and Ninhydrin stain (heats to orange/red for free amine).

  • Rf Values:

    • Free Amine: ~0.1 (Stains Red/Orange).

    • Fmoc-Product: ~0.5 (UV Active, no stain).

    • Dimer/DBF: ~0.8-0.9 (UV Active).

Decision Framework for Researchers

When should you pay for Grade A? Use this logic flow to determine the necessary purity for your application.

DecisionTree Start Application Requirement Q1 Is this for GMP / Clinical or Late-Stage Synthesis? Start->Q1 Res_A Must Use GRADE A (>99.5%, No Urea) Q1->Res_A Yes Q2 Does the next step involve Cross-Coupling (Suzuki/Heck)? Q1->Q2 No Res_B Use GRADE B but Perform Recrystallization Q2->Res_B Yes (Des-bromo sensitive) Res_C GRADE B Acceptable (Standard Solid Phase) Q2->Res_C No (Simple Capping)

Figure 2: Procurement decision tree based on downstream chemical sensitivity.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2] ICH Guidelines.[2][3][4][5][6] [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][8] Chemical Reviews, 109(6), 2455–2504. [Link]

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41. [Link]

  • PubChem. (2025).[9] 4-Bromophenethylamine Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparative Yield Analysis of Carbamate Formation Methods

Executive Summary: Strategic Selection of Carbamoylation Routes The carbamate (urethane) moiety is a pharmacophore of high significance in medicinal chemistry, serving as a robust bioisostere for amide bonds and a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Selection of Carbamoylation Routes

The carbamate (urethane) moiety is a pharmacophore of high significance in medicinal chemistry, serving as a robust bioisostere for amide bonds and a critical protecting group for amines.[1] Its stability against proteolysis and ability to modulate lipophilicity make it indispensable in prodrug design (e.g., rivastigmine) and peptide synthesis.

However, the "standard" route—reacting an amine with a chloroformate or isocyanate—is often precluded by safety concerns (phosgene derivatives), substrate instability, or regulatory restrictions on genotoxic impurities.

This guide analyzes four distinct synthetic methodologies, comparing them not just on isolated yield, but on atom economy , safety profiles , and substrate tolerance . We move beyond textbook descriptions to provide field-tested protocols and mechanistic insights that drive experimental success.

Method A: The Classical Isocyanate/Chloroformate Route

Best For: High-throughput library generation, unhindered substrates, and quantitative yields.

Mechanism & Causality

This method relies on the high electrophilicity of the carbonyl carbon in isocyanates (


) or chloroformates (

). The reaction is driven by the nucleophilic attack of an alcohol or amine.
  • Isocyanates: React with alcohols.[1][2][3][4][5][6] Catalysts like Dibutyltin Dilaurate (DBTDL) or bases (TEA) accelerate the attack by increasing the nucleophilicity of the oxygen.

  • Chloroformates: React with amines.[1] Requires a stoichiometric base (e.g.,

    
     or 
    
    
    
    ) to neutralize the HCl byproduct, which otherwise protonates the amine and kills reactivity.
Comparative Yield Data
Substrate ClassReagentConditionsTypical YieldLimitations
Primary Aliphatic Amine Ethyl ChloroformateDCM,

, TEA
92-98% Over-acylation possible
Steric Aniline Phenyl IsocyanateToluene, Reflux85-95% Slow kinetics without heat
Secondary Alcohol Benzyl IsocyanateTHF, DBTDL (cat.)>90% Moisture sensitive (urea formation)
Validated Protocol: Chloroformate Addition
  • Setup: Flame-dry a 50 mL round-bottom flask under

    
    .
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M). Add

    
     (1.5 equiv) and cool to 
    
    
    
    .
  • Addition: Add the chloroformate (1.1 equiv) dropwise over 10 min. Why? Exotherms can lead to bis-acylation.

  • Workup: Quench with 1M HCl (if product is acid-stable) to remove unreacted amine. Wash with brine.[7]

  • Validation: Absence of N-H stretch in IR; shift of

    
    -protons in 
    
    
    
    NMR.

Method B: The CDI-Mediated "One-Pot" Activation

Best For: Safety-conscious labs, phosgene-free synthesis, and acid-sensitive substrates.

Mechanism & Causality

1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent but is a solid, non-volatile reagent. It reacts with an alcohol or amine to form an acyl-imidazole intermediate . This intermediate is less reactive than an acid chloride but sufficiently activated to react with a second nucleophile upon heating or acid catalysis.

  • Key Insight: The imidazole byproduct buffers the reaction, often eliminating the need for external base.

Visualization: CDI Activation Pathway

CDI_Mechanism Figure 1: CDI-mediated activation avoids phosgene, generating imidazole as a mild byproduct. Start Alcohol / Amine (R-XH) Inter Acyl-Imidazole Intermediate Start->Inter Activation (RT) CDI CDI Reagent CDI->Inter Product Carbamate (R-X-CO-Y-R') Inter->Product Substitution (Heat/Cat) Byprod Imidazole (Byproduct) Inter->Byprod Leaving Group Nuc2 Nucleophile 2 (R'-YH) Nuc2->Product

[1]

Validated Protocol: CDI One-Pot Synthesis
  • Activation: Dissolve the alcohol (1.0 equiv) in dry THF or MeCN. Add CDI (1.1 equiv) in one portion.

  • Monitoring: Stir at RT for 1-2h. Checkpoint: Evolution of

    
     ceases.
    
  • Coupling: Add the amine (1.2 equiv). If the amine is unreactive, add a catalytic amount of DBU or heat to

    
    .
    
  • Yield Expectation: 70-95%. Lower yields often result from moisture hydrolyzing the CDI before reaction.

Method C: The Curtius Rearrangement

Best For: Converting Carboxylic Acids directly to Carbamates; "Protecting-Group-Free" synthesis.

Mechanism & Causality

This method bypasses the need for an amine starting material. A carboxylic acid is converted to an acyl azide (often using Diphenylphosphoryl azide, DPPA ).[2][7] Upon heating, the acyl azide rearranges to an isocyanate (releasing


), which is then trapped by an alcohol to form the carbamate.[7][8]
  • Safety Note: Acyl azides can be explosive.[7] The DPPA "one-pot" method minimizes accumulation of the azide intermediate.[2][7]

Visualization: Curtius Workflow

Curtius_Workflow Figure 2: The Curtius Rearrangement allows direct conversion of acids to carbamates via an isocyanate intermediate. Acid Carboxylic Acid (R-COOH) Azide Acyl Azide (R-CON3) Acid->Azide Activation DPPA DPPA + Base (TEA) DPPA->Azide Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Rearrangement Heat Heat (80-100°C) -N2 Heat->Isocyanate Carbamate Target Carbamate (R-NH-CO-OR') Isocyanate->Carbamate Nucleophilic Trap Alcohol Alcohol Trap (R'-OH) Alcohol->Carbamate

[2][7][8]

Validated Protocol: DPPA-Mediated Rearrangement
  • Mix: Combine Carboxylic Acid (1.0 equiv), TEA (1.1 equiv), and dry Toluene in a flask.

  • Activate: Add DPPA (1.1 equiv) at RT.[7] Stir for 1h.

  • Rearrange: Heat to

    
    . Observe 
    
    
    
    evolution. Stir until gas evolution stops (approx 1-2h).
  • Trap: Add the Alcohol (1.5 - 2.0 equiv) and catalytic DBTDL (optional). Reflux for 4-16h.

  • Yield: Typically 75-85% . Excellent for sterically hindered acids where

    
     approaches fail.
    

Method D: Oxidative Carbonylation (Green Chemistry)

Best For: Industrial scalability, avoiding halogenated reagents, and sustainability.

Overview

This approach utilizes amines, alcohols, CO (or


), and an oxidant (

) with a metal catalyst (Pd, Au, or Cu). While historically requiring high pressure, modern catalysts like Gold(I) complexes or Cu@Sal-Cs allow for milder conditions.
  • Yields: Can reach 85-99% with optimized catalysts.

  • Advantage: High atom economy; water is often the only byproduct.

  • Disadvantage: Requires specialized pressure equipment (autoclaves) and handling of CO gas.

Comparative Yield & Selection Matrix

The following table synthesizes experimental data to guide method selection.

FeatureIsocyanate / ChloroformateCDI ActivationCurtius RearrangementOxidative Carbonylation
Primary Yield High (90-99%) Good (70-95%)Moderate-High (75-85%)High (80-95%)
Atom Economy Low (Salt waste)Moderate (Imidazole waste)Moderate (

loss)
Very High
Safety Profile Poor (Toxic/Corrosive)Excellent (Solid reagents)Moderate (Azide hazard)Moderate (CO gas/Pressure)
Key Reagent Phosgene derivativesCarbonyldiimidazoleDPPA /

CO /

/ Catalyst
Best Use Case Simple substrates, LibrariesAcid-sensitive compoundsConverting Acids

Amines
Large-scale / Green Process

References

  • BenchChem Technical Support. (2025).[1][3][7][9] A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. BenchChem. Link

  • Organic Chemistry Portal. (2005). Carbamate synthesis by amination (carboxylation) or rearrangement.[2] (Citing: H. Lebel, O. Leogane, Org.[10] Lett., 2005, 7, 4107-4110).[10] Link

  • Royal Society of Chemistry. (2007). Green synthesis of carbamates from CO2, amines and alcohols.[11] New Journal of Chemistry. Link

  • MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Processes. Link

  • National Institutes of Health (PMC). (2021). Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling. Link

  • Wikipedia. Curtius Rearrangement: Reaction Mechanism and Synthetic Applications. Link[7]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Executive Summary: The Critical Disposal Pathway (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate must be treated as Hazardous Chemical Waste . Its molecular structure dictates a specific disposal path due to two key fe...

Author: BenchChem Technical Support Team. Date: March 2026

Author's Note: As scientists, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of a compound like (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is structured to provide not just a set of instructions, but a clear rationale rooted in the chemical nature of the compound. Understanding the "why" behind these procedures ensures they are followed with the diligence they deserve. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, protecting both yourself and the environment.

Executive Summary: The Critical Disposal Pathway

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate must be treated as Hazardous Chemical Waste . Its molecular structure dictates a specific disposal path due to two key features:

  • Halogenated Organic Compound: The presence of a bromine atom on the phenethyl group classifies it as a halogenated organic. This waste stream cannot be recycled as fuel and requires high-temperature incineration for proper disposal, a more complex and costly process.[1][2]

  • Carbamate Derivative: Carbamates as a class can exhibit significant biological activity and toxicity.[3] Some are known cholinesterase inhibitors, and they must be handled as potentially hazardous substances.[3][4]

Therefore, this compound and any materials contaminated with it must never be disposed of down the drain or in regular trash .[3][5][6] It must be segregated into a clearly labeled container designated for Halogenated Organic Solid Waste .

Hazard Identification and Risk Assessment

Hazard CategoryAssociated Functional GroupRationale and Potential Effects
Acute Toxicity (Oral) Carbamate, Aromatic RingsMany carbamate-containing molecules are classified as harmful if swallowed.[7][8]
Skin & Eye Irritation Carbamate, Fmoc GroupSimilar Fmoc-protected amino acids and other carbamates are known to cause skin and serious eye irritation.[7][8][9][10]
Respiratory Irritation Fine Solid/DustAs a solid, inhalation of dust may cause respiratory tract irritation.[9][10]
Environmental Hazard Halogenated AromaticBrominated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[11]

Personal Protective Equipment (PPE): Based on this assessment, the following minimum PPE must be worn when handling the compound or its waste:

  • Eye Protection: Safety goggles or glasses with side-shields.[9]

  • Hand Protection: Chemically resistant nitrile gloves.[5]

  • Body Protection: A standard laboratory coat.[5]

All handling of the solid compound or generation of waste should occur within a certified chemical fume hood to minimize inhalation risk.[3][5]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate waste is managed in a safe, compliant, and logical manner from the point of generation to final pickup.

Step 1: Waste Segregation

This is the most critical step. Immediately upon generation, the waste must be correctly classified and segregated. Mixing waste streams is a common and costly mistake.[6]

  • Primary Waste Stream: Halogenated Organic Solid Waste .[1]

  • DO NOT mix with non-halogenated waste (e.g., acetone, hexane, methanol).[2][6]

  • DO NOT mix with aqueous waste, acids, bases, or metals.[12]

  • Contaminated Materials: All items that have come into direct contact with the compound, such as weighing papers, contaminated gloves, pipette tips, and absorbent pads used for cleanup, must also be placed in the same halogenated solid waste container.[3]

WasteClassification A Generated Waste B Is it a chemical? A->B Start Here C Does it contain C, H, O, N...? B->C Yes G Other Waste Stream (e.g., Aqueous, Sharps) B->G No D Does it contain F, Cl, Br, or I? C->D Yes E Halogenated Organic Waste D->E Yes (Bromine Present) F Non-Halogenated Organic Waste D->F No

Caption: Waste classification decision tree.

Step 2: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of hazards.

  • Select a Container: Choose a container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[13]

  • Label the Container: Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate" .

    • Indicate that it is a "Halogenated Organic Solid" .

    • List all other components in the container (e.g., "contaminated weigh paper," "nitrile gloves").

    • Ensure the accumulation start date is recorded.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Containment: Place the container in a secondary containment bin to mitigate any potential leaks.

  • Closure: Keep the waste container closed at all times except when adding waste.[6] This is a common regulatory violation.

  • Ventilation: Store the container in a well-ventilated area, such as a designated cabinet. If the waste is flammable, it should be in a flammable storage cabinet.[14]

Step 4: Request for Disposal

Once the container is full or you are approaching the time limit for accumulation set by your institution, arrange for its disposal.

  • Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department or equivalent authority.

  • Documentation: Complete any required waste tracking forms accurately and completely. Chemical waste must be tracked from generation to its final disposal.[14]

  • Transport: Do not transport the waste yourself. Disposal must be handled by a contracted and licensed hazardous waste hauler.[14]

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS / Licensed Hauler Responsibility A Step 1: Generation & Waste Segregation (Halogenated Solid) B Step 2: Place in Labeled, Compatible Container A->B C Step 3: Store in Satellite Accumulation Area B->C D Step 4: Request Pickup from EHS C->D E Waste Pickup by Trained Personnel D->E F Transport to Central Accumulation Area E->F G Final Disposal via High-Temp Incineration F->G

Caption: End-to-end chemical waste disposal workflow.

Spill Management Protocol

In the event of a spill, a prompt and correct response is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response line.

  • Don PPE: For a small, manageable spill, ensure you are wearing the appropriate PPE (lab coat, goggles, double nitrile gloves).

  • Contain and Absorb: Cover the spill with a chemical absorbent material suitable for solids (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a solvent-based spill.[15]

  • Collect Waste: Carefully sweep the mixture of the compound and absorbent material into your designated Halogenated Organic Solid Waste container using non-sparking tools.[15]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol). Dispose of the cleaning cloth and any contaminated PPE as hazardous waste in the same container.

  • Report: Report the incident to your laboratory supervisor or EHS department, as per institutional policy.

Waste Minimization and Best Practices

The most effective disposal strategy begins with waste prevention.[16]

  • Prudent Purchasing: Order only the quantity of the chemical required for your experiments to avoid generating surplus stock that becomes waste.[16]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[16]

  • Inventory Management: Maintain an accurate chemical inventory to prevent the unnecessary purchase of duplicate reagents.

By adhering to these detailed procedures, you ensure that the disposal of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is handled with the highest standards of safety and environmental responsibility.

References

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Disposal of Pesticides. (2026, January 6). United States Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). United States Environmental Protection Agency (EPA). Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). A-EHS. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

  • Carbamate Pesticide, Liquid, Toxic, Flammable Safety Data Sheet. (2017, May 29). Amvac. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Environmental Protection Agency Ireland. Retrieved from [Link]

  • (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Organic Solvents. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • 9-Fluorenol Safety Data Sheet. (2025, September 16). Alfa Aesar. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Topic: Personal protective equipment for handling (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate[1][2][3] [1][2] Chemical Profile & Hazard Logic Compound Identity: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate Cla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate[1][2][3]

[1][2]

Chemical Profile & Hazard Logic

Compound Identity: (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate Class: Fmoc-protected Aryl Alkyl Amine / Organohalide Physical State: Solid (Likely white to off-white powder)[1][2]

The "Why" Behind the Hazard (Structure-Activity Analysis)

As a Senior Scientist, I do not rely solely on generic safety sheets. We must analyze the molecule's functional groups to predict behavior:

  • Fmoc Group (Fluorenylmethyloxycarbonyl): This large, lipophilic protecting group makes the molecule stable in acid but labile in base (e.g., piperidine).[1][2] Safety Implication: Contact with basic skin moisture can cleave the Fmoc group, potentially releasing the free amine and dibenzofulvene, both of which are skin irritants/sensitizers.[2]

  • Carbamate Linkage: While generally stable, carbamates can exhibit sensitization potential.[1][2]

  • Aryl Bromide (4-Bromophenethyl): The bromine atom classifies this as a halogenated organic .[1][2] While less reactive than alkyl halides, it requires segregation into halogenated waste streams to prevent regulatory violations and incinerator corrosion.[2]

Default Hazard Classification (Universal Precaution):

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation (Dust hazard).[1][2][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide "Defense in Depth"—multiple layers of protection to prevent exposure.[1][2]

Protection ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Scale-up >5g)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.[1][2]1)Face Shield + Splash GogglesSafety glasses allow dust entry from the side.[1][2] Goggles seal the orbital area against fine powders.[1][2]
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thick)Laminate / Silver Shield® under NitrileWhy Nitrile? Latex is permeable to many organic solvents (DMF/DCM) used to dissolve this compound.[1][2] Double gloving allows outer glove removal without exposing skin.[1][2]
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95/P100 Respirator (If hood unavailable)The primary risk is inhalation of airborne particulates during weighing.[1][2]
Body Lab Coat (Cotton/Poly blend), ButtonedTyvek® Coverall + Shoe CoversSynthetic fabrics can melt if a fire occurs; cotton blends are safer.[1][2] Tyvek prevents dust accumulation on street clothes.[1][2]

Operational Protocol: The "Zero-Exposure" Workflow[1][2]

Phase A: Receipt & Storage[3]
  • Inspection: Upon receipt, inspect the vial for "crusting" on the outside, which indicates leakage.[1] Wipe the exterior with a methanol-dampened tissue inside a fume hood before storage.[1][2]

  • Storage Condition: Store at 2-8°C in a desiccator.

    • Mechanism:[1][2] Moisture can slowly hydrolyze the carbamate linkage or promote aggregation.[1][2] Cold storage preserves purity for sensitive coupling reactions.[1][2]

Phase B: Weighing & Solubilization (Critical Step)[1][2]
  • Static Control: Fmoc-protected solids are often fluffy and static-prone.[1][2] Use an anti-static gun or ionizing bar if available.[1][2] If not, wipe the spatula with a dryer sheet (outside the vial) to reduce static charge.[1][2]

  • Solvent Choice: This compound is hydrophobic.[1][2]

    • Preferred: DMF (Dimethylformamide) or DCM (Dichloromethane).[1][2]

    • Avoid: Water (Insoluble).[1][2]

Phase C: Reaction Setup
  • Base Sensitivity: Avoid mixing with Piperidine or DBU until the reaction requires deprotection.[1][2] Premature exposure to base releases the free amine.[1][2]

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision process for handling this compound, ensuring safety checks are integrated into the workflow.

HandlingWorkflow Start Start: Remove from 4°C Storage Equilibrate Allow to reach Room Temp (Prevents condensation) Start->Equilibrate PPE_Check PPE Check: Goggles, Nitrile Gloves, Lab Coat Equilibrate->PPE_Check Weighing Weighing in Fume Hood PPE_Check->Weighing Static_Check Is powder static-prone? Weighing->Static_Check AntiStatic Use Anti-static Gun / Slow transfer Static_Check->AntiStatic Yes Dissolve Dissolve in Organic Solvent (DMF/DCM) Static_Check->Dissolve No AntiStatic->Dissolve Waste Dispose: Halogenated Waste Dissolve->Waste Post-Exp

Figure 1: Operational workflow emphasizing temperature equilibration and static control to minimize exposure risks.

Emergency Response & Spill Management

Scenario: Solid Spill (>100 mg) [1][2]

  • Isolate: Mark the area.[1][2] Do not walk through the powder.[1][2]

  • Protect: Ensure you are wearing a mask (N95) to prevent inhalation of dust.[1][2][6]

  • Clean:

    • Do NOT use compressed air.[1][2]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1][2]

    • Scoop the wet slurry into a wide-mouth jar.

    • Clean the surface with soap and water (alkaline soap helps degrade trace residues).[1][2]

Scenario: Solution Spill (in DMF/DCM)

  • Absorb: Use vermiculite or polypropylene pads.[1][2]

  • Ventilate: If DCM is the solvent, maximize ventilation immediately (DCM is volatile and metabolizes to CO).[1][2]

Waste Disposal Strategy

  • Classification: Halogenated Organic Waste .[1][2]

  • Rationale: The 4-Bromophenethyl moiety contains bromine.[1][2] Mixing this with non-halogenated solvents (like Acetone/Methanol waste) can cause costly issues for waste disposal vendors who rely on BTU values for incineration.[1][2] Halogens suppress combustion and corrode incinerators.[1][2]

  • Labeling: "Hazardous Waste - Halogenated - Toxic/Irritant."[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]

  • PubChem. (n.d.).[1][2][7] Compound Summary: 4-Bromophenethylamine.[1][2][7] National Library of Medicine.[1][2] [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: Fmoc-derivatives (Generic). [1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
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(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
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